Noctran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
78355-48-3 |
|---|---|
Molecular Formula |
C54H55ClK2N6O6S2 |
Molecular Weight |
1061.8 g/mol |
IUPAC Name |
dipotassium;7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate;1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydroxide |
InChI |
InChI=1S/2C19H22N2OS.C16H11ClN2O3.2K.H2O/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21;1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12;;;/h5-11,13H,12H2,1-4H3;4-5,7-10,13H,6,11-12H2,1-3H3;1-8,14H,(H,18,20)(H,21,22);;;1H2/q;;;2*+1;/p-2 |
InChI Key |
NXSHRUCPQPNTAW-UHFFFAOYSA-L |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |
Synonyms |
FA 522 A Noctran |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Noctran in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noctran, a combination sedative-hypnotic drug, exerts its effects on the central nervous system (CNS) through the synergistic action of its active pharmaceutical ingredients: clorazepate dipotassium, acepromazine maleate, and aceprometazine. This technical guide provides a detailed exploration of the molecular mechanisms by which each component modulates neuronal activity, leading to sedation and hypnosis. The guide includes a comprehensive overview of the signaling pathways involved, quantitative data on receptor binding affinities, and detailed experimental protocols for the key assays used to characterize these interactions. The information is presented to aid researchers and professionals in drug development in understanding the complex pharmacology of this multi-component therapeutic agent.
Introduction
This compound is a pharmaceutical formulation historically prescribed for the short-term treatment of severe insomnia. Its sedative properties arise from a combination of a benzodiazepine, clorazepate, and two phenothiazine derivatives, acepromazine and aceprometazine. This multi-target approach allows for a broad spectrum of CNS depressant effects. Understanding the individual and combined mechanisms of action of these components is crucial for comprehending the therapeutic and adverse effects of this compound.
Core Components and their Mechanisms of Action
The sedative and hypnotic effects of this compound are a result of the distinct yet complementary actions of its three active ingredients on various neurotransmitter systems in the CNS.
Clorazepate Dipotassium: A Benzodiazepine Prodrug
Clorazepate dipotassium is a prodrug that is rapidly and almost completely converted to its active metabolite, desmethyldiazepam (nordiazepam), in the acidic environment of the stomach. Desmethyldiazepam is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.
Mechanism of Action: GABA is the primary inhibitory neurotransmitter in the CNS.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Desmethyldiazepam binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to an enhanced influx of chloride ions and a more pronounced inhibitory effect. This enhanced inhibition in various brain regions, including the cerebral cortex, limbic system, and reticular formation, results in the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of clorazepate.[1]
Acepromazine and Aceprometazine: Phenothiazine Derivatives
Acepromazine and its close analog, aceprometazine, are phenothiazine derivatives that exhibit a broad pharmacological profile by acting as antagonists at multiple neurotransmitter receptors in the CNS.[2][3] Their primary sedative effects are attributed to their potent antagonism of dopamine D2 receptors.[4]
Mechanism of Action:
-
Dopamine Receptor Antagonism: Acepromazine and aceprometazine are potent antagonists of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[4][5] By blocking the effects of the excitatory neurotransmitter dopamine, they induce a state of sedation and reduced spontaneous activity.[6] This is the principal mechanism underlying their tranquilizing effects.
-
Serotonin Receptor Antagonism: These compounds also block serotonin 5-HT1 and 5-HT2 receptors, which may contribute to their anxiolytic and sedative properties.
-
Alpha-Adrenergic Receptor Antagonism: Antagonism of alpha-1 adrenergic receptors leads to vasodilation and can cause hypotension, a known side effect. This action also contributes to the overall sedative effect.[2]
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors is a significant contributor to the sedative and hypnotic effects of acepromazine and aceprometazine.[2]
-
Muscarinic Acetylcholine Receptor Antagonism: Antagonism at muscarinic M1/M2 receptors can lead to anticholinergic side effects such as dry mouth and blurred vision.
Quantitative Data
The following tables summarize the available quantitative data on the receptor binding affinities and pharmacokinetic properties of the components of this compound and related compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of Acepromazine and Related Phenothiazines
| Receptor | Acepromazine (Ki, nM) | Chlorpromazine (Ki, nM)[7] |
| Dopamine D2 | Data not available | 0.55 |
| Dopamine D3 | Data not available | 1.2 |
| Dopamine D4 | Data not available | 9.7 |
| Serotonin 5-HT2A | Data not available | Data not available |
| Alpha-1 Adrenergic | Data not available | Data not available |
| Histamine H1 | Data not available | Data not available |
| Muscarinic M1 | Data not available | Data not available |
Table 2: Binding Affinities (Ki, nM) of Diazepam Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam-like compound 3-S[8] | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
Note: Desmethyldiazepam, the active metabolite of clorazepate, is structurally and pharmacologically similar to diazepam. The provided data for a diazepam derivative illustrates the affinity for different GABA-A receptor subtypes.
Table 3: Pharmacokinetic Parameters of this compound Components
| Parameter | Clorazepate (as Desmethyldiazepam) | Acepromazine |
| Bioavailability | ~91% | Highly variable |
| Protein Binding | 97-98% | >99% |
| Metabolism | Hepatic | Hepatic |
| Half-life | 40-50 hours | 3 hours (horses), 15.9 hours (canines)[5] |
| Excretion | Renal | Renal |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound's components.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., acepromazine) for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone or another high-affinity D2 antagonist.
-
Test compound (e.g., acepromazine) at various concentrations.
-
Reference compound (e.g., haloperidol) for validation.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABA-A Receptor Activity
This method, typically using the patch-clamp technique, measures the effect of a test compound (e.g., desmethyldiazepam) on GABA-A receptor function.
-
Materials:
-
Cells expressing GABA-A receptors (e.g., primary neurons or a stable cell line).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
GABA.
-
Test compound (e.g., desmethyldiazepam).
-
-
Procedure:
-
Prepare the cells for recording.
-
Form a high-resistance seal between the micropipette and the cell membrane (giga-seal).
-
Establish a whole-cell recording configuration.
-
Apply GABA to the cell to elicit a baseline chloride current.
-
Co-apply GABA and the test compound at various concentrations.
-
Record the changes in the chloride current in response to the test compound.
-
Analyze the data to determine the effect of the compound on the GABA-A receptor's response to GABA (e.g., potentiation of the current).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Clorazepate (Desmethyldiazepam) at the GABA-A Receptor.
Caption: Multi-Receptor Antagonism of Acepromazine/Aceprometazine.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
Conclusion
The mechanism of action of this compound in the central nervous system is a multifaceted process resulting from the interplay of its three active components. Clorazepate, through its active metabolite desmethyldiazepam, enhances GABAergic inhibition, leading to a general calming of neuronal activity. Acepromazine and aceprometazine contribute to this sedative effect through their broad-spectrum antagonism of key neurotransmitter receptors, most notably dopamine D2 receptors. This technical guide has provided a detailed overview of these mechanisms, supported by available quantitative data and experimental methodologies. A more complete understanding of the synergistic interactions between these components and their precise receptor binding affinities would be beneficial for the development of future therapeutics with improved efficacy and safety profiles.
References
- 1. Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 3. What is Aceprometazine used for? [synapse.patsnap.com]
- 4. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. Acepromazine - Wikipedia [en.wikipedia.org]
- 6. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Clorazepate and Acepromazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of the benzodiazepine prodrug clorazepate and the phenothiazine tranquilizer acepromazine. While both agents are utilized for their central nervous system depressant effects, a thorough understanding of their individual and combined pharmacokinetic profiles is crucial for optimizing therapeutic outcomes and ensuring safety. This document summarizes key pharmacokinetic parameters, details metabolic pathways, outlines experimental protocols for their analysis, and explores the potential for drug-drug interactions when these two compounds are co-administered. Notably, while the individual pharmacokinetics are well-documented, data on the specific pharmacokinetic interactions of the clorazepate and acepromazine combination are scarce, necessitating a theoretical analysis based on their metabolic pathways.
Introduction
Clorazepate dipotassium is a long-acting benzodiazepine that functions as a prodrug, rapidly converting to its active metabolite, desmethyldiazepam (nordiazepam), in the acidic environment of the stomach.[1][2] Desmethyldiazepam exerts its anxiolytic, sedative, and anticonvulsant effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1]
Acepromazine is a phenothiazine derivative widely used in veterinary medicine as a tranquilizer and sedative.[3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation and a reduction in spontaneous motor activity.[3]
The potential for co-administration of clorazepate and acepromazine exists in various clinical and research settings, aiming to achieve synergistic sedative or anxiolytic effects. However, the concurrent use of these drugs raises important questions regarding their pharmacokinetic interactions, which could significantly alter their efficacy and safety profiles. This guide aims to provide a detailed examination of their individual pharmacokinetics and a predictive analysis of their combined use.
Pharmacokinetics of Clorazepate and Desmethyldiazepam
Clorazepate is pharmacologically inactive until it is converted to desmethyldiazepam.[1][4] Therefore, the pharmacokinetic parameters of interest are primarily those of desmethyldiazepam.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of clorazepate and its active metabolite, desmethyldiazepam, in various species.
Table 1: Pharmacokinetic Parameters of Clorazepate in Humans
| Parameter | Value | Reference |
| Absorption Half-life | 0.56 - 0.77 hours | [5] |
| Elimination Half-life | 1.3 - 2.0 hours | [5] |
| Volume of Distribution | 0.33 - 0.43 L/kg | [5] |
Table 2: Pharmacokinetic Parameters of Desmethyldiazepam (from Clorazepate Administration) in Humans
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [1] |
| Elimination Half-life | 40 - 50 hours | [5] |
| Oral Bioavailability (of Clorazepate) | 91% | [1] |
Table 3: Pharmacokinetic Parameters of Nordiazepam (Desmethyldiazepam) in Dogs Following Oral Clorazepate Administration
| Parameter | Single Dose (2 mg/kg) | Multiple Doses (2 mg/kg, q12h for 21 days) | Reference |
| Maximal Concentration (Cmax) | 814 ± 334 ng/mL | 1308 ± 187.6 ng/mL | [6] |
| Time to Maximal Concentration (Tmax) | 97.9 ± 42.0 minutes | 153 ± 57.9 minutes | [6] |
| Mean Residence Time | 527 ± 95.8 minutes | 712 ± 214 minutes | [6] |
| Oral Volume of Distribution | 3.18 ± 1.52 L/kg | 1.76 ± 0.647 L/kg | [6] |
| Oral Clearance | 6.54 ± 2.15 mL/min/kg | 3.09 ± 0.726 mL/min/kg | [6] |
Metabolism of Clorazepate
Clorazepate undergoes rapid decarboxylation in the stomach to form desmethyldiazepam.[1] Desmethyldiazepam is then metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form oxazepam, which is subsequently conjugated with glucuronic acid and excreted in the urine.[1] The primary cytochrome P450 isoenzymes involved in the metabolism of desmethyldiazepam are CYP3A4 and CYP2C19 .
Metabolic pathway of clorazepate.
Pharmacokinetics of Acepromazine
The pharmacokinetics of acepromazine have been studied in several animal species, particularly in horses and dogs.
Quantitative Pharmacokinetic Data
Table 4: Pharmacokinetic Parameters of Acepromazine in Dogs
| Parameter | Value | Reference |
| Bioavailability (Oral) | 44% | [7] |
| Time to Peak Concentration (Tmax) (Oral) | ~1 hour | [7] |
| Half-life (Oral) | 1.2 hours | [7] |
| Volume of Distribution (Vd) | 2 L/kg | [7] |
| Protein Binding | ~50% | [7] |
Table 5: Pharmacokinetic Parameters of Acepromazine in Horses
| Parameter | Intravenous | Oral | Reference |
| Elimination Half-life | ~3 hours | 6.7 - 8.6 hours | [8] |
| Volume of Distribution (Vd) | 6.6 L/kg | - | [8] |
Metabolism of Acepromazine
Acepromazine is extensively metabolized in the liver. The primary metabolite is hydroxyethylpromazine sulfoxide.[3] While the specific cytochrome P450 enzymes responsible for acepromazine metabolism are not definitively established in all species, studies on the related phenothiazine, promazine, indicate the involvement of CYP1A2, CYP3A4, and CYP2C19 in its metabolism. It is highly probable that these enzymes also play a significant role in the biotransformation of acepromazine.
Metabolic pathway of acepromazine.
Potential Pharmacokinetic Interactions of Clorazepate and Acepromazine Combination
Both desmethyldiazepam (the active metabolite of clorazepate) and acepromazine are likely metabolized by CYP3A4 and CYP2C19 . This shared metabolic pathway could lead to competitive inhibition, where both drugs compete for the same enzyme binding sites.
Potential Consequences of Co-administration:
-
Increased Plasma Concentrations: Inhibition of the metabolism of either drug could lead to higher than expected plasma concentrations.
-
Prolonged Half-life: A reduced rate of metabolism would result in a longer elimination half-life for one or both drugs.
-
Enhanced Pharmacodynamic Effects: Elevated and prolonged drug exposure could lead to excessive sedation, ataxia, respiratory depression, and other adverse effects.
Potential metabolic drug-drug interaction.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of clorazepate, desmethyldiazepam, and acepromazine in biological matrices typically involves chromatographic methods coupled with mass spectrometry or ultraviolet detection.
Sample Preparation
-
Liquid-Liquid Extraction (LLE): A common technique for extracting these drugs from plasma or serum. A typical protocol involves the addition of an organic solvent (e.g., a mixture of diethyl ether and hexane) to the plasma sample, followed by vortexing and centrifugation to separate the organic layer containing the drug from the aqueous layer.[9]
-
Solid-Phase Extraction (SPE): SPE cartridges can also be used for sample clean-up and concentration. The plasma or urine sample is passed through the cartridge, which retains the drug of interest. The drug is then eluted with a suitable solvent.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: A robust method for the quantification of these drugs. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer. Detection is typically performed at a wavelength of around 230-254 nm.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical assays due to its high sensitivity and specificity.[9][11] After chromatographic separation, the drug and its internal standard are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]
Hypothetical Experimental Workflow for a Pharmacokinetic Interaction Study
A crossover study design would be optimal to investigate the pharmacokinetic interaction between clorazepate and acepromazine.
Pharmacokinetic interaction study workflow.
Conclusion
The individual pharmacokinetic profiles of clorazepate and acepromazine are reasonably well-characterized in the scientific literature. Clorazepate acts as a prodrug, with its clinical effects being mediated by its long-acting metabolite, desmethyldiazepam. Acepromazine is a potent tranquilizer with a shorter duration of action in most species.
A critical consideration for drug development professionals and researchers is the high potential for a significant pharmacokinetic drug-drug interaction when clorazepate and acepromazine are co-administered. The shared reliance on CYP3A4 and CYP2C19 for their metabolism suggests that competitive inhibition is likely, which could lead to altered drug exposure and an increased risk of adverse events.
Given the absence of direct studies on this combination, further research is strongly warranted to empirically define the nature and extent of this potential interaction. Such studies are essential for establishing safe and effective guidelines for the concurrent use of clorazepate and acepromazine.
References
- 1. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. The Single‐Dose Pharmacokinetics of a Compounded Levetiracetam Formulation and Bioequivalence to a Commercial Formulation in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Pharmacokinetics of clorazepate in pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of clorazepate in dogs after single- and multiple-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Quantification of chlordesmethyldiazepam by liquid chromatography-tandem mass spectrometry: application to a cloxazolam bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and sensitive liquid chromatography/tandem mass spectrometry method for the determination of diazepam and its major metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of Aceprometazine in Hypnotic Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamic properties of aceprometazine, a phenothiazine derivative, with a specific focus on its application in hypnotic and sedative formulations. It details the molecular mechanisms of action, quantitative pharmacological data, and relevant experimental protocols.
Introduction
Aceprometazine is a phenothiazine derivative with neuroleptic and antihistaminic properties.[1] It is structurally and pharmacologically related to acepromazine, a compound widely used in veterinary medicine as a tranquilizer and antiemetic.[1][2][3] While its use in humans is less common, aceprometazine has been utilized in combination with other agents, such as meprobamate, for the treatment of sleep disorders.[1] The sedative and hypnotic effects of aceprometazine are a result of its complex interaction with multiple neurotransmitter systems in the central nervous system (CNS). This guide will elaborate on these multifaceted pharmacodynamics.
Core Pharmacodynamics: A Multi-Receptor Antagonism Profile
The primary mechanism of action for aceprometazine and related phenothiazines is the antagonism of several postsynaptic receptors.[4] This broad activity is responsible for both its therapeutic sedative effects and its potential side effects. The key receptor systems targeted include dopaminergic, histaminergic, adrenergic, serotonergic, and muscarinic cholinergic receptors.[4][5]
-
Dopamine D2 Receptor Antagonism : The hallmark of phenothiazine neuroleptics is their ability to block dopamine receptors, particularly the D2 subtype, in the CNS.[2][5][6] This antagonism in dopaminergic pathways is the principal driver of its sedative, tranquilizing, and antiemetic effects.[4][7] By inhibiting dopaminergic neurotransmission, aceprometazine reduces spontaneous activity and promotes a state of calmness.[4] However, this action is also linked to potential extrapyramidal side effects.[6]
-
Histamine H1 Receptor Antagonism : Aceprometazine exhibits potent antihistaminic activity by blocking H1 receptors.[3][5][6] Histamine is a key neurotransmitter in regulating wakefulness, originating from the tuberomammillary nucleus (TMN) in the hypothalamus.[8] By antagonizing H1 receptors, aceprometazine suppresses this wakefulness-promoting system, leading directly to drowsiness and sedation, which is a critical component of its hypnotic effect.[8][9][10]
-
Alpha-1 Adrenergic Receptor Antagonism : The compound is a potent antagonist of alpha-1 adrenergic receptors located on vascular smooth muscle.[2][4] Blockade of these receptors inhibits the vasoconstrictive action of catecholamines like norepinephrine, resulting in peripheral vasodilation and a subsequent decrease in blood pressure (hypotension).[4][11] This is a significant side effect that must be considered in clinical applications.
-
Other Receptor Interactions : Aceprometazine also demonstrates weaker antagonistic activity at serotonergic (5-HT1, 5-HT2), and muscarinic cholinergic receptors.[3][4] These interactions contribute to its broad pharmacological profile, including anticholinergic side effects like dry mouth and blurred vision.[5][6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of acepromazine and its close analogue, acepromazine. Due to the limited availability of specific binding data for aceprometazine, data for acepromazine is provided as a reference, reflecting the general profile of this phenothiazine subclass.
Table 1: Receptor Binding Affinities (Acepromazine)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | Low nM range (Potent) | [3][4][12] |
| Histamine H1 | Low nM range (Potent) | [3][4][12] |
| Alpha-1 Adrenergic | Low nM range (Potent) | [3][4] |
| Serotonin 5-HT2A | Moderate Affinity | [4][12] |
| Muscarinic M1/M2 | Moderate to Low Affinity | [3][4] |
Note: Specific Ki values from direct competitive binding assays are not consistently published in readily available literature. The potencies are described qualitatively based on multiple sources.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value / Description | Species | Reference |
| Route of Administration | Oral, Intramuscular, Intravenous | Human, Veterinary | [1][6] |
| Onset of Action (Oral) | 30 - 60 minutes | Human | [6] |
| Onset of Action (IV) | ~10 - 15 minutes | Small Animals | [6][13] |
| Duration of Sedation | 4 - 6 hours (dose-dependent) | Small Animals | [13] |
| Elimination Half-Life | ~3 hours | Human (overdose case) | [4] |
| Metabolism | Hepatic (Oxidation) | General | [3] |
| Primary Metabolite | Hydroxyethylpromazine sulfoxide | General | [3] |
Key Experimental Protocols
The evaluation of the pharmacodynamics of hypnotic agents like aceprometazine involves a range of in vitro and in vivo assays.
-
Objective: To determine the binding affinity (Ki) of aceprometazine for specific neurotransmitter receptors (e.g., Dopamine D2, Histamine H1).
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (aceprometazine).
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To quantify the sedative/hypnotic effect of aceprometazine by measuring changes in spontaneous motor activity.
-
Methodology:
-
Animal Acclimatization: House rodents (e.g., male Wistar rats) in a controlled environment with a standard 12-hour light/dark cycle for at least one week.[14]
-
Habituation: Place individual animals into open-field activity chambers (equipped with infrared beams to detect movement) and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer aceprometazine or a vehicle control via the desired route (e.g., intraperitoneal injection).[14]
-
Monitoring: Immediately after injection, return the animals to the activity chambers and record locomotor activity continuously for a predetermined period (e.g., 2-4 hours).
-
Data Analysis: Quantify parameters such as total distance traveled, number of ambulatory movements, and time spent immobile. Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in locomotor activity indicates a sedative effect.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the core mechanisms and experimental evaluation of aceprometazine.
Caption: Figure 1: Aceprometazine's Primary Signaling Pathways for Sedation.
Caption: Figure 2: Experimental Workflow for In Vivo Sedation Assessment.
Conclusion
The pharmacodynamics of aceprometazine are characterized by a broad-spectrum antagonism of key CNS receptors, most notably dopamine D2 and histamine H1 receptors, which synergistically produce its prominent sedative and hypnotic effects. Its additional activity at alpha-1 adrenergic receptors is primarily responsible for the common side effect of hypotension. A thorough understanding of this multi-receptor profile is essential for the rational development of hypnotic formulations, enabling researchers to optimize therapeutic sedative effects while mitigating potential adverse reactions. The experimental protocols outlined herein provide a framework for the continued quantitative evaluation of these properties in drug development and research settings.
References
- 1. Aceprometazine - Wikipedia [en.wikipedia.org]
- 2. What is Acepromazine used for? [synapse.patsnap.com]
- 3. Acepromazine - Wikipedia [en.wikipedia.org]
- 4. Acepromazine Hydrochloride [benchchem.com]
- 5. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 6. What is Aceprometazine used for? [synapse.patsnap.com]
- 7. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems [frontiersin.org]
- 9. Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. benchchem.com [benchchem.com]
Combined Effects of Benzodiazepines and Phenothiazaines on Sleep Architecture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the known and hypothesized combined effects of benzodiazepines and phenothiazines on human sleep architecture. While direct clinical studies on their co-administration are notably scarce, this document synthesizes the extensive research on their individual mechanisms and effects to postulate their synergistic and antagonistic interactions. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying neuropharmacology, quantitative effects on sleep parameters, and a proposed experimental framework for future investigation.
Introduction to Sleep Architecture
Normal human sleep is a dynamic process characterized by cyclical patterns of Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, collectively known as sleep architecture. Polysomnography (PSG) is the gold-standard method for assessing sleep architecture, measuring electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG).
-
NREM Sleep: Divided into three stages:
-
N1: The transition from wakefulness to sleep, characterized by low-amplitude, mixed-frequency EEG activity.
-
N2: The largest proportion of total sleep time, featuring sleep spindles and K-complexes on EEG.[1]
-
N3 (Slow-Wave Sleep - SWS): The deepest stage of sleep, dominated by high-amplitude, low-frequency delta waves. SWS is considered the most restorative phase of sleep.[2][3]
-
-
REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG similar to wakefulness, rapid eye movements, and muscle atonia.[3] This stage is strongly associated with dreaming and memory consolidation.
Benzodiazepines and Their Impact on Sleep Architecture
Benzodiazepines are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4] Their primary mechanism of action involves increasing the frequency of chloride channel opening in response to GABA, leading to hyperpolarization and reduced neuronal excitability.
The effects of benzodiazepines on sleep architecture are well-documented.[5] Generally, they shorten sleep latency, increase total sleep time, and alter the proportions of different sleep stages.[6] A systematic review of human clinical trials confirms that benzodiazepines tend to increase the time spent in stage N2 sleep while decreasing the duration of N1, N3 (SWS), and REM sleep.[1][5][7]
Quantitative Effects of Benzodiazepines on Sleep Architecture
The following table summarizes the quantitative effects of various benzodiazepines on sleep architecture based on findings from clinical studies.
| Benzodiazepine | Dose | Change in N1 (%) | Change in N2 (%) | Change in N3/SWS (%) | Change in REM (%) | Change in Sleep Latency | Change in Total Sleep Time | Reference(s) |
| Diazepam | 6 mg | No significant change | No significant change | No significant change | No significant suppression | Prolonged | Decreased deep slow wave sleep | [8] |
| Nitrazepam | 10 mg | No significant change | Increased | Decreased | No significant suppression | Shortened | Increased | [8] |
| Flunitrazepam | 4 mg | Decreased | Increased | No significant change | Decreased | Shortened | Increased | [9] |
| Triazolam | 0.5 mg | Decreased | Increased | No significant change | Decreased | Shortened | Increased | [9] |
| Lorazepam | 4 mg | Decreased | Increased | No significant change | Decreased | Shortened | Increased | [10] |
| Estazolam | 2 mg | Decreased from 11% to 9% | - | Decreased from 4% to 1% | - | - | Increased | [3] |
| Temazepam | 15-30 mg | Decreased from 16% to 9% | - | Decreased from 8% to 5% | - | - | Increased | [3] |
Effects on Sleep EEG
Benzodiazepines induce characteristic changes in the sleep EEG. These include a reduction in low-frequency activity (delta and theta bands) and an increase in higher frequency activity, particularly in the sigma (sleep spindles) and beta bands.[9]
Phenothiazines and Their Impact on Sleep Architecture
Phenothiazines are a class of first-generation antipsychotic drugs that primarily act as antagonists at dopamine D2 receptors. However, their pharmacological profile is broad, encompassing antagonism at histamine H1, muscarinic cholinergic (M1 and M2), and alpha-1 adrenergic receptors. These additional receptor interactions contribute significantly to their sedative and sleep-modifying effects.
The impact of phenothiazines on sleep architecture is more complex and less uniformly documented than that of benzodiazepines. Their sedative properties are largely attributed to H1 and alpha-1 adrenergic blockade. While some phenothiazines, like chlorpromazine, are known for their sedative effects, others can have less predictable impacts on sleep.
Quantitative Effects of Phenothiazines on Sleep Architecture
Data on the specific effects of phenothiazines on sleep stages are less abundant and more varied.
| Phenothiazine | Dose | Change in N1 (%) | Change in N2 (%) | Change in N3/SWS (%) | Change in REM (%) | Change in Sleep Latency | Change in Total Sleep Time | Reference(s) |
| Thioridazine | 25 mg | - | - | - | - | No significant change | Increased | |
| Chlorpromazine | - | - | - | - | May reduce REM | - | May increase |
Hypothesized Combined Effects of Benzodiazepines and Phenothiazines on Sleep Architecture
Given the lack of direct studies, the combined effects of these two drug classes must be inferred from their individual mechanisms of action and their influence on the key neurotransmitter systems regulating sleep.
Synergistic Sedative Effects
A pronounced synergistic sedative effect is expected. This is due to the concurrent enhancement of GABAergic inhibition by benzodiazepines and the blockade of wake-promoting histaminergic and adrenergic systems by phenothiazines. This combination is likely to significantly decrease sleep latency and increase total sleep time.
Complex Interactions on Sleep Stages
-
NREM Sleep:
-
N1 & N2: The combined effects are likely to lead to a significant reduction in N1 and a substantial increase in N2 sleep, reflecting a rapid onset of a stable, albeit lighter, stage of sleep.
-
N3 (SWS): This is an area of potential antagonism. Benzodiazepines are known to suppress SWS.[3] In contrast, some antipsychotics, through mechanisms that are not fully clear but may involve serotonergic or other pathways, have been shown to increase SWS. The net effect on SWS is therefore difficult to predict and may depend on the specific drugs and dosages used.
-
-
REM Sleep:
-
A significant suppression of REM sleep is anticipated. Benzodiazepines generally reduce REM sleep.[5] The anticholinergic properties of many phenothiazines would further suppress REM sleep, as cholinergic activity is a key promoter of this stage. The dopaminergic and histaminergic blockade by phenothiazines could also contribute to REM suppression.
-
Signaling Pathways
Benzodiazepine Signaling Pathway
Caption: Benzodiazepine enhances GABA-A receptor function, leading to increased neuronal inhibition.
Phenothiazine Multi-Receptor Signaling
Caption: Phenothiazines block multiple neurotransmitter receptors, leading to diverse effects.
Hypothesized Combined Effects on Sleep Architecture
Caption: Hypothesized synergistic and variable effects on sleep stages from co-administration.
Proposed Experimental Protocol
To definitively elucidate the combined effects of benzodiazepines and phenothiazines on sleep architecture, a rigorous, placebo-controlled, double-blind, crossover study is proposed.
Study Design
A four-way crossover design where each participant receives each of the following treatments in a randomized order, with a sufficient washout period (e.g., 7-14 days) between each condition:
-
Placebo + Placebo
-
Benzodiazepine (e.g., Diazepam 5mg) + Placebo
-
Phenothiazine (e.g., Chlorpromazine 25mg) + Placebo
-
Benzodiazepine (e.g., Diazepam 5mg) + Phenothiazine (e.g., Chlorpromazine 25mg)
Participant Selection
-
Inclusion Criteria: Healthy adult volunteers (male and female, aged 18-40) with no history of sleep disorders, psychiatric illness, or substance abuse. Participants should be normal sleepers as confirmed by a screening sleep study.
-
Exclusion Criteria: Current use of any psychoactive medications, significant medical conditions, pregnancy or lactation, and irregular sleep-wake schedules.
Procedures
-
Screening: Participants will undergo a comprehensive medical and psychological evaluation, including a screening night of polysomnography to rule out underlying sleep disorders.
-
Treatment Nights: For each of the four conditions, participants will report to the sleep laboratory in the evening. The study medication will be administered 30 minutes before "lights out."
-
Polysomnography (PSG): Continuous PSG recordings will be obtained for 8 hours each night, including EEG (multiple channels), EOG, and submental EMG.
-
Sleep Stage Scoring: PSG records will be scored by trained technicians according to the American Academy of Sleep Medicine (AASM) manual.
-
Quantitative EEG Analysis: Spectral analysis of the EEG signal will be performed to assess changes in power in different frequency bands (delta, theta, alpha, sigma, beta).
Outcome Measures
-
Primary:
-
Percentage of time spent in each sleep stage (N1, N2, N3, REM).
-
Sleep onset latency and REM latency.
-
Total sleep time and sleep efficiency.
-
Wake after sleep onset (WASO).
-
-
Secondary:
-
EEG spectral power in different frequency bands during each sleep stage.
-
Number of arousals and awakenings.
-
Subjective sleep quality questionnaires.
-
Statistical Analysis
A repeated-measures ANOVA will be used to compare the effects of the four treatment conditions on all outcome measures. Post-hoc tests will be used to identify specific differences between conditions.
Experimental Workflow
Caption: Proposed workflow for a crossover study on combined drug effects on sleep.
Conclusion
The co-administration of benzodiazepines and phenothiazines is a common clinical practice, yet the specific consequences for sleep architecture remain largely uninvestigated. Based on their individual pharmacological profiles, a strong synergistic effect on sedation is anticipated, likely leading to decreased sleep latency and increased total sleep time. The effects on specific sleep stages are more complex to predict, with a probable significant reduction in REM sleep and an increase in N2 sleep. The net effect on restorative slow-wave sleep is uncertain and represents a critical knowledge gap. The proposed experimental protocol provides a framework for future research to address these unanswered questions, which is essential for optimizing therapeutic strategies and ensuring patient safety in clinical settings where these medications are used concurrently.
References
- 1. Hypnotic - Wikipedia [en.wikipedia.org]
- 2. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepines and Sleep Architecture: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjn.com.ro [rjn.com.ro]
- 5. Effects of thienodiazepine derivatives on human sleep as compared to those of benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-, intermediate- and short-acting benzodiazepine effects on human sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioridazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and side effects of nitrazepam and thioridazine as sleeping aids in psychogeriatric in-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effects of psychotropic medications on sleep architecture: a retrospective review of diagnostic polysomnography sleep parameters - PMC [pmc.ncbi.nlm.nih.gov]
Neurochemical Pathways Modulated by Noctran's Active Ingredients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the neurochemical pathways affected by the active ingredients of Noctran: Clorazepate dipotassium, Acepromazine, and Aceprometazine. This compound is a combination medication historically used for the treatment of severe sleep disorders. Its therapeutic effects and side-effect profile are a direct consequence of the complex interplay of its components with multiple neurotransmitter systems. This document outlines the mechanisms of action of each active ingredient, presents available quantitative data on receptor binding affinities, details relevant experimental protocols for the study of these compounds, and provides visualizations of the implicated signaling pathways and experimental workflows.
Introduction
This compound is a pharmaceutical formulation containing three active substances: a benzodiazepine (Clorazepate dipotassium) and two phenothiazine derivatives (Acepromazine and Aceprometazine).[1][2] This combination of a sedative-hypnotic with neuroleptic and antihistaminic agents results in a complex pharmacological profile. Understanding the specific neurochemical pathways modulated by each component is crucial for elucidating the therapeutic actions and potential adverse effects of this medication. This guide aims to provide a comprehensive technical overview for researchers and professionals in the field of drug development.
Active Ingredients and their Primary Neurochemical Targets
The sedative, anxiolytic, and hypnotic effects of this compound are achieved through the distinct yet complementary mechanisms of its three active ingredients.
-
Clorazepate Dipotassium: A prodrug that is rapidly converted to its active metabolite, nordiazepam, in the acidic environment of the stomach.[1][3] Nordiazepam is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][3][4]
-
Acepromazine: A phenothiazine derivative with a broad pharmacological profile. It acts as an antagonist at several neurotransmitter receptors, with a high affinity for dopamine D2 receptors.[5][6][7] It also exhibits significant antagonism at α1-adrenergic, histamine H1, and muscarinic M1/M2 receptors, and interacts with serotonin 5-HT1 and 5-HT2 receptors.[4][5][8][9]
-
Aceprometazine: Another phenothiazine derivative, structurally similar to acepromazine. It possesses neuroleptic and antihistamine properties, primarily acting as an antagonist at dopamine D2 and histamine H1 receptors.[2]
Detailed Neurochemical Pathways and Mechanisms of Action
Clorazepate Dipotassium: Enhancement of GABAergic Neurotransmission
Clorazepate dipotassium, through its active metabolite nordiazepam, potentiates the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3][4] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Nordiazepam binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[1][4] This widespread potentiation of GABAergic inhibition throughout the CNS is responsible for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of clorazepate.
References
- 1. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thecarlatreport.com [thecarlatreport.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Profile of Clorazepate Dipotassium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorazepate dipotassium is a benzodiazepine that functions as a prodrug, undergoing rapid conversion to its active metabolite, nordiazepam (desmethyldiazepam), in the acidic environment of the stomach. Nordiazepam, in turn, exerts its therapeutic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical guide on the receptor binding profile of clorazepate dipotassium, with a focus on its active metabolite, nordiazepam. It includes a summary of its binding affinity at various GABA-A receptor subtypes, detailed experimental protocols for determining receptor binding, and visualizations of the associated signaling pathway and experimental workflow.
Introduction
Clorazepate dipotassium is a well-established anxiolytic, anticonvulsant, sedative, and muscle relaxant.[1] Its pharmacological activity is primarily attributed to its active metabolite, nordiazepam.[1] Nordiazepam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit.[3] The benzodiazepine binding site is located at the interface of the α and γ subunits.[4] The specific subunit composition of the GABA-A receptor influences its pharmacological properties.
Receptor Binding Profile of Nordiazepam
Quantitative binding data for nordiazepam across different GABA-A receptor subtypes is not extensively available in the public domain. However, studies on diazepam, which shares a very similar chemical structure with nordiazepam (differing only by a methyl group at the N1 position), provide valuable insights. It has been reported that diazepam and desmethyldiazepam (nordiazepam) exhibit the same affinity for the 'central' benzodiazepine receptor.[5] Therefore, the binding affinities of diazepam for various GABA-A receptor subtypes can be considered a reasonable surrogate for those of nordiazepam.
| GABA-A Receptor Subtype | Ki (nM) |
| α1β3γ2 | 64 ± 2 |
| α2β3γ2 | 61 ± 10 |
| α3β3γ2 | 102 ± 7 |
| α5β3γ2 | 31 ± 5 |
| Table 1: Binding Affinities (Ki) of Diazepam at Various GABA-A Receptor Subtypes. Data represents the mean ± standard error of the mean. This data is presented as a proxy for the binding affinities of nordiazepam.[1] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of a non-radiolabeled compound like nordiazepam is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Materials and Reagents
-
Receptor Source: Membranes from HEK-293 cells transfected with the desired GABA-A receptor subunit combination (e.g., α1β3γ2, α2β3γ2, etc.) or from specific brain regions (e.g., rat cerebral cortex).[1][4]
-
Radioligand: [3H]Flunitrazepam or [3H]Ro15-1788 are commonly used radioligands for the benzodiazepine binding site.[1][5]
-
Test Compound: Nordiazepam (desmethyldiazepam).
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as diazepam or clonazepam, to determine the amount of radioligand that binds to non-receptor components.[5]
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).[7]
-
Scintillation Cocktail: For measuring radioactivity.
Assay Procedure
-
Membrane Preparation:
-
Transfected cells or brain tissue are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Receptor membrane preparation.
-
Varying concentrations of the test compound (nordiazepam).
-
A fixed concentration of the radioligand.
-
-
Control wells are included for:
-
Total Binding: Receptor membranes and radioligand only.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
-
-
Incubation:
-
The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
IC50 Determination:
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Ki Calculation:
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow for Competition Binding Assay
Caption: Experimental workflow for a radioligand competition binding assay.
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by nordiazepam.
Conclusion
Clorazepate dipotassium, through its active metabolite nordiazepam, is a positive allosteric modulator of the GABA-A receptor. While specific binding data for nordiazepam is limited, data from its close analog, diazepam, suggests a high affinity for GABA-A receptors containing α1, α2, and α5 subunits. The provided experimental protocol for radioligand competition binding assays offers a standard method for determining the binding affinities of such compounds. The visualizations of the experimental workflow and the GABA-A receptor signaling pathway provide a clear framework for understanding the pharmacological assessment and mechanism of action of clorazepate dipotassium. Further research to delineate the precise binding profile of nordiazepam at various GABA-A receptor subtype combinations will be valuable for a more complete understanding of its therapeutic effects and potential side effects.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. brieflands.com [brieflands.com]
An In-depth Technical Guide on the Dopamine Receptor Antagonism of Acepromazine and Aceprometazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acepromazine and its methyl analog, aceprometazine, are phenothiazine derivatives widely utilized in veterinary medicine for their sedative and tranquilizing properties. Their therapeutic effects are primarily attributed to their antagonistic activity at dopamine receptors within the central nervous system. This technical guide provides a comprehensive overview of the dopamine receptor antagonism of these compounds, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows. While specific binding affinity data for acepromazine and aceprometazine across all dopamine receptor subtypes is limited in publicly available literature, this guide leverages data from related phenothiazines, such as chlorpromazine, to provide a comparative context for their potential receptor interaction profiles.
Core Mechanism of Action: Dopamine Receptor Antagonism
Acepromazine and aceprometazine exert their primary pharmacological effects by acting as antagonists at dopamine receptors, with a notable affinity for the D2 subtype.[1][2][3] Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are pivotal in regulating a multitude of neurological processes, including mood, cognition, and motor control.[4] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
The antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism underlying the sedative and tranquilizing effects of these drugs.[2][5] By blocking these receptors, acepromazine and aceprometazine inhibit the downstream signaling cascades normally initiated by dopamine, leading to a reduction in dopaminergic neurotransmission.
Quantitative Analysis of Receptor Binding
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Chlorpromazine | 73[6] | 0.55[6] | 1.2[6] | 9.7[6] |
| Acepromazine | Data Not Available | Potent Antagonist[2][5] | Antagonist[3] | Antagonist[3] |
| Aceprometazine | Data Not Available | Potent Antagonist | Data Not Available | Data Not Available |
Note: Lower Ki values indicate higher binding affinity.
The data for chlorpromazine suggests a significantly higher affinity for D2-like receptors (D2, D3, D4) compared to the D1 receptor.[6] It is plausible that acepromazine and aceprometazine share a similar selectivity profile, which is consistent with their classification as typical antipsychotics.
Signaling Pathways
The antagonistic action of acepromazine and aceprometazine at D2-like dopamine receptors interrupts the canonical G protein-coupled signaling pathway.
D2-like Receptor Signaling Pathway and its Antagonism
D2-like receptors (D2, D3, and D4) are coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.
Acepromazine and aceprometazine, by binding to and blocking the D2-like receptor, prevent dopamine from initiating this signaling cascade. This results in a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, effectively opposing the action of dopamine.
Experimental Protocols
The characterization of dopamine receptor antagonism involves a combination of in vitro binding and functional assays, as well as in vivo behavioral studies.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (Ki) of acepromazine and aceprometazine for dopamine receptor subtypes (D1, D2, D3, D4).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target dopamine receptor subtype (e.g., rat striatum for D2 receptors) or cultured cells expressing the recombinant human receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.[7]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand specific for the receptor subtype of interest (e.g., [³H]-Spiperone for D2 receptors).[1][8]
-
Add increasing concentrations of the unlabeled test compound (acepromazine or aceprometazine).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.[7]
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[7]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Promethazine - Wikipedia [en.wikipedia.org]
- 6. resources.tocris.com [resources.tocris.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. selleckchem.com [selleckchem.com]
A Technical Guide to GABA-A Receptor Modulation by the Components of Noctran
Affiliation: Google Research
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms by which the active components of Noctran modulate the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a combination pharmaceutical containing Clorazepate dipotassium, a benzodiazepine prodrug, and two phenothiazine derivatives, Acepromazine and Aceprometazine. The primary focus of this document is the positive allosteric modulation of the GABA-A receptor by clorazepate's active metabolite, nordiazepam. Additionally, the guide explores the secondary and potential synergistic roles of the phenothiazine components, which primarily act as dopamine D2 receptor antagonists but may also indirectly influence GABAergic transmission. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative binding affinity data, and visual representations of signaling pathways and experimental workflows.
Introduction: The Components of this compound and the GABA-A Receptor
This compound is a pharmaceutical agent formulated to leverage the synergistic effects of a benzodiazepine and two phenothiazines for the management of certain neurological and psychiatric conditions. Its active ingredients are:
-
Clorazepate Dipotassium: A classic 1,4-benzodiazepine that functions as a prodrug. In the acidic environment of the stomach, it undergoes rapid decarboxylation to its active metabolite, N-desmethyldiazepam (nordiazepam).[1] Nordiazepam is responsible for the primary therapeutic effects of clorazepate.
-
Acepromazine & Aceprometazine: These are phenothiazine derivatives, a class of compounds known for their neuroleptic and sedative properties.[2]
The principal molecular target for the benzodiazepine component of this compound is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore.[3] The binding of the endogenous neurotransmitter GABA to its sites at the β+/α− interfaces triggers the opening of this channel, leading to an influx of Cl⁻ ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4]
Mechanisms of GABA-A Receptor Modulation
Clorazepate (via Nordiazepam): Positive Allosteric Modulation
The active metabolite of clorazepate, nordiazepam, does not act as a direct agonist at the GABA-A receptor. Instead, it functions as a positive allosteric modulator (PAM) .[5]
-
Binding Site: Nordiazepam, like other classical benzodiazepines, binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) site. This site is located at the extracellular interface between an α and the γ2 subunit (α+/γ2−).[3][6] For high-affinity binding to occur, the α subunit must be one of the α1, α2, α3, or α5 isoforms, which contain a critical histidine residue.[7] Receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines.[7]
-
Mechanism of Action: The binding of nordiazepam to the BZD site induces a conformational change in the GABA-A receptor. This change increases the affinity of the receptor for GABA at its own binding sites.[4][8] The practical consequence is an increase in the frequency of chloride channel opening in the presence of GABA.[9] It is important to note that benzodiazepines do not open the chloride channel in the absence of GABA; they only enhance the effect of the endogenous ligand.[5] This potentiation of GABA's inhibitory action leads to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this drug class.[4]
-
Signaling Pathway Diagram:
Acepromazine & Aceprometazine: Indirect Modulation and Potentiation
The phenothiazine components of this compound, acepromazine and aceprometazine, do not exert their primary sedative effects through direct, high-affinity binding to the GABA-A receptor's BZD site. Their main mechanism of action is the antagonism of dopamine D2 receptors in the CNS.[2] However, there is evidence to suggest they can influence the overall sedative effect through secondary mechanisms related to the GABAergic system.
-
Potentiation of Benzodiazepine Action: Pharmacological literature indicates that phenothiazines can potentiate the effects of benzodiazepines.[4] This synergistic effect can lead to enhanced sedation and respiratory depression. While the precise molecular mechanism of this potentiation is not fully elucidated, it may involve downstream effects of dopamine receptor blockade on GABAergic neurons or other off-target effects.
-
Direct (Low-Affinity) GABA-A Interaction: Some studies on related phenothiazines, like chlorpromazine, have shown inhibitory effects on GABAergic currents. This effect is not a potentiation but rather a reduction of the GABA-activated current, proposed to be caused by a decrease in the GABA binding rate (kₒₙ) and an increase in the unbinding rate (kₒff). This suggests a complex, possibly low-affinity, interaction with the GABA-A receptor that is distinct from the classic BZD site modulation.
The logical relationship between the components can be visualized as follows:
Quantitative Data: Binding Affinities
The binding affinity of a ligand for a receptor is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki) of diazepam, a close structural and functional analogue of nordiazepam, for different GABA-A receptor subtypes containing various α subunits. This data is derived from radioligand displacement studies using [³H]flunitrazepam.
| Compound | Receptor Subtype (rat) | Ki (nM) |
| Diazepam-like compound 3-S | α1β3γ2 | 16 ± 3 |
| Diazepam-like compound 3-S | α2β3γ2 | 19 ± 1 |
| Diazepam-like compound 3-S | α3β3γ2 | 23 ± 2 |
| Diazepam-like compound 3-S | α5β3γ2 | 20 ± 4 |
Data adapted from a study on diazepam-like compounds, where compound 3-S is a diazepam analogue.[1] The data illustrates the relatively low subtype selectivity of classical benzodiazepines.
Experimental Protocols
The quantitative data presented above are typically determined using two primary methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the binding affinity (Ki) of an unlabeled drug (e.g., nordiazepam) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flunitrazepam) from the BZD binding site.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., rat cerebellum or cortex) or cells expressing specific recombinant GABA-A receptor subtypes are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (~1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed (~20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer, and the total protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in microplates, with each condition tested in triplicate.
-
Total Binding: Receptor membranes are incubated with a fixed concentration of a radiolabeled BZD site ligand (e.g., 1-2 nM [³H]flunitrazepam).
-
Non-specific Binding: Receptor membranes are incubated with the radioligand plus a high concentration of an unlabeled BZD (e.g., 10 µM diazepam) to saturate all specific binding sites.
-
Competition Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (nordiazepam).
-
-
Incubation and Harvesting:
-
The plates are incubated (e.g., for 90 minutes at 4°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.
-
Specific Binding is calculated: Total Binding (CPM) - Non-specific Binding (CPM).
-
The data from the competition experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ (concentration of the test compound that inhibits 50% of specific binding) is determined from this curve.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a modulator on the GABA-A receptor, typically expressed in Xenopus laevis oocytes. It measures the total ion current flowing across the entire oocyte membrane in response to agonist application.
Methodology:
-
Receptor Expression:
-
Complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro.
-
The cRNA mixture is injected into Xenopus laevis oocytes.
-
The oocytes are incubated for 2-5 days to allow for the expression and assembly of functional receptors on the cell surface membrane.
-
-
Recording Setup:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.
-
The membrane potential is clamped at a fixed voltage (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
A baseline current is established.
-
GABA is applied to the oocyte at various concentrations to generate a dose-response curve and determine the EC₅₀ (the concentration of GABA that elicits a half-maximal response).
-
To test the effect of the modulator, a fixed, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) is co-applied with varying concentrations of nordiazepam.
-
The potentiation of the GABA-induced current by nordiazepam is measured.
-
The data is used to generate a dose-response curve for the modulator, from which its EC₅₀ for potentiation can be determined.
-
-
Analysis:
-
The potentiation is observed as a leftward shift in the GABA dose-response curve in the presence of the modulator, indicating an increase in the apparent affinity of the receptor for GABA.
-
Conclusion
The therapeutic action of this compound is multifactorial, arising from the distinct yet complementary mechanisms of its components. The primary driver of its GABAergic effect is clorazepate, which, through its active metabolite nordiazepam, acts as a potent positive allosteric modulator of α1, α2, α3, and α5-containing GABA-A receptors. This enhances the natural inhibitory tone of the CNS. The phenothiazine components, acepromazine and aceprometazine, contribute to the overall sedative profile primarily through dopamine D2 receptor antagonism. However, their capacity to potentiate benzodiazepine effects suggests a more complex interaction that may involve indirect modulation of the GABAergic system, warranting further investigation. The data and protocols presented in this guide provide a framework for understanding and further exploring the intricate pharmacology of these compounds at the GABA-A receptor.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise and Fall of a Combination Hypnotic: A Technical Retrospective on Noctran
An In-depth Technical Guide for Researchers and Drug Development Professionals
The mid-20th century saw a surge in the development of hypnotic medications, driven by a growing understanding of neuropharmacology and an increasing demand for treatments for insomnia. This era was characterized by the exploration of various drug classes, including barbiturates, benzodiazepines, and phenothiazines. In this landscape of therapeutic innovation, combination hypnotics emerged with the aim of leveraging synergistic effects to improve efficacy and mitigate the side effects of monotherapy. One such product was Noctran, a combination of dipotassium clorazepate, acepromazine, and aceprometazine, which was used for the treatment of sleep disorders. This technical guide provides a detailed examination of the historical development, pharmacological underpinnings, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Historical Context: The Quest for the Ideal Hypnotic
The development of hypnotic drugs has been a journey of continuous refinement, moving from less specific central nervous system depressants to more targeted agents. The timeline below highlights key milestones in the evolution of hypnotic pharmacotherapy:
-
Early 20th Century: Barbiturates became the primary treatment for insomnia. However, their narrow therapeutic index and high potential for dependence and fatal overdose spurred the search for safer alternatives[1].
-
1950s and 1960s: The discovery of phenothiazines as antipsychotic agents also revealed their sedative properties. Acepromazine, a phenothiazine derivative, was first used in humans in the 1950s as an antipsychotic and later as a sedative[2]. The first benzodiazepine, chlordiazepoxide, was synthesized in 1955 and marketed in 1960, heralding a new era of anxiolytic and hypnotic therapy with a perceived better safety profile than barbiturates[2][3].
-
1970s: Benzodiazepines became the most prescribed medications globally, valued for their efficacy in treating anxiety and insomnia[3].
-
Late 20th Century: The development of "Z-drugs" (e.g., zolpidem, zopiclone) offered hypnotics with a more selective mechanism of action, targeting specific subunits of the GABA-A receptor[4].
It was within this context of exploring different pharmacological approaches to induce sleep that combination therapies like this compound were conceived. The rationale was to combine a benzodiazepine for its anxiolytic and sleep-promoting effects with phenothiazines for their sedative and antipsychotic properties, potentially allowing for lower doses of each component and a broader spectrum of action.
The Pharmacology of this compound's Components
This compound's therapeutic effect was derived from the distinct yet complementary mechanisms of action of its three active ingredients: dipotassium clorazepate, acepromazine, and aceprometazine.
Dipotassium Clorazepate: A Benzodiazepine Prodrug
Dipotassium clorazepate is a benzodiazepine that acts as a prodrug for desmethyldiazepam (nordiazepam), its primary active metabolite.[5][6]
-
Mechanism of Action: Like other benzodiazepines, desmethyldiazepam is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of the inhibitory neurotransmitter GABA.[6] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[7][8] This widespread central nervous system depression underlies its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[9][10]
Acepromazine and Aceprometazine: Phenothiazine Derivatives
Acepromazine and aceprometazine are phenothiazine derivatives with a broader pharmacological profile than benzodiazepines.
-
Mechanism of Action: The primary mechanism of action of these phenothiazines is the antagonism of dopamine D2 receptors in the central nervous system.[11][12][13] This blockade of dopaminergic neurotransmission is responsible for their sedative and antipsychotic effects.[2] Additionally, they exhibit activity at other receptors:
-
Histamine H1 receptor antagonism: This contributes significantly to their sedative effects.[11][13]
-
Alpha-adrenergic receptor blockade: This can lead to vasodilation and a decrease in blood pressure.[13]
-
Muscarinic cholinergic receptor antagonism: This can result in anticholinergic side effects such as dry mouth and urinary retention.[11][13]
-
The combination of a GABAergic agent with dopamine and histamine receptor antagonists in this compound aimed to produce a robust hypnotic effect through multiple neurochemical pathways.
Quantitative Data
A comprehensive search of publicly available literature did not yield specific clinical trial data for this compound that would allow for the creation of detailed summary tables on its efficacy and safety as a combination product. However, data on the individual components and related compounds provide insights into their expected pharmacological properties.
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite and Related Compounds
| Compound | Bioavailability | Protein Binding | Half-life (t½) | Metabolism | Excretion |
| Desmethyldiazepam (from Clorazepate) | ~91% (for Clorazepate)[5] | Highly bound | 20–179 hours[5] | Hepatic | Renal |
| Acepromazine | Variable | High | ~3 hours (human overdose case)[13] | Hepatic | Renal |
Note: Pharmacokinetic data for combination products can differ from individual components due to potential drug-drug interactions.
Table 2: Summary of Efficacy Data for Benzodiazepines and Antihistamines in Insomnia (from systematic reviews and meta-analyses)
| Drug Class | Effect on Sleep Latency | Effect on Total Sleep Time | Effect on Wake After Sleep Onset |
| Benzodiazepines | Decrease | Increase | Decrease |
| Antihistamines (e.g., Diphenhydramine) | Limited evidence for decrease | Limited evidence for increase | Limited evidence for decrease |
Note: This table represents general findings for the drug classes and not specific data for this compound. The efficacy of antihistamines for sleep is considered to have limited supporting evidence.[14][15]
Experimental Protocols
The characterization of the pharmacological activity of this compound's components would have relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to these compounds.
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Antagonism
This assay is used to determine the affinity of a compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]spiperone (a potent D2 antagonist).
-
Test compounds (e.g., acepromazine, aceprometazine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Electrophysiological Recording of GABA-A Receptor Currents
This protocol measures the potentiation of GABA-A receptor function by benzodiazepines using the whole-cell patch-clamp technique.
-
Materials:
-
HEK293 cells transiently or stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP).
-
GABA.
-
Test compound (e.g., diazepam, the active metabolite of clorazepate).
-
Patch-clamp amplifier and data acquisition system.
-
-
Method:
-
Culture the cells on coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Form a high-resistance seal (>1 GΩ) between a glass micropipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a submaximal concentration of GABA to the cell to elicit a baseline current response.
-
Co-apply the same concentration of GABA with the test compound and record the potentiated current response.
-
Wash out the compounds and allow the cell to recover.
-
Analyze the amplitude and kinetics of the GABA-evoked currents in the absence and presence of the test compound to quantify the degree of potentiation.
-
Inositol Phosphate Accumulation Assay for Histamine H1 Receptor Activity
This assay measures the functional activity of the histamine H1 receptor, which is coupled to the Gq protein and the phospholipase C (PLC) signaling pathway.
-
Materials:
-
HeLa cells or other cells expressing the histamine H1 receptor.
-
[3H]myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Histamine.
-
Test compounds (e.g., acepromazine, aceprometazine as inverse agonists).
-
Dowex anion-exchange resin.
-
Scintillation counter.
-
-
Method:
-
Label the cells by incubating them with [3H]myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl.
-
Add the test compound (to measure inverse agonism) or histamine (to measure antagonism) at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) to allow for the accumulation of [3H]inositol phosphates.
-
Stop the reaction by adding a solution such as ice-cold perchloric acid.
-
Neutralize the samples and separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by scintillation counting.
-
Analyze the data to determine the EC50 for agonists or the IC50 for antagonists/inverse agonists.
-
Signaling Pathways and Visualizations
The therapeutic and adverse effects of this compound's components are mediated by their interaction with specific signaling pathways.
Dipotassium Clorazepate and GABA-A Receptor Signaling
Dipotassium clorazepate, through its active metabolite desmethyldiazepam, enhances the inhibitory effect of GABA on the GABA-A receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. Effects of new hypnotic drugs on cognition: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clorazepate - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 13. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Preclinical Toxicology of Noctran's Constituent Compounds: A Technical Guide
Introduction
Noctran was a combination pharmaceutical product indicated for the treatment of insomnia. Its therapeutic effects stemmed from three active ingredients: Clorazepate dipotassium, a long-acting benzodiazepine; Acepromazine, a phenothiazine-derived neuroleptic; and Potassium Nitrate.[1][2] This guide provides an in-depth summary of the available preclinical toxicological data for each of these constituent compounds, focusing on quantitative data, experimental methodologies, and relevant biological pathways. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.
Clorazepate Dipotassium
Clorazepate dipotassium is a benzodiazepine that acts as a prodrug.[3] It is rapidly converted into its active metabolite, desmethyldiazepam (nordiazepam), in the gastrointestinal tract.[3][4] This active metabolite is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the drug.[3]
Mechanism of Action: GABAergic Pathway
The primary mechanism of action for clorazepate's active metabolite, desmethyldiazepam, is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[5][6] Desmethyldiazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[4][7] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride (Cl⁻) channel opening.[3][4] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in CNS depression.[4][6]
Caption: Clorazepate's GABA-A receptor modulation pathway.
Preclinical Toxicology Data
Toxicological studies for clorazepate have been conducted in various animal models to determine its safety profile. Acute toxicity is primarily characterized by CNS depression, including sedation and ataxia.
Table 1: Acute Toxicity of Clorazepate Dipotassium
| Species | Route of Administration | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD₅₀ | 1320 mg/kg | [7][8][9][10] |
| Rat | Oral | Sedative Dose | 32 mg/kg | [8][9][10] |
| Mouse | Oral | LD₅₀ | 700 mg/kg | [11] |
| Mouse | Intraperitoneal | LD₅₀ | 290 mg/kg | [11] |
| Monkey | Oral | LD₅₀ | >1600 mg/kg* | [8][9][10] |
| Monkey | Oral | Sedative (Ataxia) Dose | 7.5 mg/kg | [8][9][10] |
| Monkey | Oral | Aggression Reduction | 0.25 mg/kg | [8][9][10] |
*Could not be determined due to the emetic effect of large doses.[8][9]
Long-term studies have also been performed. A 22-month study in dogs receiving up to 75 mg/kg orally resulted in drug-related liver changes, including increased weight and cholestasis with minimal hepatocellular damage.[12][13] In contrast, a 52-week study in rhesus monkeys with doses up to 36 mg/kg daily showed no damage to liver function or structure.[12][13]
Experimental Protocols
Acute Oral Toxicity (LD₅₀) Study Protocol (General Rodent Model)
This protocol outlines a general methodology for determining the median lethal dose (LD₅₀) based on standard preclinical testing guidelines.[14][15][16]
Caption: Generalized workflow for an acute oral toxicity study.
-
Test System: Wistar rats, typically 5-6 weeks old, are used. Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days.[17]
-
Dose Administration: The test substance (clorazepate dipotassium) is administered orally via gavage. A vehicle control group receives the vehicle alone. Multiple dose groups are used to establish a dose-response relationship.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., sedation, ataxia, respiratory changes), and changes in body weight for 14 days post-administration.[14][15]
-
Pathology: At the end of the observation period, all surviving animals are euthanized. A full gross necropsy is performed on all animals (including those that died during the study). Target organs may be collected, weighed, and preserved for histopathological examination.[17]
-
Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
Acepromazine
Acepromazine is a phenothiazine derivative used primarily in veterinary medicine as a sedative and tranquilizer.[18][19] It exerts its effects by antagonizing several neurotransmitter receptors in the CNS.
Mechanism of Action: Multi-Receptor Antagonism
Acepromazine's primary sedative and neuroleptic effects are attributed to its antagonism of dopamine D2 receptors in the CNS.[18][20] By blocking these receptors, it reduces spontaneous motor activity and produces a calming effect.[20][21] Additionally, acepromazine acts as an antagonist at other receptors, which contributes to its broader pharmacological profile and side effects.[18][20] These include:
-
α₁-adrenergic receptors: Blockade leads to vasodilation and potential hypotension.[20]
-
H₁ histamine receptors: Contributes to sedative and antiemetic effects.[20]
-
Muscarinic cholinergic receptors: Antagonism can cause anticholinergic effects like dry mouth.[20]
Caption: Acepromazine's multi-receptor antagonist mechanism.
Preclinical Toxicology Data
Acute toxicity data for acepromazine is available from studies in rodents.
Table 2: Acute Toxicity of Acepromazine
| Species | Route of Administration | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD₅₀ | 400 mg/kg | [22][23][24] |
| Mouse | Oral | LD₅₀ | 270 mg/kg | [23][25] |
| Mouse | Subcutaneous | LD₅₀ | 175 mg/kg |[22] |
Experimental Protocols
Subchronic (90-Day) Oral Toxicity Study Protocol (General Rodent Model)
This protocol describes a general methodology for evaluating the effects of repeated exposure to a substance over a 90-day period, based on regulatory guidelines.[26][27][28]
-
Test System: Rodent species (e.g., Sprague-Dawley rats), with at least 20 animals per sex per group.[26] A control group and a minimum of three dose levels are used.
-
Dose Administration: The test substance (acepromazine) is typically administered daily, seven days a week, mixed in the diet, drinking water, or by gavage.[27]
-
In-Life Observations:
-
Clinical Signs: Observed daily.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination on control and high-dose groups.[26]
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at multiple time points (e.g., pre-study, mid-study, and termination).[26]
-
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs identified are also examined in the lower-dose groups.
-
Data Analysis: Data are analyzed to determine the nature of any toxic effects, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).
Potassium Nitrate
Potassium nitrate (KNO₃) is an inorganic salt. While nitrate itself is relatively non-toxic, its metabolites, particularly nitrite, can pose health risks such as methemoglobinemia, a condition where hemoglobin is less able to carry oxygen.[29]
Preclinical Toxicology Data
The toxicological profile of potassium nitrate indicates low acute toxicity via oral and dermal routes.
Table 3: Acute Toxicity of Potassium Nitrate
| Species | Route of Administration | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Oral | LD₅₀ | >2000 mg/kg | [30] |
| Rat | Oral | LD₅₀ | 3015 mg/kg | [31][32][33] |
| Rat | Oral | LD₅₀ | 3750 mg/kg | [29] |
| Rat | Dermal | LD₅₀ | >5000 mg/kg |[30] |
Studies on developmental toxicity have produced varied results. One study in Wistar rats found no maternal or fetal toxicity when dams were fed diets with up to 2.5% KNO₃ during gestation.[34] However, the second generation (F2) offspring from the 2.5% KNO₃ group showed some malformations and slower growth, suggesting potential toxicity in subsequent generations at high doses.[34] Conversely, a long-term study in mice found that life-long supplementation with potassium nitrate in drinking water had no detrimental effects on survival and was associated with a lower level of age-related pathological changes in organs.[35] Another study in rats given up to 135 mg/kg for 14 days showed no adverse effects on vital organs.[36]
Experimental Protocols
Developmental and Reproductive Toxicology (DART) Study Protocol (General Rodent Model)
This protocol outlines a general approach to assess the potential effects of a substance on reproductive function and developing offspring.
-
Parental Generation (F0): Male and female animals are dosed for a specified period before mating, during mating, and (for females) throughout gestation and lactation.
-
Endpoints (F0): Mating performance, fertility, gestation length, and maternal behavior are assessed.
-
First Generation (F1): Offspring are evaluated for viability, body weight, developmental landmarks, and any morphological abnormalities. A subset of F1 animals is selected and raised to maturity.
-
Second Generation (F2): The selected F1 animals are mated to produce the F2 generation. The F2 offspring are evaluated similarly to the F1 generation.
-
Pathology: Gross and microscopic examinations are performed on parental animals and offspring to identify any treatment-related changes in reproductive and other organs.
Disclaimer: This document is a summary of publicly available preclinical data and is intended for informational purposes for a scientific audience. This compound is a discontinued medication, and this guide does not constitute medical advice or an endorsement of its use.
References
- 1. Haute Autorité de Santé - this compound (clorazépate/acéprométazine/acépromazine) [has-sante.fr]
- 2. This compound : Uses, Side Effects, Interactions, Dosage and more | Farmaco UAE [farmacoinc.com]
- 3. Clorazepate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Clorazepate Dipotassium | C16H11ClK2N2O4 | CID 167305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Clorazepate Dipotassium Tablets USP, 3.75 mg, 7.5 mg, & 15 mg [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. e-lactancia.org [e-lactancia.org]
- 14. content.noblelifesci.com [content.noblelifesci.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. fda.gov [fda.gov]
- 17. 2.6. Acute toxicity assay [bio-protocol.org]
- 18. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. acepromazine [drugcentral.org]
- 20. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 21. Acepromazine - Wikipedia [en.wikipedia.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. northamerica.covetrus.com [northamerica.covetrus.com]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. vedco.com [vedco.com]
- 26. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 27. iccffeed.org [iccffeed.org]
- 28. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
- 29. uwaterloo.ca [uwaterloo.ca]
- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 31. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 32. fishersci.co.uk [fishersci.co.uk]
- 33. fishersci.com [fishersci.com]
- 34. [Studies on the pharmacological bases of fetal toxicity of drugs. III. Fetal toxicity of potassium nitrate in 2 generations of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Noctran (Clorazepate) Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the metabolites of Noctran (clorazepate) in biological samples. The protocols are intended to guide researchers in establishing robust analytical workflows for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
Introduction
This compound, the brand name for the prodrug clorazepate, is a benzodiazepine used for its anxiolytic, sedative, and anticonvulsant properties. Upon administration, clorazepate is rapidly converted into its primary active metabolite, nordiazepam (desmethyldiazepam), in the acidic environment of the stomach.[1][2][3] Nordiazepam is then further metabolized in the liver, primarily through hydroxylation, to form other metabolites, with the major urinary metabolite being conjugated oxazepam (3-hydroxynordiazepam).[1][2] Smaller quantities of conjugated p-hydroxynordiazepam and nordiazepam are also excreted in the urine.[1][2] Given that circulating levels of the parent drug are virtually nonexistent, the analysis of its metabolites, particularly nordiazepam, is crucial for assessing exposure and therapeutic effect.[3]
The primary analytical techniques for the determination of clorazepate metabolites in biological matrices such as blood, plasma, and urine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] These methods offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.[6]
Metabolic Pathway of Clorazepate
The metabolic conversion of clorazepate to its active and excretory forms is a critical aspect of its pharmacology. The pathway begins with the rapid decarboxylation of clorazepate to nordiazepam, which is the primary active compound responsible for its therapeutic effects.
References
- 1. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clorazepate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Clorazepate and its Metabolite Nordiazepam using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the prodrug clorazepate and its primary active metabolite, nordiazepam (desmethyldiazepam), in human plasma. Due to the rapid conversion of clorazepate to nordiazepam under acidic conditions, this method employs a carefully controlled sample preparation procedure to ensure the stability of clorazepate prior to analysis. The methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for pharmacokinetic and metabolic studies of clorazepate.
Introduction
Clorazepate is a benzodiazepine prodrug primarily used for the management of anxiety disorders and alcohol withdrawal syndrome. Upon oral administration, it undergoes rapid decarboxylation in the acidic environment of the stomach to form its pharmacologically active metabolite, nordiazepam.[1][2] Nordiazepam is then further metabolized in the liver.[1][3] Accurate quantification of both the parent compound and its active metabolite is crucial for comprehensive pharmacokinetic profiling and understanding the drug's disposition. The inherent instability of clorazepate presents an analytical challenge, necessitating a method that minimizes its degradation during sample handling and analysis.[3][4]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[5][6] This application note provides a detailed protocol for a validated HPLC-MS/MS method for the simultaneous determination of clorazepate and nordiazepam in plasma.
Metabolic Pathway of Clorazepate
Clorazepate is pharmacologically inactive until it is converted to its active metabolite, nordiazepam. This conversion primarily occurs in the stomach through acid-catalyzed decarboxylation. Nordiazepam is then hydroxylated in the liver to form other metabolites, such as oxazepam, which are subsequently conjugated for excretion.[1][3]
Figure 1. Metabolic pathway of clorazepate to nordiazepam and subsequent metabolites.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to maintain a neutral to basic pH throughout the extraction process to minimize the degradation of clorazepate.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Diazepam-d5, 1 µg/mL in methanol) to each tube and vortex briefly.
-
Buffering: Add 50 µL of 0.1 M ammonium hydroxide solution to each tube to ensure a basic pH and vortex.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether/hexane (80/20, v/v)) to each tube.[7][8]
-
Mixing: Cap the tubes and vortex vigorously for 1 minute, followed by mechanical shaking for 10 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an HPLC vial with an insert for analysis.
HPLC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | Start at 30% B, increase to 80% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
Data Presentation
The following tables summarize the quantitative data and mass spectrometric parameters for the analysis of clorazepate and nordiazepam.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Clorazepate | 315.0 | 271.1 | 139.9 | 25 |
| Nordiazepam | 271.1 | 139.9 | 91.1 | 30 |
| Diazepam-d5 (IS) | 290.2 | 198.2 | 159.2 | 28 |
Note: The precursor ion for clorazepate corresponds to the [M-H2O+H]+ ion, as it is unstable. The transition to m/z 271.1 represents the loss of CO2. These values may require optimization based on the specific instrument used.[4]
Table 2: Typical Method Performance Characteristics
| Parameter | Clorazepate | Nordiazepam |
| Linear Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 80% | > 85% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Figure 2. Experimental workflow for the quantification of clorazepate and nordiazepam.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of clorazepate and its active metabolite nordiazepam in plasma. Careful attention to sample preparation, particularly maintaining a basic pH, is critical to prevent the degradation of the parent compound. This protocol is suitable for pharmacokinetic and bioequivalence studies, as well as other research applications in drug metabolism and toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Determination of clorazepate and its major metabolites in blood and urine by electron capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. agilent.com [agilent.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preliminary study on the stability of benzodiazepines in blood and plasma stored at 4° C | Semantic Scholar [semanticscholar.org]
- 8. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrospective Analysis of Noctran Prescription Data for Insomnia Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noctran, a fixed-dose combination medication, was formerly prescribed for the short-term management of severe insomnia. This document provides a retrospective analysis of this compound, including its pharmacological composition and the reasons for its market withdrawal. Given that this compound is no longer commercially available, a direct retrospective analysis of recent prescription data is not feasible. Therefore, this document also serves as a practical guide, offering detailed application notes and a generalized protocol for conducting retrospective analyses of prescription data for other sedative-hypnotic drugs. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacoepidemiology, drug safety, and post-market surveillance.
Part 1: A Historical and Pharmacological Retrospective of this compound
This compound was a combination drug product indicated for severe, occasional, or transitory insomnia in adults. However, in 2011, the French National Authority for Health (HAS) issued a negative opinion on the continued reimbursement of this compound, leading to its withdrawal from the market. The decision was based on an unfavorable benefit/risk balance, citing poorly established efficacy, poor tolerability, and evidence of misuse, particularly among the elderly.[1][2]
Composition and Pharmacology
This compound's formulation included three active pharmaceutical ingredients, each contributing to its overall sedative effect through different mechanisms of action.
| Component | Pharmacological Class | Mechanism of Action | Therapeutic Effect |
| Clorazepate dipotassium | Benzodiazepine | Positive allosteric modulator of the GABA-A receptor. It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased frequency of chloride channel opening and neuronal hyperpolarization.[3][4][5][6][7] | Anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant. |
| Acepromazine maleate | Phenothiazine | Primarily a dopamine D2 receptor antagonist in the central nervous system. It also exhibits antagonist activity at histamine H1, alpha-1 adrenergic, and muscarinic receptors.[1][8][9][10][11][12][13] | Sedative, antiemetic, and anxiolytic. |
| Aceprometazine | Phenothiazine | Similar to acepromazine, it acts as a dopamine D2 receptor antagonist and also has antihistaminic effects by blocking H1 receptors.[2] | Sedative and antihistaminic. |
Signaling Pathways of Active Components
The sedative and hypnotic effects of this compound resulted from the synergistic action of its components on different neurotransmitter systems.
Clorazepate, a classic benzodiazepine, does not act directly on the GABA-A receptor but enhances the effect of GABA.[4][5] By binding to the benzodiazepine site on the GABA-A receptor, it causes a conformational change that increases the affinity of the receptor for GABA. This leads to a more frequent opening of the associated chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuron, which ultimately dampens neuronal excitability.[3][4]
Caption: GABA-A receptor modulation by Clorazepate.
Acepromazine and aceprometazine are phenothiazine derivatives that exert their primary sedative effects by blocking dopamine D2 receptors in the brain.[1][2][8][9] This antagonism reduces dopaminergic neurotransmission, which is involved in arousal and wakefulness. Additionally, their antihistaminic effects, through the blockade of H1 receptors, contribute to sedation. The blockade of alpha-1 adrenergic receptors can lead to vasodilation and hypotension.[1][11]
Caption: Dopamine D2 receptor antagonism by Acepromazine.
Part 2: Application Notes and Protocols for Retrospective Analysis of Sedative-Hypnotic Prescription Data
Introduction
Retrospective analysis of prescription databases, such as electronic health records (EHRs) and administrative claims data, is a powerful tool in pharmacoepidemiology. These studies allow researchers to investigate drug utilization patterns, patient characteristics, adherence to clinical guidelines, and to identify potential safety signals in real-world settings.[3][4][7][8]
Experimental Protocol: A General Framework
This protocol outlines the key steps for conducting a retrospective analysis of prescription data for a sedative-hypnotic drug.
-
Define Clear Research Questions: The objectives of the study should be clearly defined. Examples include:
-
To characterize the trends in prescription rates of a specific sedative-hypnotic over a defined period.
-
To describe the demographic and clinical characteristics of patients prescribed the drug.
-
To assess the prevalence of long-term use.
-
To identify common co-prescriptions and potential drug-drug interactions.
-
To evaluate the incidence of specific adverse events in the user population compared to a control group.
-
-
Select an Appropriate Study Design: A retrospective cohort study is a common and robust design for such analyses.[8][11][12] This involves identifying a cohort of patients who were prescribed the drug of interest and a suitable comparator group, then looking back at their records to assess outcomes.
-
Data Source: Identify a large, longitudinal database containing anonymized patient-level data.[10] Common sources include:
-
Inclusion and Exclusion Criteria:
-
Inclusion: Define the study period and the criteria for identifying patients who have received at least one prescription for the sedative-hypnotic of interest.
-
Exclusion: Specify criteria to exclude patients with incomplete data or those who do not meet the study's population requirements (e.g., age restrictions).
-
The following variables should be extracted for each patient in the cohort:
-
Patient Characteristics: Age, sex, geographic region.
-
Prescription Data: Drug name, dosage, quantity dispensed, date of prescription, duration of therapy.
-
Clinical Information: Diagnoses (using ICD codes), comorbidities (e.g., anxiety, depression, sleep disorders), co-prescribed medications.
-
Outcomes of Interest: Documented adverse events, hospitalizations, discontinuation of therapy.
-
Descriptive Statistics: Summarize patient demographics, prescription patterns, and clinical characteristics using means, standard deviations, medians, and proportions.
-
Trend Analysis: Use statistical models, such as joinpoint regression, to analyze changes in prescription rates over time.
-
Comparative Analysis: Employ statistical tests (e.g., chi-square, t-tests) to compare characteristics between different patient groups. For cohort studies, calculate relative risks or hazard ratios to assess the association between drug exposure and outcomes, adjusting for potential confounding variables using regression models.
-
Ensure all data is de-identified to protect patient privacy.
-
Obtain necessary permissions from the data custodian and, if required, approval from an institutional review board or ethics committee.[14]
Experimental Workflow
The following diagram illustrates a typical workflow for a retrospective analysis of prescription data.
Caption: Workflow for a retrospective prescription data analysis.
Data Presentation
Quantitative data from a retrospective analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.
Example Table: Patient Demographics and Prescription Characteristics for a Hypothetical Sedative-Hypnotic
| Characteristic | All Patients (N = 10,000) |
| Age (years), mean (SD) | 55.2 (15.8) |
| Female, n (%) | 6,500 (65.0) |
| Primary Indication for Prescription, n (%) | |
| Insomnia | 7,200 (72.0) |
| Anxiety | 2,100 (21.0) |
| Other/Unknown | 700 (7.0) |
| Duration of Use, median (IQR) in days | 180 (90-365) |
| Daily Dose, mean (SD) in mg | 10.5 (2.5) |
| Common Comorbidities, n (%) | |
| Depression | 3,500 (35.0) |
| Hypertension | 2,800 (28.0) |
| Chronic Pain | 1,500 (15.0) |
Conclusion
The case of this compound highlights the importance of continuous pharmacovigilance and the re-evaluation of the benefit/risk profile of medications, even after they have been on the market. While direct analysis of this compound prescription data is no longer relevant for current clinical practice, the principles of its pharmacological action and the reasons for its withdrawal provide valuable lessons for drug development and safety monitoring.
The provided protocol for retrospective analysis of prescription data offers a robust framework for researchers to study the utilization and safety of other sedative-hypnotic drugs in real-world populations. Such studies are essential for generating evidence that can inform clinical guidelines, regulatory decisions, and ultimately, improve patient care.
References
- 1. Best Practices for Conducting and Reporting Pharmacoepidemiologic Safety Studies Using Electronic Healthcare Data Sets | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Using electronic health records to characterize prescription patterns: focus on antidepressants in nonpsychiatric outpatient settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring prescribing patterns using regression and electronic health records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. rightanglesol.com [rightanglesol.com]
- 8. blog.irjpl.org [blog.irjpl.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A future of data-rich pharmacoepidemiology studies: transitioning to large-scale linked electronic health record + claims data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is a Retrospective Cohort Study? | Definition & Examples [scribbr.com]
- 12. Retrospective cohort study - Wikipedia [en.wikipedia.org]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Models for Studying Drug-Drug Interactions of Noctran's Components
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Noctran is a combination drug product indicated for the short-term treatment of insomnia. It is composed of three active pharmaceutical ingredients (APIs): clorazepate dipotassium, a benzodiazepine; and acepromazine maleate and aceprometazine maleate, which are phenothiazine derivatives. The complex formulation of this compound necessitates a thorough in vitro evaluation of the drug-drug interaction (DDI) potential of its individual components to ensure patient safety and predict potential pharmacokinetic alterations when co-administered with other medications.
These application notes provide a comprehensive overview of the recommended in vitro models and detailed protocols for assessing the DDI potential of this compound's components, focusing on their interactions with cytochrome P450 (CYP) enzymes and the efflux transporter P-glycoprotein (P-gp).
Active Components of this compound
| Component | Chemical Class | Therapeutic Class |
| Clorazepate dipotassium | Benzodiazepine | Anxiolytic, Sedative-hypnotic |
| Acepromazine maleate | Phenothiazine | Antipsychotic, Sedative |
| Aceprometazine maleate | Phenothiazine | Antihistamine, Sedative |
Overview of Metabolic Pathways and Transporter Interactions
Clorazepate Dipotassium
Clorazepate is a prodrug that is rapidly and extensively converted to its active metabolite, N-desmethyldiazepam (nordiazepam), in the acidic environment of the stomach. Therefore, in vitro DDI studies should focus on N-desmethyldiazepam.
-
Metabolism: N-desmethyldiazepam is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP2C19.[1][2]
-
Transporters: Some benzodiazepines have been shown to be substrates and/or inhibitors of the P-glycoprotein (P-gp, ABCB1) transporter.
Acepromazine and Aceprometazine Maleate
Acepromazine and aceprometazine are structurally related phenothiazines. While specific in vitro metabolism data for these two compounds in human systems is limited, information from related phenothiazines can be used to infer their likely metabolic pathways and DDI potential.
-
Metabolism: Phenothiazines are known to be metabolized by multiple CYP enzymes, primarily CYP2D6, CYP3A4, and CYP1A2.[3][4] They also have the potential to inhibit these enzymes.
-
Transporters: Phenothiazines are recognized as inhibitors of the P-gp transporter.
In Vitro DDI Screening Workflow
The following diagram outlines a recommended workflow for the in vitro assessment of DDI potential for this compound's components.
Caption: Recommended workflow for in vitro DDI assessment.
Quantitative Data Summary
The following tables summarize the known and predicted in vitro DDI parameters for the components of this compound.
Table 1: Metabolism of this compound's Components
| Component/Metabolite | Primary Metabolizing Enzymes | Secondary Metabolizing Enzymes | Km (µM) | Vmax (pmol/min/mg) |
| N-desmethyldiazepam | CYP3A4[1][2] | CYP2C19[2] | 100 - 400[1] | Varies significantly[1] |
| Acepromazine | CYP2D6, CYP3A4, CYP1A2 (Predicted)[3][4] | - | Not Available | Not Available |
| Aceprometazine | CYP2D6, CYP3A4, CYP1A2 (Predicted) | - | Not Available | Not Available |
Table 2: Inhibition Potential of this compound's Components against Major CYP Enzymes
| Component/Metabolite | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Ki (µM) | Ki (µM) | Ki (µM) | Ki (µM) | Ki (µM) | |
| N-desmethyldiazepam | > 50 (Predicted) | > 50 (Predicted) | Moderate Inhibitor (Predicted) | > 50 (Predicted) | Weak Inhibitor (Predicted) |
| Acepromazine | Moderate Inhibitor (Predicted)[3] | Weak/No Inhibition (Predicted) | Weak/No Inhibition (Predicted) | Potent Inhibitor (Predicted)[3] | Moderate Inhibitor (Predicted)[3] |
| Aceprometazine | Moderate Inhibitor (Predicted) | Weak/No Inhibition (Predicted) | Weak/No Inhibition (Predicted) | Potent Inhibitor (Predicted) | Moderate Inhibitor (Predicted) |
Table 3: Interaction of this compound's Components with P-glycoprotein (P-gp)
| Component/Metabolite | P-gp Substrate | P-gp Inhibitor | IC50 (µM) |
| N-desmethyldiazepam | Likely | Possible | Not Available |
| Acepromazine | Possible | Yes (Predicted) | Not Available |
| Aceprometazine | Possible | Yes (Predicted) | Not Available |
Disclaimer: Data for acepromazine and aceprometazine are largely extrapolated from studies on other phenothiazines and require experimental confirmation.
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay in Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound's components on major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP-specific probe substrates and their metabolites (see table below)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (N-desmethyldiazepam, acepromazine, aceprometazine)
-
Positive control inhibitors
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with internal standard for reaction termination
-
96-well plates
-
LC-MS/MS system
CYP Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Procedure:
-
Prepare Reagents: Prepare stock solutions of test compounds, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting stock solutions in the incubation buffer.
-
Incubation Setup: In a 96-well plate, add the incubation buffer, HLM, and a range of concentrations of the test compound or positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the CYP-specific probe substrate to each well to initiate the metabolic reaction.
-
Start Metabolism: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation. For Ki determination, repeat the experiment with multiple substrate concentrations and analyze the data using appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-type).
Caption: Workflow for CYP450 inhibition assay.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
Objective: To evaluate the potential of this compound's components to inhibit P-gp mediated efflux.
Materials:
-
MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human P-gp) or Caco-2 cells
-
P-gp probe substrate (e.g., Digoxin, Calcein-AM)
-
Test compounds (N-desmethyldiazepam, acepromazine, aceprometazine)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well cell culture plates and transport plates (e.g., Transwell®)
-
LC-MS/MS system or fluorescence plate reader
Procedure:
-
Cell Culture: Culture MDCK-MDR1 or Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Prepare Solutions: Prepare solutions of the P-gp probe substrate, test compounds, and positive control inhibitor in the transport buffer.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the probe substrate solution (with and without the test compound/inhibitor) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the probe substrate solution (with and without the test compound/inhibitor) to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis:
-
For radiolabeled or non-fluorescent substrates (e.g., Digoxin), quantify the concentration in each sample by LC-MS/MS.
-
For fluorescent substrates (e.g., Calcein-AM), measure the fluorescence in the cells using a plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Determine the percent inhibition of P-gp mediated efflux by the test compounds and calculate the IC50 values.
-
Caption: Workflow for P-gp inhibition assay.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between drug administration, metabolism by CYP enzymes, transport by P-gp, and the potential for drug-drug interactions.
Caption: Logical relationship of drug interactions.
Conclusion
The in vitro models and protocols described provide a robust framework for characterizing the DDI potential of this compound's active components. A thorough understanding of their interactions with CYP enzymes and P-gp is crucial for predicting clinical outcomes and ensuring the safe and effective use of this medication in diverse patient populations. It is imperative to conduct these studies, particularly for acepromazine and aceprometazine, to fill the existing data gaps and refine the DDI risk profile of this compound.
References
- 1. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Cytochrome P450 In Vitro Inhibition by Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for studying the sedative effects of acepromazine in a research setting.
Application Notes and Protocols
This document provides detailed protocols for researchers, scientists, and drug development professionals to study the sedative effects of acepromazine. The methodologies outlined here are based on established practices in veterinary medicine and pharmacology research.
Introduction
Acepromazine is a phenothiazine tranquilizer widely used in veterinary medicine for its sedative properties.[1][2] Its primary mechanism of action involves the antagonism of dopamine receptors in the central nervous system, leading to a calming effect.[3][4] Additionally, it interacts with serotonergic, histaminergic, and adrenergic receptors, contributing to its overall sedative and physiological effects.[5] This protocol details the necessary steps to quantitatively and qualitatively assess the sedative effects of acepromazine in a research environment.
Mechanism of Action Signaling Pathway
The sedative effects of acepromazine are mediated through its interaction with multiple neurotransmitter systems. The following diagram illustrates the primary signaling pathways affected by acepromazine.
Caption: Acepromazine's antagonistic action on multiple postsynaptic receptors.
Experimental Protocols
A comprehensive study of acepromazine's sedative effects should include behavioral assessments, locomotor activity monitoring, and physiological parameter measurements. A well-structured experimental workflow is crucial for obtaining reliable and reproducible data.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to assess the sedative effects of acepromazine.
Caption: A typical experimental workflow for studying sedative effects.
Behavioral Sedation Scoring
Objective: To qualitatively and quantitatively assess the level of sedation using observational scoring systems.
Methodology:
-
Acclimation: Acclimate animals to the observation area for at least 60 minutes before baseline measurements to reduce stress-induced behavioral changes.[6]
-
Observer Blinding: The observer scoring the sedation levels should be blinded to the treatment administered to each animal to minimize bias.[7]
-
Scoring Systems: Employ established sedation scoring systems. Common scales include:
-
Simple Descriptive Scale (SDS): Categorizes sedation into levels such as no sedation, mild, moderate, or intense sedation.[8][9]
-
Numerical Rating Scale (NRS): A scale from 0 (no sedation) to 10 (maximum sedation) where the observer assigns a numerical score.[10][11]
-
Visual Analogue Scale (VAS): A continuous line where the observer marks the level of sedation, which is then measured and converted to a numerical value.[9]
-
-
Data Collection: Record sedation scores at baseline (before drug administration) and at predetermined intervals post-administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).[10][12]
Locomotor Activity Monitoring
Objective: To quantitatively measure changes in spontaneous movement as an indicator of sedation. The Open Field Test (OFT) is a standard method for this assessment.[6]
Methodology:
-
Apparatus: Use an open field arena, typically a square or circular enclosure with video tracking capabilities.[6][13]
-
Habituation: Allow animals to habituate to the testing room for at least one hour before the test.[6]
-
Procedure:
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 15-60 minutes) using an automated tracking system.[14]
-
Key parameters to measure include total distance traveled, velocity, and time spent immobile.
-
-
Data Analysis: Compare the locomotor activity of the acepromazine-treated group with the control group. A significant decrease in activity is indicative of a sedative effect.[15]
Physiological Parameter Measurement
Objective: To monitor physiological changes associated with acepromazine administration.
Methodology:
-
Parameters: Key physiological parameters to monitor include:
-
Instrumentation: Depending on the animal model and the specific parameters, instrumentation may include telemetry devices, arterial catheters, or non-invasive monitoring equipment.[16]
-
Data Collection: Record physiological parameters at baseline and at regular intervals following drug administration, corresponding with the behavioral assessment time points.[12][16]
Quantitative Data Presentation
The following tables summarize quantitative data from published studies on the sedative effects of acepromazine.
Table 1: Dose-Dependent Sedation Scores with Acepromazine in Dogs [16]
| Acepromazine Dose (µg/kg IV) | Sedation Level (Majority of Dogs) |
| 10 | Mild |
| 25 | Moderate |
| 50 | Moderate |
| 100 | Moderate |
Table 2: Hemodynamic Effects of Increasing Doses of Acepromazine in Dogs (Compared to Baseline) [16]
| Parameter | Maximum Decrease (%) | Significance |
| Mean Arterial Pressure (MAP) | 17% | Significant |
| Stroke Index (SI) | 16% | Significant |
| Cardiac Index (CI) | 19% | Not Significant |
| Systemic Vascular Resistance Index (SVRI) | No Significant Change | Not Significant |
Table 3: Sedative Effects of Acepromazine Alone and in Combination in Sheep [12]
| Treatment (0.05 mg/kg Acepromazine) | Duration of Increased Sedation Score |
| Acepromazine Alone | 60 minutes |
| Acepromazine + Methadone (0.5 mg/kg) | 60 minutes |
| Acepromazine + Morphine (0.5 mg/kg) | 30 minutes |
| Acepromazine + Tramadol (5 mg/kg) | 30 minutes |
Table 4: Effects of Acepromazine on Cardiopulmonary Parameters in Sheep (Compared to Baseline) [12]
| Treatment (0.05 mg/kg Acepromazine) | Significant Decrease in Mean Arterial Pressure |
| Acepromazine Alone | At 15, 45, 60, and 90 minutes |
| Acepromazine + Methadone (0.5 mg/kg) | At 15 minutes |
| Acepromazine + Morphine (0.5 mg/kg) | - |
| Acepromazine + Tramadol (5 mg/kg) | From 45 to 120 minutes |
Conclusion
This protocol provides a comprehensive framework for studying the sedative effects of acepromazine. By combining behavioral scoring, locomotor activity monitoring, and physiological measurements, researchers can obtain a thorough understanding of acepromazine's sedative profile. Adherence to a standardized protocol, including proper animal handling, blinding, and appropriate statistical analysis, is essential for generating high-quality, reproducible data.
References
- 1. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 4. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. rmtcnet.com [rmtcnet.com]
- 6. benchchem.com [benchchem.com]
- 7. radiusanesthesia.com [radiusanesthesia.com]
- 8. redalyc.org [redalyc.org]
- 9. Development and validation of the facial scale (FaceSed) to evaluate sedation in horses | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. The Effect of Acepromazine Alone or in Combination with Methadone, Morphine, or Tramadol on Sedation and Selected Cardiopulmonary Variables in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. va.gov [va.gov]
- 15. Development of a home cage locomotor tracking system capable of detecting the stimulant and sedative properties of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. readersinsight.net [readersinsight.net]
Application Notes and Protocols: A Case Study Methodology for Adverse Drug Reaction Reporting of Noctran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a case study methodology aimed at the systematic investigation of adverse drug reactions (ADRs) associated with the drug Noctran. This document outlines the protocols for case identification, data collection, causality assessment, and data analysis, and includes examples of data presentation and experimental workflows.
Introduction
This compound is a combination medication containing clorazepate dipotassium, a benzodiazepine, and two phenothiazine neuroleptics, acepromazine and aceprometazine.[1][2][3][4] It is primarily prescribed for the short-term treatment of severe sleep disorders.[1][4] Given its multi-component nature and its action on the central nervous system, a thorough understanding of its adverse drug reaction profile is critical for patient safety. This document details a case study methodology to systematically collect and analyze ADR data for this compound, contributing to the overall pharmacovigilance of this product.[5]
The principles outlined here are based on established guidelines for pharmacovigilance and adverse drug reaction reporting, which emphasize the importance of a structured approach to data collection and analysis to ensure the timely detection and assessment of drug safety signals.[6][7][8][9][10]
Case Study Protocol
Case Identification and Selection Criteria
The initial step involves the identification of potential ADR cases from various sources, including spontaneous reports from healthcare professionals and patients, hospital-based monitoring, and literature searches.[5][9]
Inclusion Criteria:
-
The patient has a documented history of this compound use.
-
The patient has experienced a new-onset medical event or a worsening of a pre-existing condition following the initiation of this compound.
-
Sufficient information is available to conduct a thorough assessment, including patient demographics, clinical history, and details of the suspected ADR.[6]
Exclusion Criteria:
-
Cases with insufficient data to establish a temporal relationship between this compound administration and the adverse event.
-
Cases where the adverse event can be unequivocally attributed to other causes.
Data Collection
A standardized Case Report Form (CRF) should be utilized for comprehensive data collection. The CRF should capture the following information:
Table 1: Key Data Points for this compound ADR Case Report Form
| Data Category | Specific Information to be Collected | Rationale |
| Patient Demographics | Age, sex, weight, relevant medical history (including psychiatric and neurological conditions), known allergies. | To identify potential risk factors and patient-specific susceptibilities. |
| This compound Administration Details | Indication for use, dosage, frequency, duration of treatment, and any concomitant medications. | To assess dose-response relationships and potential drug-drug interactions. |
| Adverse Drug Reaction Details | A detailed description of the suspected ADR(s), including date of onset, severity, clinical signs and symptoms, and any laboratory or diagnostic findings. | To characterize the nature and clinical presentation of the ADR. |
| Clinical Outcome | Information on the course of the ADR, including recovery, persistence of symptoms, any medical interventions required, and the final outcome (e.g., resolved, ongoing, fatal). | To understand the clinical significance and impact of the ADR. |
| Dechallenge and Rechallenge Information | Details of whether this compound was discontinued (dechallenge) and if the ADR subsided, and whether the drug was reintroduced (rechallenge) and if the ADR reappeared. | To aid in the causality assessment. |
Causality Assessment
The causal relationship between this compound and the reported ADR will be assessed using a standardized algorithm, such as the Naranjo algorithm or the World Health Organization-Uppsala Monitoring Centre (WHO-UMC) causality assessment system. This provides a structured and consistent method for evaluating the likelihood that the drug caused the adverse event.
Data Analysis and Presentation
Quantitative data from a series of case studies should be summarized in a structured table to facilitate comparison and identification of patterns.
Table 2: Summary of Reported Adverse Drug Reactions for this compound (Hypothetical Data)
| Adverse Drug Reaction | Number of Cases (n) | Percentage of Total Cases (%) | Mean Time to Onset (Days) | Severity (Mild/Moderate/Severe) | Outcome (Resolved/Ongoing/Fatal) |
| Drowsiness/Somnolence | 15 | 37.5 | 1.5 | 10 / 5 / 0 | 15 / 0 / 0 |
| Dizziness | 8 | 20.0 | 2.1 | 6 / 2 / 0 | 8 / 0 / 0 |
| Anterograde Amnesia | 5 | 12.5 | 7.3 | 2 / 3 / 0 | 4 / 1 / 0 |
| Paradoxical Reactions (e.g., agitation) | 4 | 10.0 | 5.8 | 1 / 2 / 1 | 2 / 1 / 1 |
| Ataxia | 3 | 7.5 | 10.2 | 1 / 2 / 0 | 3 / 0 / 0 |
| Skin Rash | 2 | 5.0 | 14.1 | 2 / 0 / 0 | 2 / 0 / 0 |
| Other | 3 | 7.5 | N/A | 1 / 2 / 0 | 2 / 1 / 0 |
| Total | 40 | 100 |
Experimental Protocols
For significant or novel ADRs identified through case studies, further investigation using experimental protocols may be warranted to understand the underlying mechanisms.
Protocol: In Vitro Assessment of Neuronal Excitability
Objective: To investigate the effect of this compound's components on neuronal firing rates in a primary neuronal culture model.
Methodology:
-
Cell Culture: Primary cortical neurons will be isolated from embryonic rodents and cultured under standard conditions.
-
Drug Application: After 7-10 days in vitro, neurons will be treated with varying concentrations of clorazepate, acepromazine, aceprometazine, and a combination mimicking this compound.
-
Electrophysiology: Whole-cell patch-clamp recordings will be performed to measure changes in resting membrane potential, action potential firing frequency, and inhibitory postsynaptic currents (IPSCs).
-
Data Analysis: Changes in electrophysiological parameters will be compared between control and drug-treated groups to determine the impact on neuronal excitability.
Protocol: Cytochrome P450 Inhibition Assay
Objective: To assess the potential for drug-drug interactions by evaluating the inhibitory effects of this compound's components on major cytochrome P450 (CYP) enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) will be used.
-
Incubation: The enzymes will be incubated with a specific fluorescent or chromogenic substrate in the presence and absence of varying concentrations of clorazepate, acepromazine, and aceprometazine.
-
Measurement: The rate of substrate metabolism will be measured using a plate reader.
-
Data Analysis: The IC50 values (concentration causing 50% inhibition) will be calculated to determine the inhibitory potential of each component.
Visualizations
Experimental Workflow for this compound ADR Case Study
Caption: Workflow for this compound ADR Case Study.
Simplified GABAergic Signaling Pathway
Caption: GABAergic Signaling Pathway and this compound.
Conclusion
This document provides a comprehensive methodological framework for conducting case studies on adverse drug reactions associated with this compound. By adhering to these protocols, researchers and pharmacovigilance professionals can systematically collect, analyze, and interpret ADR data, thereby contributing to a better understanding of this compound's safety profile and promoting patient well-being. The integration of experimental studies for significant ADRs will further elucidate the underlying mechanisms, paving the way for improved risk management strategies.
References
- 1. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]
- 2. This compound : Uses, Side Effects, Interactions, Dosage and more | Farmaco UAE [farmacoinc.com]
- 3. This compound | C54H55ClK2N6O6S2 | CID 192141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 10 mg : prix, notice, effets secondaires, posologie - comprimé sécable [pharmanity.com]
- 5. propharmaresearch.com [propharmaresearch.com]
- 6. When to Report ADRs: Pharmacovigilance Guide – Unilab [unilab.com.ph]
- 7. ashp.org [ashp.org]
- 8. sahpra.org.za [sahpra.org.za]
- 9. clinregs.niaid.nih.gov [clinregs.niaid.nih.gov]
- 10. fda.gov [fda.gov]
Statistical Analysis Plan for a Retrospective Cohort Study on the Long-Term Safety of Noctran
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Noctran is a fixed-dose combination drug product containing clorazepate dipotassium (a benzodiazepine), acepromazine maleate, and aceprometazine maleate (phenothiazine derivatives). It is primarily indicated for the short-term treatment of insomnia. While the short-term efficacy and safety of its individual components are documented, there is a lack of data on the long-term safety profile of this specific combination. This document outlines a comprehensive statistical analysis plan (SAP) for a retrospective cohort study designed to investigate the potential long-term adverse events associated with this compound use.
2.0 Study Objectives
2.1 Primary Objective:
-
To compare the incidence of major adverse cardiovascular events (MACE) and neurological disorders in long-term users of this compound against a matched cohort of non-users.
2.2 Secondary Objectives:
-
To assess the risk of other potential adverse events, including but not limited to, hematological disorders, liver injury, and falls and fractures in long-term this compound users compared to non-users.
-
To describe the demographics, comorbidities, and co-medication profiles of long-term this compound users.
-
To explore the dose-response relationship between this compound exposure and the risk of identified adverse events.
3.0 Study Design
A retrospective cohort study will be conducted using real-world data from electronic health records (EHR) or administrative claims databases.
3.1 Study Population
The study will include two cohorts:
-
Exposed Cohort: Adult patients (≥18 years) with at least one prescription for this compound.
-
Control Cohort: Adult patients who have not been prescribed this compound but may have a diagnosis of insomnia or a prescription for other hypnotics (excluding phenothiazine-benzodiazepine combinations).
3.2 Experimental Protocols
3.2.1 Data Source
Data will be extracted from a large, longitudinal database of anonymized patient records, such as the Clinical Practice Research Datalink (CPRD) in the UK or a similar comprehensive database. The database should contain information on patient demographics, diagnoses (coded using ICD-10), procedures, and prescription details.
3.2.2 Cohort Selection Workflow
The selection of study participants will follow a predefined protocol to minimize selection bias.
Figure 1: Study Cohort Selection Workflow.
3.3 Study Variables
Table 1: Study Variables
| Variable Type | Variable Name | Data Source |
| Exposure | This compound use (yes/no) | Prescription data |
| Duration of this compound use (days) | Prescription data | |
| Cumulative this compound dose (mg) | Prescription data | |
| Outcomes | Primary: | Diagnosis codes |
| Major Adverse Cardiovascular Events (MACE) | Diagnosis codes | |
| Neurological Disorders (e.g., dementia, Parkinson's) | Diagnosis codes | |
| Secondary: | Diagnosis codes | |
| Hematological Disorders | Diagnosis codes | |
| Drug-Induced Liver Injury | Diagnosis codes | |
| Falls and Fractures | Diagnosis codes | |
| Covariates | Age, Sex, Race/Ethnicity | Demographics |
| Comorbidities (e.g., Charlson Comorbidity Index) | Diagnosis codes | |
| Co-medications (e.g., other psychotropics, antihypertensives) | Prescription data | |
| Smoking status, Alcohol use | Patient records | |
| Socioeconomic status | Patient records |
4.0 Statistical Analysis
4.1 Descriptive Statistics
Baseline characteristics of the this compound user and control cohorts will be summarized using descriptive statistics.
Table 2: Baseline Characteristics of Study Cohorts
| Characteristic | This compound Users (N=...) | Control Group (N=...) | p-value |
| Demographics | |||
| Age (mean, SD) | |||
| Sex (n, %) | |||
| Race/Ethnicity (n, %) | |||
| Clinical | |||
| Charlson Comorbidity Index (mean, SD) | |||
| Specific Comorbidities (n, %) | |||
| - Hypertension | |||
| - Diabetes | |||
| - Depression | |||
| Co-medications (n, %) | |||
| - Antidepressants | |||
| - Antihypertensives |
p-values will be calculated using chi-squared tests for categorical variables and t-tests or Wilcoxon rank-sum tests for continuous variables.
4.2 Inferential Analysis
4.2.1 Primary and Secondary Outcomes
The incidence rates of primary and secondary outcomes will be calculated for both cohorts. Cox proportional hazards models will be used to estimate the hazard ratios (HRs) and 95% confidence intervals (CIs) for the association between this compound use and the outcomes, adjusting for the covariates listed in Table 1.
4.2.2 Propensity Score Matching
To further control for confounding by indication, a propensity score matching analysis will be performed. The propensity score will be the predicted probability of receiving this compound, conditional on the measured baseline covariates. A 1:1 nearest neighbor matching algorithm will be used to match this compound users to non-users.
4.3 Sensitivity Analyses
Several sensitivity analyses will be conducted to assess the robustness of the findings, including:
-
Stratifying the analysis by duration of this compound use (e.g., <1 year, 1-3 years, >3 years).
-
Excluding patients with a history of substance abuse.
-
Using different definitions for the outcomes of interest.
5.0 Mandatory Visualizations
5.1 Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by the components of this compound, leading to potential adverse events. The GABAergic potentiation by clorazepate and the dopamine receptor antagonism by the phenothiazine components are central to its therapeutic and adverse effect profiles.
Figure 2: Hypothetical Signaling Pathway of this compound.
6.0 Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison, as exemplified by Table 2. Results from the Cox proportional hazards models will be presented in a similar tabular format, including hazard ratios, 95% confidence intervals, and p-values for each outcome.
This statistical analysis plan provides a robust framework for a retrospective cohort study to evaluate the long-term safety of this compound. The findings of this study will provide valuable real-world evidence to inform clinical practice and regulatory decision-making regarding the use of this combination hypnotic agent.
Application Notes and Protocols for Assessing Cognitive and Psychomotor Impairment Following Noctran Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noctran, a pharmaceutical formulation historically containing a combination of active ingredients including acepromazine, aceprometazine, and clorazepate, has been utilized for its sedative and anxiolytic properties. The constituent compounds act on the central nervous system, and as such, a thorough assessment of their potential to cause cognitive and psychomotor impairment is crucial for both preclinical and clinical research, as well as for drug development and safety profiling.
These application notes provide a detailed overview of the mechanisms of action of this compound's components and offer a comprehensive suite of protocols for evaluating the cognitive and psychomotor side effects associated with its administration. The methodologies described herein are designed to provide sensitive and reliable measures of drug-induced impairment.
Mechanisms of Action of this compound's Active Ingredients
The cognitive and psychomotor effects of this compound are a result of the synergistic or additive actions of its components on various neurotransmitter systems in the central nervous system.
-
Acepromazine and Aceprometazine: These phenothiazine derivatives act as antagonists at multiple receptor sites. Their primary sedative effects are attributed to the blockade of dopamine D2 receptors.[1][2][3][4][5] They also exhibit significant antagonism at histamine H1 receptors, contributing to sedation, and at alpha-1 adrenergic receptors, which can lead to vasodilation and hypotension.[1][2][3] Additionally, they possess anticholinergic properties by blocking muscarinic receptors.[1][2]
-
Dipotassium Clorazepate: As a benzodiazepine, clorazepate is a positive allosteric modulator of the GABA-A receptor.[6][7][8][9] It enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons.[6][7] This hyperpolarization of the neuronal membrane results in the central nervous system depression, manifesting as anxiolytic, sedative, and muscle relaxant effects.[6][9] Clorazepate itself is a prodrug that is rapidly converted to its active metabolite, desmethyldiazepam.[7][10]
Signaling Pathway Diagram
Experimental Protocols for a Core Battery of Assessments
A comprehensive evaluation of cognitive and psychomotor impairment should employ a battery of tests that assess various domains. The following protocols are recommended.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study assessing the effects of this compound.
Cognitive Assessment Protocols
The TMT assesses visual attention, task switching, and processing speed.[11][12]
-
Objective: To measure visual search speed, scanning, speed of processing, mental flexibility, and executive functioning.[12]
-
Materials: TMT Part A and Part B worksheets, stopwatch, pencil.
-
Protocol:
-
Part A: The participant is instructed to connect 25 numbered circles in ascending order as quickly as possible.[12][13]
-
The administrator starts the stopwatch as soon as the participant is instructed to begin.
-
If an error is made, the administrator points it out, and the participant corrects it before proceeding. The time taken for correction is included in the total time.[13]
-
Record the total time to completion in seconds.
-
Part B: The participant is instructed to connect circles containing numbers (1-13) and letters (A-L) in alternating ascending order (1-A-2-B, etc.) as quickly as possible.[12][13]
-
The same procedure for timing and error correction as in Part A is followed.
-
Record the total time to completion in seconds.
-
-
Primary Outcome Measures: Time to complete Part A (in seconds), Time to complete Part B (in seconds), and the difference in time between Part B and Part A (B-A score).
The DSST is a sensitive measure of processing speed, attention, and working memory.[14][15][16][17]
-
Objective: To assess psychomotor speed, attention, and visual scanning.
-
Materials: DSST worksheet with a key of digit-symbol pairs, pencil, stopwatch.
-
Protocol:
-
The participant is presented with a worksheet that has a key at the top pairing digits (1-9) with unique symbols.
-
The main part of the test consists of rows of digits, and the participant's task is to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[14]
-
The administrator starts the stopwatch and instructs the participant to begin.
-
The test is stopped at the end of the allotted time.
-
-
Primary Outcome Measure: The number of correctly transcribed symbols within the time limit.
Psychomotor Assessment Protocols
SRT measures the time taken to respond to a single stimulus.
-
Objective: To assess basic processing speed and motor response time.
-
Materials: A computer with a reaction time testing software or a dedicated device (e.g., ruler drop test).[18][19][20]
-
Protocol (Computer-based):
-
The participant is seated in front of a computer screen.
-
They are instructed to press a specific key on the keyboard as quickly as possible whenever a stimulus (e.g., a colored circle) appears on the screen.
-
A series of trials is presented with varying inter-stimulus intervals to prevent anticipation.
-
The time between the appearance of the stimulus and the keypress is recorded for each trial.
-
-
Primary Outcome Measure: Mean reaction time in milliseconds (ms) across all trials.
CRT involves responding to one of multiple stimuli, each requiring a different response.[21][22][23][24]
-
Objective: To assess information processing speed, decision-making, and response selection.
-
Materials: A computer with choice reaction time software.
-
Protocol:
-
The participant is presented with two or more different stimuli (e.g., a red square and a blue circle) that can appear on the screen.
-
They are instructed to press a specific key for each stimulus (e.g., 'Z' for the red square, 'M' for the blue circle).
-
A series of trials is presented in a random order.
-
The time between the stimulus presentation and the correct keypress is recorded.
-
-
Primary Outcome Measures: Mean reaction time for correct responses (in ms) and the number of errors.
Postural Stability Assessment
Postural stability tests, or posturography, measure the ability to maintain balance and can be sensitive to the effects of sedative drugs.[25][26][27]
-
Objective: To quantify postural sway and assess the drug's impact on balance control.
-
Materials: A force platform capable of measuring center of pressure (CoP) displacement.
-
Protocol:
-
The participant stands barefoot on the force platform with their arms crossed over their chest.[28]
-
A series of conditions are tested, typically for 30-60 seconds each:
-
The displacement of the CoP is recorded throughout each trial.
-
-
Primary Outcome Measures:
-
Sway velocity (mean velocity of CoP movement).
-
Sway area (the area of the ellipse that encompasses 95% of the CoP data points).
-
Root mean square (RMS) of CoP displacement in both the anterior-posterior and medial-lateral directions.
-
Driving Simulation
Driving simulators provide a safe and controlled environment to assess the impact of drugs on complex psychomotor tasks relevant to daily life.[29][30][31][32][33]
-
Objective: To evaluate the effects of the drug on driving performance, including lane keeping, reaction time to hazards, and speed control.
-
Materials: A high-fidelity driving simulator with a realistic cockpit, visual display, and data logging capabilities.
-
Protocol:
-
Participants undergo a training session to familiarize themselves with the simulator controls and driving environment.
-
The test drive consists of a standardized scenario of a specified duration (e.g., 30-60 minutes) that includes various driving conditions (e.g., highway, rural roads, city traffic).
-
The scenario should include critical events designed to test reaction time, such as sudden braking of a lead vehicle or a pedestrian stepping into the road.
-
Driving performance is continuously monitored and recorded.
-
-
Primary Outcome Measures:
-
Standard Deviation of Lateral Position (SDLP) – a measure of lane weaving.[31]
-
Brake reaction time to critical events.
-
Mean and standard deviation of driving speed.
-
Number of collisions or off-road excursions.
-
Data Presentation
Quantitative data from these assessments should be summarized in a clear and structured format to facilitate comparison between treatment groups (this compound vs. placebo) and across different time points.
Table 1: Summary of Cognitive Performance Data
| Test | Outcome Measure | Baseline (Mean ± SD) | Post-Dose (Mean ± SD) - this compound | Post-Dose (Mean ± SD) - Placebo | p-value |
| TMT | Part A Completion Time (s) | ||||
| Part B Completion Time (s) | |||||
| B-A Score (s) | |||||
| DSST | Correct Symbols (n) |
Table 2: Summary of Psychomotor Performance Data
| Test | Outcome Measure | Baseline (Mean ± SD) | Post-Dose (Mean ± SD) - this compound | Post-Dose (Mean ± SD) - Placebo | p-value |
| SRT | Mean Reaction Time (ms) | ||||
| CRT | Mean Reaction Time (ms) | ||||
| Number of Errors |
Table 3: Summary of Postural Stability Data
| Condition | Outcome Measure | Baseline (Mean ± SD) | Post-Dose (Mean ± SD) - this compound | Post-Dose (Mean ± SD) - Placebo | p-value |
| Eyes Open, Stable | Sway Velocity (mm/s) | ||||
| Sway Area (mm²) | |||||
| Eyes Closed, Stable | Sway Velocity (mm/s) | ||||
| Sway Area (mm²) | |||||
| Eyes Open, Unstable | Sway Velocity (mm/s) | ||||
| Sway Area (mm²) | |||||
| Eyes Closed, Unstable | Sway Velocity (mm/s) | ||||
| Sway Area (mm²) |
Table 4: Summary of Driving Simulation Data
| Outcome Measure | Baseline (Mean ± SD) | Post-Dose (Mean ± SD) - this compound | Post-Dose (Mean ± SD) - Placebo | p-value | | :--- | :--- | :--- | :--- | :--- | :--- | | SDLP (cm) | | | | | | Brake Reaction Time (s) | | | | | | Mean Speed (km/h) | | | | | | Number of Collisions | | | | |
Conclusion
The assessment of cognitive and psychomotor impairment is a critical component of the safety evaluation for any centrally acting drug. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to systematically and comprehensively evaluate the potential side effects of this compound and its constituent compounds. The use of a multi-faceted testing battery, coupled with clear data presentation, will enable a thorough understanding of the drug's impact on these crucial functional domains.
References
- 1. What is Aceprometazine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 3. Acepromazine Hydrochloride [benchchem.com]
- 4. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Acepromazine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]
- 7. What is Clorazepate Dipotassium used for? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Clorazepate (Tranxene): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Tranxene (Clorazepate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. safemobilityfl.com [safemobilityfl.com]
- 12. Trail Making Test - Wikipedia [en.wikipedia.org]
- 13. eatspeakthink.com [eatspeakthink.com]
- 14. Digit symbol substitution test - Wikipedia [en.wikipedia.org]
- 15. braincheck.com [braincheck.com]
- 16. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. senecalearning.com [senecalearning.com]
- 19. thehomeschoolscientist.com [thehomeschoolscientist.com]
- 20. scienceworld.ca [scienceworld.ca]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. scienceofbehaviorchange.org [scienceofbehaviorchange.org]
- 23. A Comparative Study on Visual Choice Reaction Time for Different Colors in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simple and Choice Reaction Time [epsych.msstate.edu]
- 25. Postural instability as a measure of sedative drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of postural steadiness before and after sedation: comparison of four nonlinear and three conventional measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. physiotutors.com [physiotutors.com]
- 29. nhtsa.gov [nhtsa.gov]
- 30. Driving Simulation – An Indispensable Tool for Clinical Trials [altasciences.com]
- 31. Protocol for the development and validation of a driving simulator for evaluating the influence of drugs on driving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Safe, Expert Driving Trials for Regulatory Compliance | Altasciences [altasciences.com]
- 33. Alcohol, drugs and driving: implications for evaluating driver impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Animal Models to Investigate the Hypnotic and Adverse Effects of Noctran
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Noctran, a combination hypnotic agent, was formerly prescribed for severe insomnia. It contains three active ingredients: clorazepate dipotassium, a benzodiazepine; and acepromazine and aceprometazine, which are phenothiazine derivatives. Due to concerns regarding its tolerability and potential for misuse, this compound has been withdrawn from the market. However, understanding its pharmacological profile remains relevant for the development of safer hypnotic drugs. These application notes provide detailed protocols for establishing animal models to study the hypnotic efficacy and adverse effects of this compound's components, both individually and in combination.
The protocols outlined below are designed for use in rodent models, primarily mice, and focus on key behavioral assays to assess sedation, motor coordination, and memory.
Active Ingredients and Mechanisms of Action
This compound's effects stem from the distinct pharmacological actions of its three components:
-
Clorazepate Dipotassium: A long-acting benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] By enhancing the effect of the inhibitory neurotransmitter GABA, it produces sedative, anxiolytic, and muscle relaxant effects.[1][2]
-
Acepromazine: A phenothiazine with potent sedative properties.[3][4] It primarily acts as an antagonist at dopamine D2 receptors and also exhibits antihistaminic and anticholinergic activities.[3][5]
-
Aceprometazine: Another phenothiazine derivative with sedative and antihistaminic effects, primarily through antagonism of histamine H1 receptors.[5]
Experimental Protocols
Assessment of Hypnotic Effects
a) Thiopental-Induced Sleeping Time
This protocol assesses the hypnotic potential of a substance by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of thiopental sodium.
Materials:
-
Male Swiss mice (20-25 g)
-
Thiopental sodium solution (20 mg/kg in sterile saline)
-
Test compounds (clorazepate, acepromazine, aceprometazine, or combination) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
Standard drug (e.g., Diazepam, 1 mg/kg)
-
Animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into groups (n=8-10 per group): Vehicle control, standard drug, and test compound groups (various doses).
-
Administer the vehicle, standard drug, or test compound i.p.
-
After 30 minutes, administer thiopental sodium (20 mg/kg, i.p.) to each mouse.
-
Immediately after thiopental injection, place each mouse on its back and observe for the loss of the righting reflex (the inability to return to the prone position within 30 seconds).
-
Record the time from thiopental injection to the loss of the righting reflex (sleep latency).
-
Record the time from the loss to the regaining of the righting reflex (sleep duration).
b) Open Field Test for Sedative Activity
This test evaluates the general locomotor activity and exploratory behavior of mice in a novel environment. A reduction in these activities is indicative of sedation.[6][7][8]
Materials:
-
Open field apparatus (a square arena, e.g., 50x50 cm, with walls)
-
Video tracking software
-
Test animals (mice)
-
Test compounds and vehicle
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour. The testing arena should be in a quiet, dimly lit room.[9]
-
Administer the test compound or vehicle i.p. 30 minutes before the test.
-
Gently place a single mouse in the center of the open field arena.[8]
-
Record the mouse's activity for a set period (e.g., 10-20 minutes) using the video tracking system.[6][8]
-
Parameters to be measured include:
-
Total distance traveled
-
Time spent in the central zone versus the peripheral zone
-
Number of line crossings
-
Rearing frequency
-
-
Thoroughly clean the arena between each trial to remove any olfactory cues.[9]
Assessment of Adverse Effects
a) Rota-Rod Test for Motor Coordination
This test is widely used to assess motor coordination, balance, and motor learning in rodents.[10][11][12][13] Impairment in performance on the rota-rod suggests motor deficits.[14]
Materials:
-
Rota-rod apparatus for mice
-
Test animals (mice)
-
Test compounds and vehicle
Procedure:
-
Training Phase:
-
Testing Phase:
-
On the test day, administer the test compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse on the rota-rod, which is set to accelerate from a low speed (e.g., 4 RPM) to a higher speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[11][12]
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-minute inter-trial interval.[12]
-
b) Passive Avoidance Test for Memory Impairment
This fear-motivated test assesses learning and memory.[15][16][17] An inability to retain the memory of an aversive stimulus indicates a cognitive deficit.[18][19]
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber)
-
Test animals (mice)
-
Test compounds and vehicle
Procedure:
-
Acquisition Trial (Training):
-
Place the mouse in the brightly lit compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment.[15]
-
Once the mouse enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered through the grid floor.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, administer the test compound or vehicle.
-
After 30 minutes, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention. The maximum time is typically set to 300 seconds.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effects on Thiopental-Induced Sleeping Time
| Treatment Group | Dose (mg/kg) | Sleep Latency (seconds) | Sleep Duration (minutes) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| Diazepam | 1 | Mean ± SEM | Mean ± SEM |
| Clorazepate | Dose 1 | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | |
| Acepromazine | Dose 1 | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | |
| Aceprometazine | Dose 1 | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | |
| Combination | Specify | Mean ± SEM | Mean ± SEM |
Table 2: Effects on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (seconds) | Number of Rears |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Clorazepate | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Acepromazine | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Aceprometazine | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Combination | Specify | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effects on Motor Coordination in the Rota-Rod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) |
| Trial 1 | ||
| Vehicle Control | - | Mean ± SEM |
| Diazepam | 1 | Mean ± SEM |
| Clorazepate | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Acepromazine | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Aceprometazine | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Combination | Specify | Mean ± SEM |
Table 4: Effects on Memory in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg) | Step-Through Latency (seconds) |
| Vehicle Control | - | Mean ± SEM |
| Scopolamine (Amnesic control) | 1 | Mean ± SEM |
| Clorazepate | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Acepromazine | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Aceprometazine | Dose 1 | Mean ± SEM |
| Dose 2 | Mean ± SEM | |
| Combination | Specify | Mean ± SEM |
Visualization of Signaling Pathways and Workflows
Figure 1: Clorazepate's Mechanism of Action
Figure 2: Acepromazine's Dopamine D2 Receptor Antagonism
Figure 3: Aceprometazine's Histamine H1 Receptor Antagonism
Figure 4: Overall Experimental Workflow
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. What is Aceprometazine used for? [synapse.patsnap.com]
- 6. Open field test for mice [protocols.io]
- 7. anilocus.com [anilocus.com]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. mmpc.org [mmpc.org]
- 13. scispace.com [scispace.com]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. scantox.com [scantox.com]
- 17. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 18. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Management of acute Noctran overdose and toxicity in emergency medicine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of acute overdose and toxicity of Noctran, a pharmaceutical agent composed of clorazepate dipotassium, acepromazine maleate, and scopolamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound and their mechanisms of action?
A1: this compound is a combination medication containing:
-
Clorazepate dipotassium: A long-acting benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
Acepromazine maleate: A phenothiazine derivative with neuroleptic, sedative, and antiemetic effects. It acts as an antagonist at dopamine D2 receptors and also has effects on alpha-adrenergic, histaminergic, and muscarinic receptors.
-
Aceprometazine: A phenothiazine derivative similar to acepromazine, primarily used for its sedative and antihistaminic properties.[1]
Q2: What is the typical clinical presentation of an acute this compound overdose?
A2: The clinical presentation of a this compound overdose is a complex toxidrome resulting from the combined effects of its components. Symptoms can range from mild to severe and typically involve the central nervous system (CNS), cardiovascular system, and anticholinergic effects.
-
CNS Effects (from Clorazepate and Acepromazine): Drowsiness, dizziness, slurred speech, ataxia (impaired coordination), and in severe cases, profound CNS depression leading to coma and respiratory depression.[2][3][4][5] Paradoxical reactions such as agitation and delirium can also occur.
-
Anticholinergic Effects (from Scopolamine and Acepromazine): Dry mouth, blurred vision, mydriasis (dilated pupils), tachycardia, urinary retention, and decreased gastrointestinal motility.[6][7] In severe cases, hallucinations and delirium may be prominent.
-
Cardiovascular Effects (primarily from Acepromazine): Hypotension is a significant concern due to alpha-adrenergic blockade.[2][4] Tachycardia is also common.[6]
Q3: What are the initial steps in managing a suspected acute this compound overdose in an emergency setting?
A3: The initial management focuses on the principles of supportive care and the ABCs of resuscitation (Airway, Breathing, and Circulation).
-
Airway: Ensure a patent airway. In cases of severe CNS depression, endotracheal intubation may be necessary to protect the airway.
-
Breathing: Monitor respiratory rate and oxygen saturation. Provide supplemental oxygen and assisted ventilation if respiratory depression is present.
-
Circulation: Establish intravenous (IV) access and initiate continuous cardiac monitoring.[2] Treat hypotension with IV fluids. If hypotension persists, vasopressors may be required.
Q4: Are there specific antidotes available for this compound overdose?
A4: There is no single antidote for a this compound overdose. However, antidotes for specific components may be considered in certain situations:
-
Flumazenil (for Clorazepate): The use of flumazenil, a benzodiazepine receptor antagonist, is controversial and generally not recommended in mixed overdoses. It can precipitate seizures, especially in patients with a history of seizures or co-ingestion of pro-convulsant substances. Its use should be restricted to cases of pure benzodiazepine overdose with severe respiratory depression, and only after careful consideration of the risks and benefits.
-
Physostigmine (for Scopolamine): For severe anticholinergic toxicity with delirium, agitation, or tachyarrhythmias, physostigmine, a reversible cholinesterase inhibitor, may be considered. However, its use is also not without risks, including bradycardia and seizures, and should be administered with caution in a monitored setting.
Q5: What is the role of gastrointestinal decontamination in this compound overdose?
A5: Gastrointestinal decontamination with activated charcoal may be considered if the patient presents within one hour of a significant ingestion and has a protected airway. However, due to the rapid onset of CNS depression and the risk of aspiration, it is not routinely recommended. Gastric lavage is generally not indicated.
Troubleshooting Guides
Scenario 1: A patient presents with severe CNS and respiratory depression.
-
Problem: The primary life-threatening effect of a significant this compound overdose is respiratory arrest due to the synergistic effects of clorazepate and acepromazine.
-
Troubleshooting Steps:
-
Immediate Action: Secure the airway with endotracheal intubation and provide mechanical ventilation.
-
Monitoring: Continuously monitor vital signs, including oxygen saturation and end-tidal CO2.
-
Supportive Care: Provide comprehensive supportive care, including IV fluids and maintenance of normal body temperature.
-
Consider Naloxone: If there is any suspicion of opioid co-ingestion, administer naloxone.
-
Scenario 2: A patient develops significant hypotension refractory to intravenous fluids.
-
Problem: The alpha-adrenergic blocking properties of acepromazine can lead to severe and persistent hypotension.
-
Troubleshooting Steps:
-
Fluid Resuscitation: Ensure adequate intravenous fluid resuscitation has been attempted.
-
Vasopressor Therapy: If hypotension persists, initiate a vasopressor infusion. Norepinephrine is often the agent of choice due to its potent alpha-adrenergic agonist effects.
-
Avoid Epinephrine (if possible): In the context of phenothiazine-induced hypotension, epinephrine may cause a paradoxical drop in blood pressure ("epinephrine reversal") due to unopposed beta-2 adrenergic stimulation.
-
Continuous Monitoring: Continuously monitor blood pressure and titrate the vasopressor to maintain adequate mean arterial pressure.
-
Scenario 3: A patient exhibits severe anticholinergic delirium and agitation.
-
Problem: The anticholinergic effects of scopolamine can lead to significant agitation, hallucinations, and delirium, which can pose a risk to the patient and healthcare providers.
-
Troubleshooting Steps:
-
Environmental Management: Place the patient in a quiet, dimly lit room to minimize external stimuli.
-
Sedation: For severe agitation, benzodiazepines (e.g., lorazepam) are the first-line treatment.
-
Physical Restraints: Use physical restraints only when necessary to prevent harm to the patient or others.
-
Consider Physostigmine: In cases of pure and severe anticholinergic delirium without contraindications, physostigmine may be cautiously administered by a physician experienced in its use. Continuous cardiac monitoring is essential during and after administration.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Components
| Parameter | Clorazepate | Acepromazine | Scopolamine |
| Bioavailability | Rapidly absorbed | Variable | Oral: ~2.6%[6]; Transdermal: High |
| Protein Binding | High | High | Low (as much as 30% to albumin)[8] |
| Metabolism | Hepatic (to active metabolite nordiazepam) | Hepatic | Primarily by CYP3A4[6] |
| Elimination Half-life | Nordiazepam: 36-200 hours | Short (a case report suggests around 7.1 hours in humans)[2] | 4.5 ± 1.7 hours[9] |
| Excretion | Primarily renal | Primarily renal | Renal |
Note: Pharmacokinetic parameters can vary significantly between individuals and in an overdose setting.
Experimental Protocols
Protocol 1: Serum Benzodiazepine Quantification
-
Objective: To determine the serum concentration of clorazepate's active metabolite, nordiazepam.
-
Methodology:
-
Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube.
-
Sample Preparation: Centrifuge the blood sample at 3000 rpm for 10 minutes to separate the serum.
-
Analysis: Utilize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification.
-
Interpretation: Correlate serum levels with clinical signs of toxicity, although a direct correlation is often poor.
-
Protocol 2: Urine Drug Screen for Phenothiazines
-
Objective: To qualitatively detect the presence of acepromazine or its metabolites in urine.
-
Methodology:
-
Sample Collection: Obtain a urine sample of at least 50 mL.
-
Analysis: Employ a standard immunoassay-based urine drug screen panel that includes phenothiazines.
-
Confirmation: Positive screening results should be confirmed with a more specific method like GC-MS.
-
Interpretation: A positive result confirms exposure but does not quantify the dose or predict the severity of toxicity.
-
Mandatory Visualization
Caption: Clinical workflow for the management of acute this compound overdose.
Caption: Signaling pathways affected by this compound overdose.
References
- 1. Medica RCP |this compound° | Indications | Side Effects | Composition | Route | all.price | Alternative Products [medicarcp.com]
- 2. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics in Clinical Use of Scopolamine | Semantic Scholar [semanticscholar.org]
- 4. Acute acepromazine overdose: clinical effects and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. poison.org [poison.org]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
- 7. This compound 10 mg : prix, notice, effets secondaires, posologie - comprimé sécable [pharmanity.com]
- 8. journal.unnes.ac.id [journal.unnes.ac.id]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Support Center: Identifying and Managing Noctran-Induced Extrapyramidal Symptoms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Noctran and its potential for inducing extrapyramidal symptoms (EPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is a medication that has been used for the treatment of insomnia. It is a combination product containing three active ingredients:
-
Clorazepate dipotassium: A benzodiazepine with sedative, anxiolytic, and muscle relaxant properties.[1][2] It works by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a calming effect on the central nervous system.[1]
-
Acepromazine (as acid maleate): A phenothiazine derivative.[3]
-
Aceprometazine (as acid maleate): Another phenothiazine derivative.
Q2: What are extrapyramidal symptoms (EPS) and why can this compound cause them?
Extrapyramidal symptoms are a group of movement disorders that can be caused by certain medications.[4] These symptoms arise from the drug's effect on the extrapyramidal system, a part of the brain that regulates motor control.[5] The phenothiazine components of this compound, acepromazine and aceprometazine, are dopamine D2 receptor antagonists.[4] By blocking these receptors in the nigrostriatal pathway of the brain, they can disrupt the balance between dopamine and acetylcholine, leading to the emergence of EPS.[5]
Q3: What are the different types of this compound-induced extrapyramidal symptoms?
This compound-induced EPS can manifest in several ways, broadly categorized as acute (early onset) or tardive (late onset) syndromes:
-
Acute Dystonia: Characterized by sudden, involuntary muscle contractions, often affecting the neck (torticollis), jaw (trismus), tongue, or eyes (oculogyric crisis). These reactions can be painful and distressing.
-
Akathisia: A state of motor restlessness where an individual feels a compelling urge to move and is unable to sit still. This can present as fidgeting, pacing, or an inability to find a comfortable position.[6]
-
Drug-Induced Parkinsonism: This includes symptoms that mimic Parkinson's disease, such as tremor at rest, muscle rigidity (stiffness), and bradykinesia (slowness of movement).[7]
-
Tardive Dyskinesia (TD): A potentially irreversible condition that develops after long-term use of dopamine receptor antagonists. It is characterized by involuntary, repetitive movements, most commonly affecting the face, lips, tongue, and jaw (e.g., lip-smacking, tongue protrusion).[8]
Troubleshooting Guide: Identifying and Managing EPS in Experimental Settings
Problem: Unexplained abnormal movements or subject-reported motor restlessness are observed in a study subject administered this compound.
Step 1: Initial Assessment and Characterization of Symptoms
-
Action: Immediately conduct a thorough clinical observation of the subject. Document the specific nature of the abnormal movements, including the body parts affected, the type of movement (e.g., sustained muscle spasm, tremor, restlessness), and the severity.
-
Question to Ask the Subject: "Are you feeling restless or like you can't keep still?" "Are you experiencing any muscle stiffness or spasms?" "Do you feel like you have less control over your movements?"
Step 2: Differential Diagnosis - Ruling Out Other Causes
-
Action: Review the subject's baseline medical history and concomitant medications.
-
Rationale: It is crucial to rule out pre-existing movement disorders or EPS caused by other medications the subject may be taking.
Step 3: Standardized Assessment of EPS
-
Action: Utilize validated rating scales to quantify the severity of the observed symptoms. This provides an objective measure for tracking changes over time and assessing the efficacy of interventions.
-
Recommended Scales:
-
For General Assessment: The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
For Parkinsonism: The Simpson-Angus Scale (SAS) is widely used to measure drug-induced parkinsonism.
-
For Akathisia: The Barnes Akathisia Rating Scale (BARS) is the standard for assessing the severity of akathisia.
-
For Tardive Dyskinesia: The Abnormal Involuntary Movement Scale (AIMS) is used to detect and monitor the severity of tardive dyskinesia.[9]
-
Step 4: Management and Intervention
-
Immediate Action: Depending on the severity and type of EPS, consider the following interventions in consultation with a qualified clinician:
-
Dose Reduction or Discontinuation: The most direct approach is to lower the dose of this compound or discontinue it, if experimentally feasible.
-
Pharmacological Intervention:
-
For Acute Dystonia: Administration of an anticholinergic agent such as benztropine is often effective.[5]
-
For Akathisia: Beta-blockers like propranolol are a first-line treatment.[10][11]
-
For Drug-Induced Parkinsonism: Anticholinergic agents such as trihexyphenidyl or benztropine can be used.[12][13]
-
-
-
Long-term Monitoring: If this compound administration is continued, regular monitoring for EPS using the standardized scales is essential.
Data Presentation
| Extrapyramidal Symptom | Typical Incidence with First-Generation Antipsychotics | Onset | Key Characteristics |
| Acute Dystonia | 2-3% of patients treated with antipsychotics, up to 50% with conventional antipsychotics. | Hours to days | Involuntary muscle spasms, abnormal postures (torticollis, oculogyric crisis). |
| Akathisia | 5-36.8% of patients.[6] | Days to weeks | Subjective feeling of restlessness, inability to sit still, pacing. |
| Drug-Induced Parkinsonism | Pooled prevalence of 20%.[14] | Weeks to months | Tremor, rigidity, bradykinesia (slowness of movement). |
| Tardive Dyskinesia | 5% per year of therapy in adults. | Months to years | Involuntary, repetitive movements of the face, tongue, and limbs. |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Parkinsonism using the Simpson-Angus Scale (SAS)
-
Objective: To quantify the severity of drug-induced parkinsonism.
-
Procedure: The SAS is a 10-item scale that assesses rigidity, tremor, and salivation. Each item is rated on a 5-point scale (0-4). The examination should be conducted in a quiet room where the subject can walk a short distance.
-
Gait: Observe the subject as they walk into the room. Note their posture, arm swing, and the speed and fluidity of their movements.
-
Arm Dropping: The subject's arm is extended horizontally and then allowed to fall. The rater assesses for rigidity.
-
Shoulder Shaking: The rater shakes the subject's shoulders to assess for rigidity.
-
Elbow Rigidity: The rater flexes and extends the subject's elbow to assess for cogwheel rigidity.
-
Wrist Rigidity: The rater rotates the subject's wrist to assess for rigidity.
-
Leg Pendulousness: The subject sits with their legs dangling, and the rater assesses the swing of the legs.
-
Head Dropping: The subject lies down, and the rater lifts and drops their head to assess neck muscle rigidity.
-
Glabellar Tap: The rater taps the subject's forehead and observes for a persistent blink reflex.
-
Tremor: Observe for tremors in the hands and arms at rest.
-
Salivation: Observe for excessive salivation.
-
-
Scoring: The total score is the sum of the scores for each of the 10 items. A higher score indicates greater severity of parkinsonism.
Protocol 2: Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
-
Objective: To assess the severity of drug-induced akathisia.
-
Procedure: The BARS consists of objective and subjective components.
-
Objective Assessment: Observe the subject while seated and then standing for at least two minutes in each position. Look for characteristic restless movements such as shuffling of the feet, rocking, or pacing.
-
Subjective Assessment: Ask the subject about their awareness of restlessness and the level of distress it causes.
-
-
Scoring: The scale has three main items (objective movements, subjective awareness, and distress) rated from 0 to 3, and a global clinical assessment of akathisia rated from 0 to 5.
Protocol 3: Assessment of Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)
-
Objective: To detect and quantify the severity of tardive dyskinesia.
-
Procedure: The AIMS is a 12-item scale that involves a systematic examination of involuntary movements in different body regions.
-
Observe the subject at rest, paying attention to any movements of the face, mouth, trunk, and extremities.
-
Ask the subject to perform a series of maneuvers to elicit any latent dyskinesias, such as opening their mouth, protruding their tongue, and tapping their fingers.
-
-
Scoring: Items 1-7 are rated on a 5-point scale (0-4) based on the severity of the movements. A diagnosis of TD is often considered if there are at least two "mild" (score of 2) ratings or one "moderate" (score of 3) rating.[15]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced extrapyramidal symptoms.
Caption: Experimental workflow for identifying and managing EPS.
Caption: Troubleshooting logic for managing different types of EPS.
References
- 1. What is Clorazepate Dipotassium used for? [synapse.patsnap.com]
- 2. Clorazepate (Tranxene): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. researchgate.net [researchgate.net]
- 7. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepines for antipsychotic‐induced tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhss.delaware.gov [dhss.delaware.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies | PLOS One [journals.plos.org]
- 15. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
Navigating the Complexities of Co-Tapering: A Technical Guide to Withdrawing Long-Term Benzodiazepine and Phenothiazine Combinations
For Immediate Release
This technical support guide is intended for researchers, scientists, and drug development professionals investigating strategies for tapering patients from long-term co-prescription of benzodiazepines and phenothiazines. The following information synthesizes current clinical guidance and outlines key considerations for experimental design and patient management during withdrawal.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in tapering patients off a combination of benzodiazepines and phenothiazines?
Tapering patients from a combination of benzodiazepines and phenothiazines presents a significant clinical challenge due to the potential for compounded withdrawal syndromes. Both medication classes induce physiological dependence, and their simultaneous withdrawal can lead to a complex and potentially severe presentation of symptoms. Key challenges include overlapping and distinct withdrawal effects, the risk of psychiatric and neurological complications, and the lack of specific evidence-based protocols for this dual taper.
Q2: Are there established guidelines for tapering this specific combination of medications?
Currently, there are no universally accepted, specific guidelines for tapering combined long-term benzodiazepine and phenothiazine therapy. Management strategies are largely extrapolated from guidelines for benzodiazepine withdrawal, with special considerations for the concurrent discontinuation of a phenothiazine. One key recommendation when dealing with co-prescribed central nervous system (CNS) depressants, such as antipsychotics (which include phenothiazines), is to seek specialist advice.[1] It may also be prudent to consider halving the benzodiazepine equivalency and initial doses during the taper.[1]
Q3: Which medication should be tapered first, the benzodiazepine or the phenothiazine?
The decision of which medication to taper first should be individualized based on the patient's clinical presentation, the indication for each medication, and the relative risks of withdrawal from each agent. Some guidance suggests that when a patient is on a combination of benzodiazepines and opioids, the opioid should be tapered first to avoid provoking anxiety.[2][3] A similar principle could be applied here, suggesting a careful evaluation of which medication's withdrawal is likely to be more destabilizing for the patient. A gradual and sequential tapering approach is generally recommended.
Q4: What are the potential withdrawal symptoms to monitor for?
Researchers should monitor for a wide range of withdrawal symptoms from both medication classes.
Benzodiazepine Withdrawal Symptoms:
-
Common: Anxiety, insomnia, restlessness, irritability, and muscle tension.[4]
-
Severe: Seizures, psychosis, confusion, and perceptual disturbances.[1]
Phenothiazine Withdrawal Symptoms:
-
Common: Nausea, vomiting, and dizziness.
-
Neurological: Dyskinesia (involuntary movements) and akathisia (restlessness).
-
Psychiatric: Agitation and potential relapse of psychotic symptoms.
It is crucial to differentiate between withdrawal symptoms, rebound symptoms (the return of the original symptoms for which the medication was prescribed), and the emergence of new, persistent withdrawal-related disorders.
Troubleshooting Guide for Experimental Tapering Protocols
| Issue Encountered | Potential Cause | Troubleshooting Action |
| Severe anxiety or panic attacks during dose reduction. | Rapid taper rate; unmasking of underlying anxiety disorder. | 1. Pause the taper and stabilize the patient on the current dose. 2. Consider slowing the rate of subsequent dose reductions. 3. Implement non-pharmacological anxiety management strategies. |
| Emergence of involuntary movements (dyskinesia). | Phenothiazine withdrawal. | 1. This is a known risk of antipsychotic withdrawal and requires careful neurological assessment. 2. Consider a slower taper of the phenothiazine. 3. Consult with a neurologist. |
| Patient reports insomnia and sleep disturbances. | Common withdrawal symptom for benzodiazepines. | 1. Reinforce sleep hygiene education. 2. Avoid introducing other sedative-hypnotics. 3. A slower taper of the benzodiazepine may be necessary. |
| Significant increase in psychotic symptoms. | Relapse of underlying psychiatric condition due to phenothiazine taper. | 1. The primary psychiatric condition must be managed. 2. The phenothiazine taper may need to be halted or the dose increased. 3. Re-evaluate the risk-benefit of the tapering plan. |
| Patient experiences seizures. | Abrupt or overly rapid benzodiazepine withdrawal. | 1. This is a medical emergency requiring immediate intervention. 2. Reinstate a benzodiazepine and stabilize the patient. 3. The tapering schedule must be re-evaluated and made much more gradual. |
Data Presentation: Tapering Schedules
While specific schedules for combined tapering are not well-established, the following tables provide examples of general benzodiazepine tapering principles that can be adapted. These are illustrative and must be individualized.
Table 1: Example of a Slow Benzodiazepine Taper (Conversion to Diazepam)
| Week | Milestone Suggestions | Example: Lorazepam 4 mg bid (converts to 40 mg daily diazepam equivalents) |
| 1 | Decrease dose by 25% | 35 mg/day |
| 3 | Decrease dose by 25% | 25 mg/day |
| 5-8 | Hold dose for 1-2 months | 20 mg/day (50%) |
| 9-10 | Decrease dose by 25% at week 9 | 15 mg/day |
| 11-12 | Decrease dose by 25% at week 11 | 10 mg/day |
| 13-14 | Decrease dose by 25% at week 13 | 5 mg/day |
| 15 | Discontinue | 0 mg/day |
| Source: Adapted from Medi-Cal Rx Clinical Review, 2021.[2] |
Table 2: General Principles of Benzodiazepine Dose Reduction
| Current Daily Dose (Diazepam Equivalent) | Recommended Reduction | Frequency of Reduction |
| > 40 mg | 5-10 mg | Every 1-2 weeks |
| 20-40 mg | 2-5 mg | Every 1-2 weeks |
| < 20 mg | 1-2 mg | Every 2-4 weeks |
| This table presents a general framework. The rate of reduction should be guided by the patient's withdrawal symptoms. |
Experimental Protocols
Protocol 1: Sequential Tapering Strategy
-
Stabilization Phase: Maintain the patient on their current stable doses of both the benzodiazepine and the phenothiazine for at least four weeks to establish a baseline.
-
Phenothiazine Taper: Gradually taper the phenothiazine by approximately 10% of the original dose every 2-4 weeks. Monitor closely for withdrawal symptoms and psychiatric stability.
-
Stabilization Post-Phenothiazine Discontinuation: After complete discontinuation of the phenothiazine, maintain the patient on the stable benzodiazepine dose for at least four weeks to ensure stability before initiating the next phase.
-
Benzodiazepine Taper:
-
If the patient is on a short-acting benzodiazepine, consider a gradual crossover to an equivalent dose of a long-acting benzodiazepine like diazepam.
-
Initiate a slow taper of the benzodiazepine, reducing the dose by 5-10% of the current dose every 2-4 weeks.[5]
-
The rate of reduction should be slowed as the dose decreases.
-
-
Follow-up: Monitor the patient for at least 6-12 months post-discontinuation to assess for protracted withdrawal symptoms and long-term stability.
Protocol 2: Overlapping Tapering Strategy
-
Stabilization Phase: As in Protocol 1.
-
Initial Benzodiazepine Reduction: Begin by slowly tapering the benzodiazepine by 10-25% of the original dose.
-
Initiate Phenothiazine Taper: Once the patient is stable on the reduced benzodiazepine dose, begin a slow taper of the phenothiazine (e.g., 10% reduction every 2-4 weeks).
-
Alternate Tapering: Continue to alternate dose reductions between the two medications, allowing for a stabilization period after each dose change.
-
Final Taper: The final decrements of each medication should be smaller and the interval between reductions longer.
-
Follow-up: As in Protocol 1.
Mandatory Visualizations
Caption: Signaling pathway of benzodiazepine action at the GABA-A receptor.
Caption: Logical workflow for decision-making in co-tapering strategies.
Caption: Experimental workflow for a sequential tapering protocol.
References
- 1. Benzodiazepine withdrawal management | SA Health [sahealth.sa.gov.au]
- 2. medi-calrx.dhcs.ca.gov [medi-calrx.dhcs.ca.gov]
- 3. Benzodiazepine Tapering Flow Sheet : Treatment Guidelines for Pain : NHA Opioid Toolkit : Quality and Safety : Nebraska Hospital Association [nebraskahospitals.org]
- 4. ccsa.ca [ccsa.ca]
- 5. benzoinfo.com [benzoinfo.com]
Protocol for managing withdrawal symptoms associated with Noctran cessation
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing a protocol for managing withdrawal symptoms associated with the cessation of Noctran. This compound is a combination drug product that was formerly used for the treatment of severe insomnia. Its use has been discontinued in several countries due to concerns about its risk-benefit profile.[1] The active components of this compound include clorazepate dipotassium (a benzodiazepine), acepromazine (a phenothiazine neuroleptic), and aceprometazine (a phenothiazine antihistamine).[1][2][3][4][5]
The primary challenge in discontinuing this compound stems from the potential for a withdrawal syndrome, largely attributable to the cessation of the benzodiazepine component, clorazepate.[2][6] Therefore, a gradual tapering schedule is essential to minimize withdrawal symptoms.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the potential withdrawal symptoms associated with this compound cessation?
A1: Withdrawal from this compound can induce a range of symptoms primarily related to the discontinuation of its benzodiazepine component, clorazepate. Symptoms can also be influenced by the cessation of the phenothiazine components.
Common withdrawal symptoms include:
-
Psychological: Anxiety, irritability, insomnia, panic attacks, depression, and restlessness.[8][9][10][11]
-
Physical: Headaches, dizziness, tremors, nausea, vomiting, muscle spasms, and increased sensitivity to light and sound.[8][11][12][13]
-
Severe (less common): Seizures, hallucinations, and delirium.[11][14][15]
Q2: Why is a gradual tapering protocol necessary for this compound cessation?
A2: Abruptly stopping this compound, particularly after long-term use, can lead to a severe and potentially life-threatening withdrawal syndrome.[11][14][16] The body develops a physical dependence on the benzodiazepine component, clorazepate, which alters the function of the GABA-A receptors in the brain.[14] A gradual tapering allows the nervous system to slowly readjust to the absence of the drug, thereby minimizing the severity of withdrawal symptoms.[7][17]
Q3: How long does the withdrawal process from this compound typically last?
A3: The duration of withdrawal varies depending on factors such as the duration of this compound use, the dosage, and individual patient characteristics. The acute withdrawal phase, where symptoms are most intense, typically lasts from a few days to a few weeks.[10][18] Some individuals may experience a protracted withdrawal syndrome with symptoms lasting for several months or even longer.[18][19]
Q4: What are the specific risks associated with the phenothiazine components (acepromazine and aceprometazine) during withdrawal?
A4: While the primary withdrawal concerns are related to the benzodiazepine component, the phenothiazine components also have sedative and antihistaminic effects. Abrupt cessation could contribute to rebound insomnia and anxiety. Although less documented in humans for withdrawal, phenothiazines can have side effects such as dizziness, dry mouth, and in rare cases, abnormal muscle movements.[20][21] These potential effects should be monitored during the tapering process. Acepromazine was used in humans in the 1950s but is now almost exclusively used in veterinary medicine.[20][22]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Anxiety or Panic Attacks | The tapering schedule is too rapid, leading to rebound anxiety. | Slow down the tapering rate. Consider smaller dose reductions or longer intervals between reductions. Cognitive-behavioral therapy (CBT) and other non-pharmacological support can be beneficial.[9][23] |
| Severe Insomnia | Rebound effect from the cessation of the sedative components. | Maintain a strict sleep hygiene protocol. If severe, a temporary switch to a non-benzodiazepine hypnotic with a different mechanism of action might be considered under medical supervision, though this should be a last resort. |
| Gastrointestinal Distress (Nausea, Vomiting) | Common withdrawal symptom from both benzodiazepines and antihistamines.[9][12][24] | Ensure adequate hydration and nutrition. Symptomatic treatment with antiemetics may be considered if necessary. |
| Muscle Spasms or Tremors | Hyperexcitability of the nervous system due to benzodiazepine withdrawal. | Gentle stretching, relaxation techniques, and ensuring adequate electrolyte intake may help. If severe, medical evaluation is necessary. |
| Emergence of New, Severe Symptoms (e.g., Hallucinations, Seizures) | Indicates a severe withdrawal reaction. | This is a medical emergency. The tapering should be halted, and immediate medical intervention is required. The patient may need to be stabilized on a higher dose of a long-acting benzodiazepine before attempting a more gradual taper.[11][25] |
Experimental Protocols
Protocol 1: Gradual Tapering Schedule for this compound Cessation
This protocol is a general guideline and should be adapted based on the specific experimental context, including the dosage and duration of prior this compound administration. The principle is a slow and gradual reduction of the daily dose.
Objective: To safely taper a subject off this compound while minimizing withdrawal symptoms.
Methodology:
-
Establish Baseline: Determine the subject's current stable daily dose of this compound.
-
Convert to a Long-Acting Benzodiazepine Equivalent (Recommended): For a smoother tapering process with less inter-dose withdrawal, consider converting the clorazepate component to an equivalent dose of a long-acting benzodiazepine like diazepam. This is a common strategy in clinical practice.[17][26] The conversion ratio should be carefully calculated.
-
Initiate Tapering:
-
Slowing the Taper: As the dose becomes lower, the rate of tapering should slow down. For example, once the daily dose is equivalent to 20mg of diazepam, reductions of 1mg every 1-2 weeks may be more appropriate.[29]
-
Final Stages: The final stages of tapering (e.g., below 5mg of diazepam equivalent) should be very slow, with reductions of 0.5mg every 1-2 weeks.[29]
-
Monitoring: Throughout the tapering process, closely monitor the subject for withdrawal symptoms. Use a standardized scale, such as the Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar), adapted for benzodiazepines, to quantify symptom severity.
-
Adjunctive Support: Provide a supportive environment and consider non-pharmacological interventions to manage anxiety and insomnia, such as a quiet environment and regular, non-strenuous activity.[19]
Table 1: Example Tapering Schedule from a High Dose of this compound (Hypothetical)
Assuming a starting dose equivalent to 40mg of diazepam.
| Stage | Duration | Daily Dose (Diazepam Equivalent) | Dose Reduction |
| 1 | 2 weeks | 36 mg | 4 mg |
| 2 | 2 weeks | 32 mg | 4 mg |
| 3 | 2 weeks | 28 mg | 4 mg |
| 4 | 2 weeks | 24 mg | 4 mg |
| 5 | 2 weeks | 20 mg | 4 mg |
| 6 | 2 weeks | 18 mg | 2 mg |
| 7 | 2 weeks | 16 mg | 2 mg |
| ... | ... | ... | ... |
| Final | 1-2 weeks per 0.5mg reduction | 0.5 mg | 0.5 mg |
Note: This is an illustrative example. The actual rate of tapering should be individualized.[28]
Visualizations
Diagram 1: Benzodiazepine Action and Withdrawal Pathway
References
- 1. sefap.it [sefap.it]
- 2. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]
- 3. has-sante.fr [has-sante.fr]
- 4. This compound | C54H55ClK2N6O6S2 | CID 192141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 10 mg : prix, notice, effets secondaires, posologie - comprimé sécable [pharmanity.com]
- 6. Long-term treatment of anxiety and risk of withdrawal. Prospective comparison of clorazepate and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mind.org.uk [mind.org.uk]
- 8. relevancerecovery.com [relevancerecovery.com]
- 9. revivalmentalhealth.com [revivalmentalhealth.com]
- 10. Hydroxyzine Withdrawal Symptoms – Urgent Recovery Guide [405recovery.com]
- 11. mind.org.uk [mind.org.uk]
- 12. Hydroxyzine Withdrawal Symptoms – Shocking Side Effects [ocrevive.com]
- 13. Hydroxyzine Withdrawal: A Comprehensive Guide to Symptoms, Timeline, and Safe Tapering | Prescott House [prescotthouse.com]
- 14. harmonyridgerecovery.com [harmonyridgerecovery.com]
- 15. Benzodiazepine Withdrawal: Symptoms, Timeline, and Treatment [verywellmind.com]
- 16. drugs.com [drugs.com]
- 17. benzoinfo.com [benzoinfo.com]
- 18. Benzodiazepine Withdrawal: Symptoms, Treatment and Timeline | Cumberland Heights [cumberlandheights.org]
- 19. Benzodiazepine withdrawal management | SA Health [sahealth.sa.gov.au]
- 20. quora.com [quora.com]
- 21. quora.com [quora.com]
- 22. Acepromazine - Wikipedia [en.wikipedia.org]
- 23. RACGP - Discontinuing benzodiazepines [racgp.org.au]
- 24. nswtag.org.au [nswtag.org.au]
- 25. Withdrawal Syndromes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. azcompletehealth.com [azcompletehealth.com]
- 27. americanaddictioncenters.org [americanaddictioncenters.org]
- 28. Tapering Patients Off of Benzodiazepines | AAFP [aafp.org]
- 29. oregon.gov [oregon.gov]
Technical Support Center: Differentiating Noctran Side Effects from Underlying Psychiatric Disorders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content addresses the challenge of distinguishing the side effects of Noctran from the symptoms of underlying psychiatric disorders during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a combination drug formulation that has been used for severe sleep disorders. It contains three active ingredients:
-
Clorazepate dipotassium: A long-acting benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. By enhancing the effect of the inhibitory neurotransmitter GABA, it produces anxiolytic, sedative, and anticonvulsant effects.[1]
-
Acepromazine and Aceprometazine: These are phenothiazine derivatives that function primarily as dopamine D2 receptor antagonists.[2] This action leads to sedative and antipsychotic effects. They also have antagonist activity at serotonergic, histaminergic, and adrenergic receptors, contributing to a complex side effect profile.[2]
Q2: Which side effects of this compound can be mistaken for symptoms of a primary psychiatric disorder?
The components of this compound can induce a range of neuropsychiatric side effects that overlap significantly with symptoms of anxiety, mood, and psychotic disorders.
-
Clorazepate (Benzodiazepine component):
-
Common: Drowsiness, dizziness, and lethargy can mimic symptoms of depression.[3]
-
Paradoxical Reactions: Instead of sedation, patients may experience increased anxiety, agitation, irritability, hallucinations, and aggressive behavior.[4] These can be mistaken for a worsening of an underlying anxiety or psychotic disorder. The incidence of paradoxical reactions to benzodiazepines is estimated to be between 1-5%.[5][6][7]
-
Cognitive Impairment: Anterograde amnesia, confusion, and concentration difficulties can resemble cognitive symptoms of depression or dementia.[1]
-
-
Acepromazine/Aceprometazine (Phenothiazine component):
-
Extrapyramidal Symptoms (EPS): Akathisia (a state of inner restlessness), parkinsonism (tremor, rigidity, bradykinesia), and dystonia (involuntary muscle contractions) are common with dopamine antagonists.[8][9] Akathisia can be misdiagnosed as anxiety or agitation.[10] The pooled prevalence of antipsychotic-induced extrapyramidal side effects is approximately 37%.[11]
-
Anticholinergic Effects: Dry mouth, blurred vision, and constipation are common. Centrally, anticholinergic action can cause confusion, delirium, and memory impairment, which can be mistaken for psychosis or dementia, particularly in older individuals.[12][13]
-
Sedation and Apathy: These can mimic the negative symptoms of schizophrenia or symptoms of depression.
-
Q3: What is the initial approach to differentiating a this compound side effect from a psychiatric symptom?
A thorough clinical evaluation is the first and most critical step. Key considerations include:
-
Temporal Relationship: Did the new or worsening symptom appear after the initiation of this compound or a dosage increase? Side effects are often time-locked to changes in medication.
-
Dose Dependency: Do the symptoms fluctuate with the dosage of this compound?
-
Symptom Profile: A detailed characterization of the symptoms is crucial. For example, the inner restlessness of akathisia is distinct from the psychic anxiety of a panic disorder.
-
Patient History: A history of similar reactions to other medications can be informative. Conversely, a long-standing history of specific psychiatric symptoms that predate this compound use points towards an underlying disorder.
Troubleshooting Guides
Issue 1: A research participant on this compound presents with new-onset agitation and restlessness.
Possible Causes:
-
Paradoxical reaction to the clorazepate component.
-
Akathisia , an extrapyramidal side effect of the acepromazine/aceprometazine component.
-
Worsening of an underlying anxiety or psychotic disorder.
Troubleshooting Protocol:
-
Administer Validated Rating Scales:
-
Barnes Akathisia Rating Scale (BARS): To specifically assess for akathisia. This scale evaluates both the objective signs of restlessness and the subjective experience of the participant.[14][15]
-
Brief Psychiatric Rating Scale (BPRS) or Positive and Negative Syndrome Scale (PANSS): To assess for broader changes in psychiatric symptoms, including anxiety, hostility, and psychosis.
-
-
Review Onset and Characteristics:
-
Consider a Dechallenge Protocol (with caution and under strict medical supervision):
-
A carefully planned and monitored dose reduction or temporary discontinuation of this compound can help establish causality. If the agitation and restlessness resolve upon dechallenge, a drug-induced effect is likely.[16][17]
-
Rechallenge (reintroducing the drug) is the definitive step but should only be considered if clinically necessary and with a clear rationale, given the ethical implications of re-inducing a distressing symptom.[16][17]
-
Issue 2: A participant exhibits cognitive decline and confusion after starting this compound.
Possible Causes:
-
Benzodiazepine-induced cognitive impairment from clorazepate.
-
Central anticholinergic effects from acepromazine/aceprometazine.
-
Progression of an underlying neurodegenerative disorder (e.g., dementia) or cognitive symptoms of a psychiatric illness (e.g., depression).
Troubleshooting Protocol:
-
Quantitative Cognitive Assessment:
-
Administer a battery of neuropsychological tests to characterize the cognitive deficits. Pay close attention to domains typically affected by benzodiazepines (non-verbal memory, psychomotor speed) and anticholinergics (attention, executive function).[18][19]
-
Compare baseline cognitive data (if available) with current performance to quantify the decline.
-
-
Biomarker and Neuroimaging Studies (in a research setting):
-
Structural MRI: While not definitive, neuroimaging can help identify underlying neuropathology. For example, pronounced medial temporal lobe atrophy would be more suggestive of Alzheimer's disease than a drug-induced state.[20][21] Some studies suggest current benzodiazepine use is associated with lower hippocampal volume.[22]
-
Functional MRI (fMRI) or PET scans: In a research context, these can investigate brain activity. Substance-induced psychosis may show different patterns of brain connectivity and dopamine synthesis capacity compared to primary schizophrenia.[20][23]
-
-
Pharmacological Probes:
-
If a central anticholinergic effect is suspected, a trial of a peripherally acting anticholinergic for other symptoms could be considered to see if it elicits similar, albeit less severe, cognitive complaints. This is an advanced technique and requires careful consideration of the risk-benefit profile.
-
Quantitative Data Summary
The following tables summarize the incidence of relevant side effects for the components of this compound. Data for this compound as a combined product is limited; therefore, data from the respective drug classes are presented.
Table 1: Incidence of Paradoxical Reactions with Benzodiazepines
| Symptom/Syndrome | Estimated Incidence | Populations at Higher Risk |
| Paradoxical Agitation/Anxiety | 1-5% | Children, elderly, individuals with a history of alcohol abuse or aggressive behavior.[4][5][6][7] |
Table 2: Prevalence of Antipsychotic-Induced Extrapyramidal Symptoms (EPS)
| Symptom/Syndrome | Pooled Prevalence (Observational Studies) | Notes |
| Any EPS | 37% | Includes parkinsonism, akathisia, and dystonia.[11] |
| Parkinsonism | 20% | Characterized by tremor, rigidity, and bradykinesia.[11] |
| Akathisia | 11% | Subjective and objective restlessness.[11] |
| Tardive Dyskinesia | 7% | Typically develops with long-term use.[11] |
Table 3: Cognitive Effects of Anticholinergic Medications in Older Adults
| Cognitive Domain Affected | Study Finding |
| Processing Speed | Cumulative anticholinergic use was significantly associated with poorer performance on the Trail Making Test Part B, indicating impaired processing speed.[19] |
| Global Cognitive Decline | Women using anticholinergic drugs showed an increased risk of cognitive decline on the Isaacs Set Test and MMSE compared to non-users.[13] |
| Dementia Risk | Continuous use of anticholinergic drugs for ≥3 months has been associated with an increased risk of dementia.[18] |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Movement Disorders
Objective: To systematically assess and quantify extrapyramidal symptoms to differentiate them from generalized anxiety or agitation.
Methodology:
-
Simpson-Angus Scale (SAS) for Parkinsonism:
-
Procedure: The SAS is a 10-item scale that assesses parkinsonian symptoms through a neurological examination.[10][24] Items include gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation.[25]
-
Scoring: Each item is rated on a 5-point scale (0-4). A total score is derived by summing the scores of all items and dividing by 10. A score greater than 0.3 is generally considered indicative of drug-induced parkinsonism.[24]
-
Interpretation: An elevated SAS score, particularly in the context of recent this compound initiation, strongly suggests drug-induced parkinsonism.
-
-
Barnes Akathisia Rating Scale (BARS):
-
Procedure: This scale involves observing the participant while seated and standing for at least two minutes in each position.[14][15] The clinician rates objective signs of restlessness. Subsequently, the participant's subjective experience of restlessness and distress is elicited through direct questioning.[14][26]
-
Scoring: The BARS has four components: objective restlessness, subjective awareness of restlessness, subjective distress, and a global clinical assessment.[12]
-
Interpretation: A high score on the BARS, especially on the subjective items, is a strong indicator of akathisia, which can be distinguished from generalized anxiety by the compulsive need to move.
-
Protocol 2: Dechallenge-Rechallenge Protocol for Causality Assessment
Objective: To establish a causal link between this compound and a suspected adverse neuropsychiatric event.
Methodology:
-
Baseline Assessment: Thoroughly document the target symptom(s) using appropriate rating scales (e.g., BARS for akathisia, BPRS for psychosis) while the participant is on a stable dose of this compound.
-
Dechallenge Phase:
-
Under strict medical supervision, gradually taper and then discontinue this compound. The washout period should be sufficient to allow for the elimination of the drug and its active metabolites.
-
Monitor the target symptom(s) at regular intervals during and after the washout period. A significant reduction or complete resolution of the symptom(s) constitutes a "positive dechallenge."[16][17][27]
-
-
Rechallenge Phase (use with extreme caution):
-
If clinically justifiable and with informed consent, reintroduce this compound at a low dose and titrate upwards.
-
Monitor for the re-emergence of the target symptom(s). The reappearance of the symptom(s) upon re-exposure is a "positive rechallenge" and provides strong evidence of causality.[16][17][27]
-
Visualizations
Caption: Signaling pathways of Acepromazine/Aceprometazine.
Caption: Mechanism of action for Clorazepate.
Caption: Workflow for differentiating side effects.
References
- 1. Clorazepate - Wikipedia [en.wikipedia.org]
- 2. Anticholinergic exposure and cognitive decline in older adults: effect of anticholinergic exposure definitions in a 3‐year analysis of the multidomain Alzheimer preventive trial (MAPT) study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clorazepate (Gen-XENE, Tranxene T-Tab) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Sedative - Wikipedia [en.wikipedia.org]
- 6. Recognizing and managing paradoxical reactions from benzodiazepines & propofol [emcrit.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. poison.org [poison.org]
- 10. An overview of some standardised recording instruments (Chapter 10) - A Guide to the Extrapyramidal Side-Effects of Antipsychotic Drugs [cambridge.org]
- 11. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies | PLOS One [journals.plos.org]
- 12. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 14. simpleandpractical.com [simpleandpractical.com]
- 15. drsherispirt.com [drsherispirt.com]
- 16. Challenge–dechallenge–rechallenge - Wikipedia [en.wikipedia.org]
- 17. drug-card.io [drug-card.io]
- 18. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Cumulative Anticholinergic Use on the Cognitive Function of Older Adults: Results from the Personality and Total Health (PATH) Through Life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroimaging in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroimaging Markers of Antipsychotic Treatment Response in Schizophrenia: An Overview of Magnetic Resonance Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Substance-Induced Psychoses: An Updated Literature Review [frontiersin.org]
- 24. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. scribd.com [scribd.com]
- 27. Glossary - Food and Drug Administration [fda.gov.ph]
Optimizing dosage of combination sedatives to minimize adverse events in the elderly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of combination sedatives to minimize adverse events in the elderly.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Unexpectedly High Incidence of Adverse Events (e.g., Falls, Delirium) in Preclinical Geriatric Animal Models
-
Question: Our preclinical study with a combination sedative in aged rodents is showing a significantly higher rate of adverse events (e.g., ataxia leading to falls, prolonged sedation) than anticipated. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Potential Causes:
-
Altered Pharmacokinetics: Elderly animals, much like elderly humans, exhibit age-related physiological changes, including reduced hepatic metabolism and renal clearance.[1][2] This can lead to higher plasma concentrations and a longer half-life of the sedatives, causing exaggerated effects.
-
Altered Pharmacodynamics: The aging brain can show increased sensitivity to sedatives due to changes in receptor density and function, particularly in the GABAergic system.[3][4]
-
Synergistic Effects: The combination of sedatives can produce synergistic, rather than merely additive, central nervous system depression.[5] This is especially pronounced in the elderly.
-
Underlying Frailty: Geriatric animal models may have undiagnosed comorbidities that make them more susceptible to adverse drug events.
-
-
Troubleshooting Steps & Experimental Adjustments:
-
Re-evaluate Dosing: The standard principle is "start low, go slow."[1] Reduce the initial doses of both agents in the combination significantly compared to doses used in younger adult animals. A dose reduction of 25-50% is a common starting point for individual agents in geriatric patients and can be a useful heuristic in preclinical models.[6]
-
Staggered Administration: Instead of administering both sedatives simultaneously, consider a staggered approach. Administer the first agent and assess for its effect before introducing the second at a reduced dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK/PD studies for each sedative individually in your geriatric animal model to understand their clearance and potency before testing them in combination.
-
Refine Behavioral Assays: Ensure your behavioral assays can distinguish between desired sedation and adverse effects like ataxia or excessive sedation. For example, use a rotarod test for motor coordination in addition to a loss of righting reflex for sedation.
-
Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation to detect early signs of cardiorespiratory depression.
-
-
Issue 2: High Variability in Sedative Response Among Geriatric Subjects
-
Question: We are observing a wide range of responses to our combination sedative in our elderly patient cohort, from inadequate sedation to over-sedation at the same dose. How can we address this variability in our clinical trial protocol?
-
Answer:
-
Potential Causes:
-
Inter-individual Differences in Metabolism: Genetic polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to significant differences in how individuals process sedatives.
-
Polypharmacy: The elderly are often on multiple medications, which can lead to unforeseen drug-drug interactions.[7]
-
Comorbidities: The presence and severity of conditions like renal or hepatic impairment, cardiovascular disease, and cognitive impairment can greatly influence drug response.[8]
-
Frailty and Nutritional Status: Frail individuals with low albumin levels may have higher levels of unbound, active drug, increasing the risk of toxicity.
-
-
Troubleshooting Steps & Experimental Adjustments:
-
Stratify Patient Population: If feasible, stratify your study population based on factors like renal function (e.g., estimated glomerular filtration rate), hepatic function, and frailty scores. This may help to identify subgroups with different dose requirements.
-
Implement Titration-to-Effect Protocols: Instead of a fixed-dose regimen, use a protocol where the sedative combination is administered in small, incremental doses until a predefined level of sedation is achieved.[4] This allows for individualized dosing.
-
Utilize Depth of Sedation Monitoring: Incorporate objective measures of sedation, such as the Bispectral Index (BIS) or other processed EEG monitoring, to guide drug administration and prevent over-sedation.
-
Thorough Medication Reconciliation: Conduct a comprehensive review of all concomitant medications, including over-the-counter drugs and supplements, to identify potential interactions.[9]
-
Pharmacogenetic Testing: Consider incorporating pharmacogenetic testing for key metabolizing enzymes as an exploratory endpoint to determine if genetic variations correlate with sedative response.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with combination sedatives in the elderly?
A1: The most frequently reported adverse events include:
-
Falls and Fractures: Due to dizziness, ataxia, and psychomotor impairment.[5][10] Benzodiazepines are particularly associated with an increased risk of falls.[10]
-
Postoperative Delirium: An acute state of confusion characterized by inattention and fluctuating levels of consciousness.[11][12][13] The risk is higher with combinations, especially those including benzodiazepines.[12]
-
Cognitive Impairment: This can range from short-term memory loss (anterograde amnesia) to long-term cognitive decline with chronic use.[14]
-
Respiratory Depression: The synergistic effects of sedatives, particularly when combined with opioids, can suppress the drive to breathe.[6]
-
Cardiovascular Complications: Hypotension and bradycardia are common, especially with agents like propofol and dexmedetomidine.[2][6]
Q2: How do age-related physiological changes impact the choice and dosage of sedatives?
A2: Aging leads to several physiological changes that increase sensitivity to sedatives:
-
Reduced Hepatic Metabolism: A decrease in liver mass and blood flow slows the breakdown of many sedatives, prolonging their effects.[1]
-
Decreased Renal Excretion: Reduced kidney function can impair the elimination of drugs and their metabolites.[1]
-
Changes in Body Composition: An increase in body fat and a decrease in total body water can alter how drugs are distributed. Fat-soluble drugs like many benzodiazepines may have a longer duration of action.[1][4]
-
Increased Blood-Brain Barrier Permeability: This may lead to higher concentrations of drugs in the central nervous system. These changes necessitate lower initial doses, longer intervals between doses, and careful titration to the desired effect.[4][6]
Q3: What are the best practices for designing preclinical studies for combination sedatives in a geriatric context?
A3: Key considerations for preclinical study design include:
-
Use of Aged Animal Models: Studies should be conducted in aged animals (e.g., rodents >18 months old) that better represent the physiology of elderly humans.[15]
-
Comprehensive Phenotyping: Characterize the aged animals for age-related pathologies to account for comorbidities.
-
Dose-Ranging Studies: Conduct thorough dose-finding studies for each drug individually before testing combinations.[16]
-
Multimodal Assessment: Use a battery of behavioral and physiological assessments to measure both efficacy (sedation, anxiolysis) and adverse effects (motor impairment, respiratory depression, cognitive changes).
-
PK/PD Correlation: Correlate drug concentrations in the blood and brain with the observed effects to understand the exposure-response relationship.
Q4: Are there specific sedative combinations that are considered higher risk in the elderly?
A4: Yes, combinations of benzodiazepines and opioids are of particular concern due to their synergistic effects on respiratory depression and sedation.[5][7] The combination of multiple agents with anticholinergic properties can also increase the risk of delirium and cognitive impairment. The American Geriatrics Society Beers Criteria® provides a list of medications that are potentially inappropriate for older adults and should be consulted.[17]
Data Presentation
Table 1: Common Sedative Combinations and Key Considerations in the Elderly
| Sedative Combination | Primary Agents | Common Adverse Events in the Elderly | Dosing Considerations |
| Benzodiazepine + Opioid | Midazolam, Lorazepam + Fentanyl, Morphine | High risk of respiratory depression, over-sedation, delirium, and falls.[5][6][12] | Start with significantly reduced doses of both agents (e.g., 50% or less of the standard adult dose). Titrate very slowly with continuous monitoring.[6] |
| Propofol + Opioid | Propofol + Fentanyl, Remifentanil | Hypotension, respiratory depression, apnea.[18] | Lower induction and maintenance doses of propofol are required. Careful titration is essential to maintain hemodynamic stability.[18] |
| Dexmedetomidine + Propofol/Opioid | Dexmedetomidine + Propofol or Fentanyl | Bradycardia, hypotension. Provides sedation with less respiratory depression than other combinations.[6] May reduce the incidence of postoperative delirium.[17] | Use a lower loading dose or omit it entirely. Monitor heart rate and blood pressure closely.[6] |
Table 2: Pharmacokinetic Parameters of Selected Sedatives in Geriatric vs. Younger Adults
| Sedative | Parameter | Younger Adults | Geriatric Adults | Implication |
| Midazolam | Elimination Half-life | 1.8 - 6.4 hours | Increased | Prolonged sedation, risk of accumulation. |
| Clearance | Higher | Reduced | Slower removal from the body. | |
| Propofol | Clearance | Higher | Reduced | Slower removal, may require lower infusion rates. |
| Volume of Distribution | Larger | Smaller | Higher initial plasma concentration from a given dose. | |
| Dexmedetomidine | Clearance | Higher | Reduced | Potential for prolonged effects. |
Note: Specific values can vary significantly based on the study and patient population. The table illustrates general trends.
Experimental Protocols
Protocol 1: In Vitro Drug-Drug Interaction Assay (Cytochrome P450 Inhibition)
-
Objective: To determine if a new sedative agent inhibits the activity of major cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.[19][20]
-
Methodology:
-
Materials: Human liver microsomes (HLMs), a panel of CYP-specific probe substrates (e.g., tacrine for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), the new sedative agent (test compound), and known inhibitors for each CYP isoform (positive controls).[19]
-
Incubation: In a multi-well plate, combine HLMs, the probe substrate cocktail, and varying concentrations of the test compound or a positive control. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Reaction Termination: After a set incubation time (e.g., 15-30 minutes), stop the reaction by adding a solvent like acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite from each probe substrate.[19]
-
Data Interpretation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity). A low IC50 value suggests a higher potential for drug-drug interactions.[21]
-
Protocol 2: General Protocol for Assessing a Combination Sedative in a Geriatric Animal Model
-
Objective: To evaluate the efficacy and safety of a novel sedative combination in an aged rodent model.
-
Methodology:
-
Animal Model: Use aged mice or rats (e.g., 18-24 months old). Allow for a one-week acclimatization period.
-
Group Allocation: Randomly assign animals to groups: Vehicle control, Sedative A alone, Sedative B alone, and Combination of Sedative A + B at various doses.
-
Baseline Assessments: Conduct baseline behavioral tests, such as an open field test for locomotor activity and a rotarod test for motor coordination.
-
Drug Administration: Administer the test articles via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Efficacy Assessment: Measure the onset and duration of sedation using the loss of righting reflex.
-
Safety and Adverse Event Assessment:
-
Motor Impairment: Re-assess performance on the rotarod at various time points post-administration.
-
Cardiorespiratory Monitoring: Use pulse oximetry to monitor heart rate, oxygen saturation, and respiratory rate throughout the sedation period.
-
Cognitive Function: After a washout period, assess cognitive function using tests like the Morris water maze or novel object recognition to evaluate for any lasting cognitive deficits.
-
-
Data Analysis: Compare the efficacy and adverse event profiles across the different treatment groups using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).
-
Mandatory Visualizations
Caption: Altered GABAergic signaling in the aging brain leading to adverse events.
Caption: Experimental workflow for developing safer combination sedatives for the elderly.
Caption: Signaling pathways implicated in sedative-associated delirium.
References
- 1. Principles of small animal geriatric anaesthesia: anaesthesia guidelines and recovery - Veterinary Practice [veterinary-practice.com]
- 2. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 3. Molecular aspects of age-related cognitive decline: the role of GABA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Impact of aging on the GABAB receptor-mediated connectome | bioRxiv [biorxiv.org]
- 6. Procedural sedation analgesia in the elderly patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. direct.mit.edu [direct.mit.edu]
- 8. dvm360.com [dvm360.com]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Common molecular and pathophysiological underpinnings of delirium and Alzheimer's disease: molecular signatures and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in research on the pathogenesis and signaling pathways associated with postoperative delirium (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in research on the pathogenesis and signaling pathways associated with postoperative delirium (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contribution of sedative-hypnotic agents to delirium via modulation of the sleep pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-clinical Models for Geriatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventing and treating delirium in clinical settings for older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actaanaesthesiologica.be [actaanaesthesiologica.be]
- 19. Development of an in vitro drug-drug interaction assay to simultaneously monitor five cytochrome P450 isoforms and performance assessment using drug library compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. Drug-Drug Interactions | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Addressing the challenges of polypharmacy in patients formerly prescribed Noctran
Technical Support Center: Polypharmacy in Post-Noctran Patient Populations
This technical support center provides guidance for researchers, scientists, and drug development professionals addressing the complex challenges of polypharmacy in patients formerly prescribed Noctran. This compound was a combination drug containing dipotassium clorazepate (a benzodiazepine), acepromazine, and aceprometazine (phenothiazine derivatives)[1][2]. Its marketing authorization was withdrawn, for instance in France, around October 2011 due to an unfavorable risk-benefit balance, citing the combination of three active substances, misuse (particularly in the elderly), and the risk of fatal overdose[1][3][4][5]. Patients, often elderly with chronic insomnia, were subsequently transitioned to other therapies, frequently exacerbating existing polypharmacy[4][6][7][8].
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological challenges in developing new hypnotics for the post-Noctran patient cohort?
A1: This patient population presents several distinct challenges:
-
Receptor Downregulation and Altered Sensitivity: Chronic exposure to a benzodiazepine (clorazepate) and phenothiazines may have altered GABA-A receptor sensitivity and dopaminergic/serotonergic tone. New molecular entities may exhibit unpredictable efficacy or require atypical dosing.
-
Complex Drug-Drug Interactions (DDIs): Patients are often on multiple CNS-active drugs, including antidepressants, antipsychotics, and other hypnotics[9]. This creates a high potential for pharmacokinetic (e.g., CYP450 enzyme inhibition/induction) and pharmacodynamic interactions. The combination of acepromazine and clomipramine (a tricyclic antidepressant similar in class to components of former regimens) can increase the risk of adverse effects[10].
-
High Placebo Response: Chronic insomnia trials are known for high placebo response rates. In a population with a long history of hypnotic use, psychological dependence and expectation can further complicate the assessment of a new drug's true efficacy.
-
Comorbidities: Insomnia in this group is often comorbid with psychiatric and somatic illnesses, which are the most commonly reported reasons for sleep problems in the elderly[6]. These conditions and their respective medications can confound clinical trial results.
Q2: Why is de-prescribing existing medications a critical consideration before initiating a clinical trial in this population?
A2: De-prescribing is crucial to mitigate risks and obtain clear data. Polypharmacy, especially with multiple CNS-active drugs, increases the risk of falls, cognitive impairment, and adverse drug reactions in older adults[8][9][11]. For a clinical trial, a "cleaner" baseline is essential. Attempting to introduce an investigational drug into an unstable combination of existing medications makes it exceedingly difficult to isolate the new drug's efficacy and safety profile. A structured, gradual tapering of unnecessary medications is a prerequisite for establishing a stable baseline against which the investigational agent can be reliably evaluated.
Q3: What alternative mechanisms of action are promising for treating insomnia in this treatment-resistant population?
A3: Given the likely tolerance to GABAergic agents, novel mechanisms are a key focus. The most promising class is the Dual Orexin Receptor Antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant[12][13]. DORAs work by blocking the wake-promoting neuropeptides orexin-A and orexin-B, which is a different mechanism from traditional hypnotics that enhance GABAergic inhibition[13]. This may offer a more effective and safer profile in patients with altered GABA receptor function. Other off-label medications sometimes used for treatment-resistant insomnia include certain antidepressants (like trazodone or doxepin) and atypical antipsychotics, though their use requires careful consideration of side effects[14].
Troubleshooting Guides
Guide 1: Managing High Variability in Preclinical PK Data
Problem: Preclinical pharmacokinetic (PK) studies using an animal model simulating post-Noctran polypharmacy show high inter-subject variability in the exposure (AUC) of a new investigational hypnotic.
Troubleshooting Steps:
-
Verify the Animal Model: Ensure the drug regimen in the animal model accurately reflects the clinical scenario. Are the doses of co-administered drugs (e.g., SSRIs, antihypertensives) allometrically scaled correctly?
-
Assess Metabolic Pathways: Identify the primary CYP450 enzymes responsible for the metabolism of your investigational drug. Cross-reference this with the known metabolic pathways of the drugs used in the polypharmacy model. High variability may stem from unpredictable competitive inhibition at the enzyme level.
-
Conduct In Vitro DDI Assays: Use human liver microsomes to perform formal CYP450 inhibition and induction assays with your compound and the combination of drugs. This provides mechanistic insight independent of animal model physiological variability.
-
Refine Dosing and Formulation: Experiment with different formulations (e.g., modified-release) or dosing schedules (e.g., separating administration times of interacting drugs) to see if exposure can be stabilized.
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2D6 Inhibition Potential
Objective: To determine if a novel hypnotic compound (Drug X) inhibits the metabolic activity of CYP2D6 when co-administered with paroxetine, a known potent CYP2D6 inhibitor often used in elderly patients with depression and anxiety.
Methodology:
-
System: Human Liver Microsomes (HLMs), pooled from at least 10 donors.
-
Substrate: Dextromethorphan (a known CYP2D6 probe substrate).
-
Incubation:
-
Prepare a series of incubations containing HLMs, a NADPH-regenerating system, and dextromethorphan at a concentration approximate to its Km.
-
Add Drug X at eight different concentrations (e.g., 0.01 µM to 100 µM).
-
Add Paroxetine (positive control) at eight different concentrations.
-
Add a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate mixtures for 10 minutes at 37°C.
-
-
Reaction Initiation & Termination:
-
Initiate the metabolic reaction by adding the pre-warmed probe substrate.
-
Incubate for 15 minutes at 37°C with shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge samples to precipitate protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite, dextrorphan.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in each incubation.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both Drug X and paroxetine.
-
Data Presentation
Table 1: Comparative IC50 Values for CYP2D6 Inhibition
| Compound | IC50 (µM) [95% CI] | Maximum Inhibition (%) | Hill Slope |
| Drug X (Test) | 28.5 [24.1 - 33.8] | 98.2 | 1.1 |
| Paroxetine (Control) | 0.08 [0.06 - 0.11] | 99.5 | 1.3 |
| Vehicle | > 100 | < 2 | N/A |
This table summarizes hypothetical data from the protocol above, indicating that Drug X is a weak inhibitor of CYP2D6 compared to the potent inhibitor paroxetine.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. Haute Autorité de Santé - this compound (clorazépate/acéprométazine/acépromazine) [has-sante.fr]
- 3. This compound , retrait effectif de l'AMM depuis le 27 octobre 2011 [vidal.fr]
- 4. This compound sera bientôt retiré des pharmacies [vidal.fr]
- 5. This compound et MEPRONIZINE, retrait des AMM [vidal.fr]
- 6. Insomnia in the elderly: reported reasons and their associations with medication in general practice in Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nia.nih.gov [nia.nih.gov]
- 10. medindia.net [medindia.net]
- 11. info.ancsleep.com [info.ancsleep.com]
- 12. What drugs are in development for Sleep Initiation and Maintenance Disorders? [synapse.patsnap.com]
- 13. Emerging and upcoming therapies in insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Manage Treatment-Resistant Insomnia [healthline.com]
Risk mitigation strategies for preventing falls in patients on sedative-hypnotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating risk mitigation strategies to prevent falls in patients on sedative-hypnotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing a clinical trial to assess the fall risk of a new sedative-hypnotic?
A1: Researchers face several key challenges:
-
Confounding by Indication: The underlying conditions necessitating a sedative-hypnotic, such as insomnia or anxiety, are themselves independent risk factors for falls.[1][2] This makes it difficult to isolate the effect of the medication itself. A self-controlled case-series analysis can be a useful design to mitigate this, by comparing the risk of falls within the same individual during periods with and without the medication.[1]
-
Ethical Considerations: Given the known risks, there are ethical concerns with enrolling vulnerable older adult populations in trials where the primary outcome could be a fall.[3][4][5] Protocols must include robust safety monitoring and clear informed consent processes that detail these risks.[3][4]
-
Patient Recruitment and Retention: Recruiting and retaining older adults in clinical trials can be challenging due to factors like complex study protocols, fear of side effects, and the burden of study visits.[6][7][8][9] Strategies to overcome this include simplifying protocols, providing transportation, and engaging with patient advocacy groups.[8]
-
Accurate Fall Ascertainment: Relying on self-reported falls can lead to recall bias. Utilizing prospective fall diaries, regular follow-up calls, and in-person assessments can improve the accuracy of fall data collection.
Q2: What are the best practices for assessing gait and balance in study participants using sedative-hypnotics?
A2: A multi-faceted approach is recommended, combining performance-based tests with self-reported measures. Commonly used and validated tools include:
-
Timed Up and Go (TUG) Test: This test measures the time it takes for a person to rise from a chair, walk three meters, turn around, walk back to the chair, and sit down.[10] A time of 14 seconds or more is considered abnormal in older adults.[10]
-
Berg Balance Scale (BBS): This is a 14-item scale that assesses a patient's ability to maintain balance during a series of predetermined tasks.
-
Gait Speed: Measured by timing an individual walking a set distance. A gait speed of less than 1.0 m/s is associated with an increased risk of falls.
-
Functional Assessment: This includes observing a patient's cadence (steps per minute), step height, and any asymmetry or variability in their gait rhythm.[10]
-
Self-Reported Measures: The Falls Efficacy Scale-International (FES-I) can be used to assess a participant's fear of falling.
It is crucial to conduct these assessments at baseline and at regular intervals throughout the study to monitor for any changes.
Q3: How can we statistically analyze fall data in our clinical trial?
A3: The choice of statistical analysis will depend on the study design. Common methods include:
-
Logistic Regression: This can be used to calculate odds ratios (ORs) and identify independent risk factors for falls, while adjusting for potential confounders.[11][12][13]
-
Chi-Square Test or Fisher's Exact Test: These tests can be used to compare the frequency of falls between different groups (e.g., intervention vs. control).[12][13]
-
Conditional Poisson Regression: This is suitable for self-controlled case-series studies to derive incidence rate ratios (IRRs) for falls during different treatment periods.[1]
-
Kaplan-Meier Method and Cox Regression: These can be used to analyze the time to the first fall.[14]
Q4: What are the key components of a successful pharmacist-led medication review intervention to reduce fall risk?
A4: A pharmacist-led medication review is a widely advocated strategy to reduce fall risk.[15][16][17] Key components of a successful intervention include:
-
Comprehensive Medication Reconciliation: A thorough review of all prescribed and over-the-counter medications.
-
Identification of Fall-Risk-Increasing Drugs (FRIDs): This includes not only sedative-hypnotics but also other drug classes like antidepressants, antipsychotics, opioids, and anticholinergic agents.[14][15]
-
Assessment of Polypharmacy: The use of multiple medications is an independent risk factor for falls.[14]
-
Recommendations for Deprescribing or Dose Reduction: The pharmacist provides evidence-based recommendations to the prescribing physician to discontinue, reduce the dose of, or switch to a safer alternative for high-risk medications.[15][18][19]
-
Patient and Caregiver Education: Providing information on the risks associated with their medications and the importance of adherence to any changes.
Troubleshooting Guides
Issue: High variability in fall rates among participants, making it difficult to detect a treatment effect.
-
Possible Cause: Heterogeneity in the study population's baseline fall risk.
-
Troubleshooting Steps:
-
Stratify participants at baseline based on their fall risk (e.g., using a validated fall risk assessment tool).
-
Conduct subgroup analyses to explore treatment effects in different risk strata.
-
Increase the sample size to improve statistical power.
-
Ensure standardized fall reporting across all study sites to minimize measurement error.
-
Issue: Difficulty in determining whether a fall was a direct result of the sedative-hypnotic or other factors.
-
Possible Cause: The multifactorial nature of falls in older adults.
-
Troubleshooting Steps:
-
Collect detailed information about each fall event, including the time of day, activity at the time of the fall, and any potential environmental hazards.
-
Assess for other potential contributors to the fall, such as orthostatic hypotension, visual impairment, or cognitive impairment.
-
Use a standardized algorithm to adjudicate the cause of each fall.
-
Issue: Low adherence to a deprescribing or dose reduction intervention.
-
Possible Cause: Patient or physician reluctance to alter long-term medication regimens.
-
Troubleshooting Steps:
-
Incorporate shared decision-making into the intervention, involving both the patient and their physician in the decision to change medication.
-
Provide clear and concise educational materials that explain the rationale for the medication change and what to expect.
-
Implement a gradual tapering schedule to minimize withdrawal symptoms.[20]
-
Offer non-pharmacological alternatives for managing the underlying condition (e.g., cognitive-behavioral therapy for insomnia).[21][22][23][24][25]
-
Data Presentation
Table 1: Fall and Fracture Risk Associated with Sedative-Hypnotic Use
| Sedative-Hypnotic Class/Drug | Outcome | Risk Estimate (95% CI) | Study Population | Citation |
| Benzodiazepines & Z-drugs (BZD-Z) | Fall | OR: 2.76 (1.34-5.68) | Polymedicated patients ≥65 years | [14] |
| Fall | OR: 2.41 (1.12-5.17) | Geriatric patients | [26] | |
| Z-drugs (Zolpidem, Zopiclone, etc.) | Fracture | OR: 1.63 (1.42-1.87) | Adults | [26] |
| Zolpidem | Hip Fracture | OR: 1.59 (1.41-1.79) | Medicare beneficiaries ≥65 years | [7] |
| Traumatic Brain Injury | OR: 1.87 (1.56-2.25) | Medicare beneficiaries ≥65 years | [7] | |
| Eszopiclone | Hip Fracture | OR: 1.12 (0.83-1.50) | Medicare beneficiaries ≥65 years | [7] |
| Traumatic Brain Injury | OR: 0.67 (0.40-1.13) | Medicare beneficiaries ≥65 years | [7] | |
| Brotizolam | Fall | Significant increase | Inpatients | [11] |
| Zopiclone | Fall | Significant increase | Inpatients | [11] |
| Estazolam | Fall | Significant increase | Inpatients | [11] |
Experimental Protocols
Protocol: A Pragmatic, Cluster-Randomized Controlled Trial of a Deprescribing Intervention (Adapted from the STOP-FALLS trial)
-
Objective: To evaluate the effectiveness of a health-system-embedded deprescribing intervention targeting older adults and their primary care providers in reducing medically treated falls.[18]
-
Study Design: A pragmatic, cluster-randomized, parallel-group, controlled clinical trial.[18]
-
Participants: Older adults (e.g., aged 60+) prescribed one or more central nervous system (CNS)-active medications, including sedative-hypnotics.[18]
-
Intervention:
-
Primary Outcome: Medically treated falls (i.e., falls resulting in an emergency department visit or hospitalization).[18]
-
Secondary Outcomes: Discontinuation or dose reduction of any of the targeted CNS-active medications.[18]
-
Data Collection: Outcomes are examined over an 18-26 month period post-intervention using electronic health record data.[18]
-
Statistical Analysis: Appropriate statistical methods for cluster-randomized trials will be used to compare the primary and secondary outcomes between the intervention and control groups.
Mandatory Visualization
Caption: Workflow for Fall Risk Assessment and Mitigation.
References
- 1. Use of hypnotic-sedative medication and risk of falls and fractures in adults: A self-controlled case series study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. americanbar.org [americanbar.org]
- 4. solutionsirb.com [solutionsirb.com]
- 5. Advances and challenges in conducting ethical trials involving populations lacking capacity to consent: A decade in review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recruitment and retention of participants in clinical studies: Critical issues and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in recruitment and retention of clinical trial subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdgroup.com [mdgroup.com]
- 9. Recruitment and retention of the participants in clinical trials: Challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geriatric Gait and Balance Disorders | PM&R KnowledgeNow [now.aapmr.org]
- 11. Risk of Falling and Hypnotic Drugs: Retrospective Study of Inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedative-hypnotic drug use and risk of falls and fractures in elderly patients: a cross-sectional study | springermedizin.de [springermedizin.de]
- 13. Sedative-hypnotic drug use and risk of falls and fractures in elderly patients: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scivisionpub.com [scivisionpub.com]
- 15. Falls prevention focused medication review by a pharmacist in an acute hospital: implications for future practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anewhealthrx.com [anewhealthrx.com]
- 17. Medication Review in Preventing Older Adults’ Fall-Related Injury: a Systematic Review & Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A health-system-embedded deprescribing intervention targeting patients and providers to prevent falls in older adults (STOP-FALLS trial): study protocol for a pragmatic cluster-randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Pharmacological and non-pharmacological treatments for insomnia: A protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-pharmacological Approaches for Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Investigating the potential for drug-induced parkinsonism with aceprometazine.
This technical support center provides researchers, scientists, and drug development professionals with a resource for investigating the potential of aceprometazine to induce parkinsonism. The information is presented in a question-and-answer format, including frequently asked questions and troubleshooting guides for experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which aceprometazine is hypothesized to induce parkinsonism?
A1: Aceprometazine, a phenothiazine derivative, is known to act as a dopamine D2 receptor antagonist in the central nervous system.[1][2] This blockade disrupts the normal function of the nigrostriatal dopamine pathway, which is critical for motor control.[3] By inhibiting D2 receptors, aceprometazine can mimic the dopamine deficiency state seen in Parkinson's disease, leading to the manifestation of parkinsonian symptoms, also known as extrapyramidal side effects.[3][4]
Q2: What are the typical symptoms of drug-induced parkinsonism (DIP) associated with aceprometazine?
A2: The symptoms of aceprometazine-induced parkinsonism are similar to those of idiopathic Parkinson's disease.[4] These include a range of movement disorders such as:
-
Bradykinesia: Slowness of movement.[3]
-
Tremors: Involuntary shaking, which may occur at rest.[3]
-
Rigidity: Stiffness or inflexibility of the limbs.[3]
-
Postural instability: Difficulty with balance and coordination.
Unlike idiopathic Parkinson's disease, which is often asymmetrical in its early stages, drug-induced parkinsonism frequently presents with bilateral and symmetric symptoms.
Q3: How can drug-induced parkinsonism be differentiated from idiopathic Parkinson's disease in a clinical or research setting?
A3: Differentiating between DIP and idiopathic Parkinson's disease (PD) can be challenging due to the overlap in clinical signs. Key differentiators include:
-
Symmetry of Symptoms: DIP often presents symmetrically, affecting both sides of the body equally, whereas PD typically begins asymmetrically.
-
Temporal Relationship: The onset of parkinsonian symptoms in DIP is temporally linked to the initiation of the causative drug, with most cases emerging within days to three months.
-
Dopamine Transporter (DAT) Imaging: A crucial diagnostic tool is SPECT imaging using a radioligand for the dopamine transporter (e.g., 123I-ioflupane). In idiopathic PD, there is a significant loss of these transporters, resulting in a reduced signal in the striatum. In DIP, the presynaptic dopamine system is typically intact, leading to a normal DAT scan. A normal scan in a patient with parkinsonian symptoms strongly suggests DIP.
Q4: What is the relative risk of aceprometazine causing parkinsonism compared to other phenothiazines?
A4: The risk of a phenothiazine inducing parkinsonism is closely correlated with its binding affinity for the D2 receptor; a higher affinity (lower Ki value) generally corresponds to a higher risk. While aceprometazine is known to have a moderate affinity for D2 receptors, it is used less commonly in humans than other antipsychotic phenothiazines like chlorpromazine or fluphenazine.[5][6] Therefore, while the potential exists, extensive comparative clinical data is less available. The table below provides D2 receptor binding affinities for several phenothiazines to contextualize this risk.
Data Presentation
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Various Phenothiazines
| Compound | D2 Receptor Ki (nM) | Notes |
| Aceprometazine | Moderate Affinity (Specific Ki not consistently reported in comparative studies) | Primarily used in veterinary medicine; known D2 antagonist.[5] |
| Chlorpromazine | 10 - 18.9 | Widely reported to cause extrapyramidal side effects. |
| Fluphenazine | 0.4 - 1.2 | High-potency antipsychotic with a strong association with extrapyramidal side effects.[6] |
| Perphenazine | 0.4 - 1.2 | Another high-potency agent with significant D2 antagonism.[6] |
| Thioridazine | 10 - 12.5 | Lower potency with comparatively fewer motor side effects, but still a notable D2 antagonist. |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data compiled from various sources.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess aceprometazine-induced parkinsonism and offers troubleshooting for common issues.
In Vitro Assays
Q5: How can I determine the binding affinity and functional antagonism of aceprometazine at the D2 receptor in my lab?
A5: You can use a combination of radioligand binding assays and functional assays.
Protocol 1: D2 Receptor Radioligand Binding Assay
-
Objective: To determine the inhibition constant (Ki) of aceprometazine for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity for D2 receptors (e.g., [³H]spiperone).
-
Aceprometazine and a known D2 antagonist for defining non-specific binding (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and cocktail.
-
-
Methodology:
-
Prepare serial dilutions of aceprometazine.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of aceprometazine.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess of unlabeled antagonist).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and plot the percentage of inhibition against the concentration of aceprometazine to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Troubleshooting Guide: In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand concentration is too high; insufficient filter washing; poor quality cell membranes. | Optimize radioligand concentration; increase the number and volume of washes; prepare fresh cell membranes. |
| Poor signal-to-noise ratio | Low receptor expression in the cell line; insufficient incubation time; degraded radioligand. | Use a cell line with higher receptor density; perform a time-course experiment to determine optimal incubation time; use fresh radioligand. |
| Inconsistent IC₅₀ values | Pipetting errors; temperature fluctuations during incubation; improper mixing. | Use calibrated pipettes; ensure consistent incubation temperature; gently agitate plates during incubation. |
Preclinical (Animal Model) Studies
Q6: What is a standard workflow for assessing aceprometazine-induced parkinsonism in a rodent model?
A6: A typical workflow involves drug administration followed by a battery of behavioral tests, and concluding with neurochemical and histological analysis.
Diagram: Experimental Workflow for Preclinical Assessment
Caption: Workflow for preclinical evaluation of drug-induced parkinsonism.
Protocol 2: Catalepsy Bar Test (Rodents)
-
Objective: To measure the degree of motor rigidity, a core symptom of parkinsonism.
-
Apparatus: A horizontal metal bar raised approximately 9-10 cm from the surface.
-
Methodology:
-
Gently place the animal's forepaws on the elevated bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws and move from the bar.
-
A pre-determined cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire duration, it is recorded as the cut-off time.
-
Perform the test at peak drug effect time points. An increase in the descent latency is indicative of catalepsy.
-
Protocol 3: Histological Analysis of Dopaminergic Neurons
-
Objective: To determine if aceprometazine causes a loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), which would distinguish it from typical DIP.
-
Methodology:
-
Following euthanasia, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect and post-fix the brain in 4% PFA, then transfer to a sucrose solution for cryoprotection.
-
Section the midbrain containing the SNc using a cryostat or vibratome (typically 30-40 µm sections).
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to label dopaminergic neurons.
-
Use a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP for DAB staining).
-
Image the sections using a microscope and quantify the number of TH-positive neurons in the SNc using stereological methods.
-
Troubleshooting Guide: Preclinical Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral tests | Improper animal handling; inconsistent testing environment (light, noise); circadian rhythm effects. | Handle animals gently and consistently; conduct tests in a quiet, uniformly lit room; test at the same time each day. |
| No significant effect observed | Dose is too low; administration route is ineffective; duration of treatment is too short. | Perform a dose-response study; consider alternative administration routes (e.g., oral gavage, osmotic mini-pumps); extend the treatment period. |
| Poor quality histological staining | Inadequate fixation; antibody concentration is not optimal; tissue damage during sectioning. | Ensure proper perfusion and post-fixation; titrate the primary antibody concentration; optimize sectioning parameters (e.g., temperature, blade angle). |
Signaling Pathway Visualization
The primary mechanism of aceprometazine-induced parkinsonism involves the disruption of the nigrostriatal dopamine pathway.
Diagram: Dopamine D2 Receptor Antagonism Pathway
Caption: Aceprometazine blocks D2 receptors, impairing normal motor signaling.
References
- 1. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of acepromazine, xylazine and propofol on spinal reflexes in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 4. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected paradoxical reactions to benzodiazepine-phenothiazine mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected paradoxical reactions observed during experiments with benzodiazepine-phenothiazine mixtures.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected excitatory effects, such as increased locomotor activity or anxiety-like behaviors, in our animal models when co-administering a benzodiazepine and a phenothiazine. Isn't this combination supposed to be sedative?
A1: While both benzodiazepines and phenothiazines can have sedative effects, paradoxical reactions characterized by excitement, agitation, or increased anxiety are a known, though rare, adverse effect of benzodiazepines.[1][2][3] The co-administration of a phenothiazine may modulate the conditions under which these paradoxical reactions occur. The exact mechanisms are not fully elucidated, but potential pharmacodynamic and pharmacokinetic interactions are being investigated.
Q2: What are the potential pharmacodynamic mechanisms that could lead to a paradoxical reaction with this drug combination?
A2: The primary pharmacodynamic interaction is likely centered at the GABA-A receptor. Benzodiazepines are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[4] Some phenothiazines, such as chlorpromazine, have been shown to inhibit GABA-A receptor currents by reducing the binding affinity and increasing the unbinding rate of GABA.[5][6][7] This complex interaction could, under certain conditions, disrupt the delicate balance of neuronal inhibition and lead to a net excitatory effect in specific neural circuits.
Q3: Could pharmacokinetic interactions be contributing to these unexpected effects?
A3: Yes, pharmacokinetic interactions are a significant possibility. Many benzodiazepines (e.g., diazepam, alprazolam) and phenothiazines are metabolized by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[8] If one drug in the combination inhibits the metabolism of the other, it could lead to unexpectedly high plasma concentrations, which have been associated with an increased risk of paradoxical reactions.[2]
Q4: Are there specific experimental conditions that might favor the observation of these paradoxical reactions?
A4: Several factors could influence the likelihood of observing paradoxical reactions, including the specific drugs and their doses, the route and timing of administration, and the species and strain of the animal model. Additionally, the behavioral state of the animal and the specific behavioral assay being used can impact the results. For instance, a novel or stressful environment might be more likely to elicit a paradoxical anxiety-like response.
Troubleshooting Guides
Issue 1: Inconsistent or Paradoxical Results in Behavioral Assays (e.g., Locomotor Activity, Elevated Plus Maze)
| Possible Cause | Troubleshooting Step |
| Pharmacodynamic Interaction at the GABA-A Receptor | 1. Vary the Dose Ratios: Systematically vary the doses of the benzodiazepine and phenothiazine to determine if the paradoxical effect is dose-dependent. 2. Control for Individual Drug Effects: Ensure you have dose-response curves for each drug administered alone in the same behavioral paradigm. 3. Consider Receptor Subtype Specificity: If possible, use benzodiazepine site ligands with different GABA-A receptor subtype selectivities to probe the involvement of specific receptor subtypes. |
| Pharmacokinetic Interaction (CYP450 Inhibition) | 1. Conduct In Vitro CYP Inhibition Assays: Determine the inhibitory potential (IC50 and Ki values) of each compound on the major CYP enzymes, particularly CYP3A4 and CYP2C19. (See Experimental Protocol 2). 2. Measure Plasma Concentrations: In your animal model, measure the plasma concentrations of both drugs when administered alone and in combination to identify any significant changes in exposure. |
| Experimental Variability | 1. Standardize Acclimation and Handling: Ensure all animals are handled and acclimated to the testing environment consistently. 2. Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels during behavioral testing. 3. Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups. |
Issue 2: Unexpected Electrophysiological Findings (e.g., Altered GABA-A Receptor Currents)
| Possible Cause | Troubleshooting Step |
| Direct Modulation of GABA-A Receptor by Phenothiazine | 1. Characterize Phenothiazine Effect Alone: Perform whole-cell patch-clamp recordings to determine the effect of the phenothiazine alone on GABA-evoked currents.[6] Note any changes in amplitude, kinetics, or desensitization. (See Experimental Protocol 1). 2. Co-application with Benzodiazepine: Apply the benzodiazepine and phenothiazine simultaneously to observe their combined effect on GABA-A receptor function. |
| Experimental Artifacts | 1. Check Solution Stability: Ensure the drugs are stable in your recording solutions and are not precipitating. 2. Verify Pipette and Seal Quality: Inconsistent seal resistance or high access resistance can lead to variable recordings. Refer to patch-clamp troubleshooting guides for best practices.[9][10][11] 3. Voltage Control: Ensure adequate voltage clamp control throughout the recording. |
Data Presentation
| Drug | Target | Reported IC50/Ki | Reference |
| Chlorpromazine | GABA-A Receptor | IC50: 114.56 µM (for inhibition of 3 µM GABA-induced Cl- current) | [12] |
| Levomepromazine | CYP2D6 | Ki = 6 µM (competitive inhibition) | [13] |
| Levomepromazine | CYP3A4 | Ki = 34 µM (mixed inhibition) | [13] |
| Levomepromazine | CYP1A2 | Ki = 47 µM (mixed inhibition) | [13] |
| Diazepam | GABA-A Receptor | EC50 = 0.42 µM (positive allosteric modulator) | [14] |
Mandatory Visualizations
References
- 1. Paradoxical reactions to benzodiazepines: literature review and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Paradoxical reactions to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychdb.com [psychdb.com]
- 5. Chlorpromazine inhibits miniature GABAergic currents by reducing the binding and by increasing the unbinding rate of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. The effects of neuroleptics on the GABA-induced Cl− current in rat dorsal root ganglion neurons: differences between some neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Effects of chlorpromazine and diazepam on time estimation behavior and motivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Clinical Trial Analysis: A Benzodiazepine Hypnotic Versus a Non-Benzodiazepine Hypnotic in the Treatment of Primary Insomnia
A comparative guide for researchers and drug development professionals.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials comparing the effects of a representative benzodiazepine and zolpidem on key sleep parameters and the incidence of adverse events.
Table 1: Efficacy in Primary Insomnia (Changes from Baseline)
| Outcome Measure | Benzodiazepine (Representative) | Zolpidem (10 mg) | Placebo |
| Polysomnographic (PSG) Measured | |||
| Latency to Persistent Sleep (min) | Significant Reduction | -22 minutes[1] | - |
| Total Sleep Time (min) | Moderate Increase | Significant Increase | - |
| Wake After Sleep Onset (WASO) (min) | Variable Reduction | Shorter time spent awake[2] | - |
| Number of Awakenings | Reduced | Fewer awakenings[2] | - |
| Subjective Measures | |||
| Sleep Latency (min) | Significant Reduction | Significant Reduction[2] | - |
| Total Sleep Time (min) | Increased | Longer total sleep time[2] | - |
| Sleep Quality | Improved | Better quality of sleep[2] | - |
Table 2: Comparative Safety and Tolerability
| Adverse Event | Benzodiazepine (Representative) | Zolpidem (10 mg) | Placebo |
| Drowsiness/Somnolence | Common | Reported[3] | Less Frequent |
| Dizziness | Common | Reported | Less Frequent |
| Cognitive Impairment (Next-day) | Can be significant | Possible, especially with higher doses | Minimal |
| Rebound Insomnia | Can occur upon discontinuation | Evidence of rebound effects with zolpidem[4] | - |
| Withdrawal Symptoms | Can occur upon discontinuation | Incidence of withdrawal symptoms can be greater than placebo[5] | - |
Experimental Protocols
Below is a detailed methodology for a representative randomized, double-blind, placebo-controlled clinical trial comparing a benzodiazepine hypnotic to zolpidem for the treatment of primary insomnia.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adult patients (18-65 years) with a primary diagnosis of chronic insomnia according to DSM-IV criteria, characterized by difficulty initiating or maintaining sleep for at least one month.
-
Exclusion Criteria: History of substance abuse, other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, and current use of other psychotropic medications.
Interventions:
-
Treatment Arm 1: Benzodiazepine hypnotic (e.g., Clonazepam 1 mg) administered orally 30 minutes before bedtime nightly for 4 weeks.
-
Treatment Arm 2: Zolpidem (10 mg) administered orally 30 minutes before bedtime nightly for 4 weeks.
-
Control Arm: Placebo administered orally 30 minutes before bedtime nightly for 4 weeks.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in polysomnography (PSG)-measured latency to persistent sleep at the end of the 4-week treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PSG-measured total sleep time, wake after sleep onset (WASO), and number of awakenings.
-
Change from baseline in subjectively reported sleep latency, total sleep time, and sleep quality via daily sleep diaries.
-
Clinical Global Impression (CGI) scale scores.
-
-
Safety Assessments:
-
Incidence and severity of adverse events, monitored at each study visit.
-
Assessment of next-day residual effects using tools like the Digit Symbol Substitution Test (DSST).
-
Evaluation of rebound insomnia and withdrawal symptoms during a 1-week post-treatment placebo-washout period.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action and the clinical trial workflow.
Caption: Mechanism of action for benzodiazepines and zolpidem.
Caption: Experimental workflow of a comparative clinical trial.
Both benzodiazepines and non-benzodiazepine "Z-drugs" like zolpidem enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a sedative effect.[6][7][8][9] However, their binding affinities for different GABA-A receptor alpha subunits differ, which may account for variations in their clinical profiles, including side effects.[9] Clinical trials consistently show that both classes of drugs are effective in improving sleep parameters compared to placebo.[10] The choice between these agents often depends on the specific sleep difficulties of the patient, the desired duration of action, and the potential for adverse effects such as next-day impairment and dependence.[11]
References
- 1. Sleep latency is shortened during 4 weeks of treatment with zaleplon, a novel nonbenzodiazepine hypnotic. Zaleplon Clinical Study Group. | Read by QxMD [read.qxmd.com]
- 2. Zolpidem in the treatment of short-term insomnia: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Zaleplon, A Novel Nonbenzodiazepine Hypnotic, Effectively Treats Insomnia in Elderly Patients Without Causing Rebound Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 10. Benzodiazepines and zolpidem for chronic insomnia: a meta-analysis of treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wileymicrositebuilder.com [wileymicrositebuilder.com]
Noctran's Market Withdrawal: A Risk-Benefit Analysis and Comparison with Alternative Hypnotics
The French regulatory agency's 2011 decision to withdraw the hypnotic agent Noctran from the market was a direct consequence of an unfavorable risk-benefit assessment. This guide provides a detailed analysis of the factors leading to this withdrawal, offering a comparative overview of this compound's constituent components against alternative treatments for insomnia. This analysis is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental methodologies, and visual representations of key pathways and processes.
This compound was a fixed-dose combination medication for sleep disorders, available in France, containing clorazepate dipotassium (a benzodiazepine), acepromazine, and aceprometazine (both phenothiazine derivatives). Its withdrawal was prompted by concerns over its safety profile, particularly in the context of its efficacy.
The Unfavorable Risk-Benefit Profile of this compound
The French Agency for the Safety of Health Products (AFSSAPS, now ANSM) concluded that the risks associated with this compound outweighed its benefits. The primary reasons for this decision were:
-
Cumulative Risk of Adverse Effects: The combination of a benzodiazepine and two phenothiazine neuroleptics exposed patients to a wide array of potential adverse effects, including neurological and psychiatric disorders.
-
Persistent Misuse and Off-Label Use: There was evidence of chronic use of this compound beyond the recommended short-term duration for insomnia, especially among the elderly. This prolonged use increased the risk of dependence and adverse events.
-
Risk of Falls: The sedative and muscle-relaxant properties of the combined active substances posed a significant risk of falls, a major concern in the elderly population.
-
Potential for Fatal Overdose: The combination of central nervous system depressants in this compound increased the risk of severe and potentially fatal outcomes in cases of intentional or accidental overdose.
Comparative Analysis of this compound's Components and Alternatives
Due to a lack of publicly available clinical trial data for the specific combination product this compound, this guide provides a comparative analysis based on the known properties of its individual components and data from studies of alternative hypnotic agents.
Efficacy Comparison
The following table summarizes the efficacy of this compound's primary active component, clorazepate (a benzodiazepine), and common alternative hypnotics. It is important to note that this is not a direct head-to-head comparison with this compound.
| Drug Class | Active Ingredient(s) | Change in Sleep Onset Latency (SOL) | Change in Total Sleep Time (TST) |
| Benzodiazepine (in this compound) | Clorazepate Dipotassium | Data not available for insomnia | Data not available for insomnia |
| Non-Benzodiazepine (Z-drug) | Zolpidem | -12.1 to -29 minutes | +22 to +61.8 minutes |
| Non-Benzodiazepine (Z-drug) | Zopiclone | -29 minutes | +38 to +81 minutes |
| Benzodiazepine | Lorazepam | -16.7 minutes | Data variable |
| Benzodiazepine | Temazepam | Improvement noted, specific data variable | +99 minutes (15mg dose) |
| Antidepressant | Trazodone | Variable, some studies show no significant change | Moderate improvement |
Note: The data presented are from various clinical trials and are not from direct comparative studies. The efficacy of these drugs can vary depending on the patient population, dose, and study design.
Safety and Tolerability Comparison
The following table outlines the common adverse effects associated with the drug classes of this compound's components and its alternatives.
| Drug Class | Common Adverse Effects |
| Benzodiazepines (e.g., Clorazepate) | Drowsiness, dizziness, confusion, ataxia, dependence, withdrawal symptoms, memory impairment. |
| Phenothiazines (e.g., Acepromazine, Aceprometazine) | Sedation, orthostatic hypotension, extrapyramidal symptoms, anticholinergic effects (dry mouth, blurred vision). |
| Non-Benzodiazepines (Z-drugs) | Drowsiness, dizziness, headache, gastrointestinal upset, next-day impairment, complex sleep-related behaviors. |
| Antidepressants (e.g., Trazodone) | Sedation, dizziness, dry mouth, nausea, orthostatic hypotension, priapism (rare). |
Experimental Protocols
While specific protocols for this compound trials are unavailable, the following outlines a typical methodology for a randomized, double-blind, placebo-controlled clinical trial for a hypnotic medication, based on regulatory guidelines.
Objective: To evaluate the efficacy and safety of a new hypnotic agent for the treatment of primary insomnia.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 4 weeks of treatment followed by a 1-week placebo run-out phase to assess withdrawal effects.
Participants:
-
Adults (18-65 years) with a diagnosis of primary insomnia according to DSM-5 criteria.
-
Exclusion criteria: Other sleep disorders, unstable medical or psychiatric conditions, substance abuse, use of other psychotropic medications.
Interventions:
-
Group 1: Investigational hypnotic drug at a fixed dose.
-
Group 2: Placebo, identical in appearance to the active drug.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in polysomnography (PSG)-measured latency to persistent sleep.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PSG-measured total sleep time (TST) and wake after sleep onset (WASO).
-
Patient-reported outcomes via sleep diaries (subjective SOL, TST, sleep quality).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Vital signs, physical examinations, and laboratory tests.
-
Next-day residual effects assessed by psychomotor performance tests (e.g., Digit Symbol Substitution Test, driving simulation).
-
Statistical Analysis:
-
Analysis of covariance (ANCOVA) will be used to compare the change from baseline in efficacy endpoints between the active treatment and placebo groups, with baseline values as a covariate.
-
Frequencies of adverse events will be compared between groups using Fisher's exact test.
Visualizing the Underlying Mechanisms and Processes
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the active components of this compound.
Caption: Simplified signaling pathway of benzodiazepines like clorazepate.
Caption: Receptor targets and effects of phenothiazines.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial of a hypnotic agent.
Caption: A typical workflow for a hypnotic clinical trial.
Risk-Benefit Analysis Logic
The following diagram illustrates the logical process that led to the market withdrawal of this compound.
Caption: The logical flow of this compound's risk-benefit analysis.
Conclusion
The market withdrawal of this compound serves as a critical case study in pharmacovigilance and the ongoing assessment of a drug's risk-benefit profile. The combination of a benzodiazepine and two phenothiazines, while potentially effective for short-term insomnia, presented a constellation of risks that were deemed unacceptable by regulatory authorities, particularly in light of evidence of widespread misuse. For drug development professionals, this case underscores the importance of considering the potential for cumulative adverse effects in combination products and the real-world usage patterns that may emerge post-market. While direct comparative data for this compound is scarce, an analysis of its components and the profiles of alternative hypnotics suggests that safer and better-characterized monotherapies are available for the management of insomnia.
Comparative Safety Profile of Phenothiazine Derivatives in Sedation: A Guide for Researchers
This guide provides a comparative analysis of the safety profiles of commonly used phenothiazine derivatives for sedation, with a focus on Chlorpromazine, Thioridazine, Fluphenazine, and Prochlorperazine. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data.
Executive Summary
Phenothiazine derivatives are a class of first-generation antipsychotics that also possess sedative properties, primarily through their action as antagonists at dopamine D2 receptors.[1] Their utility in sedation is often limited by a range of adverse effects, the incidence and severity of which vary between individual agents. This variation is largely attributable to differences in their affinity for various other receptors, including histamine H1, muscarinic M1, and alpha-1 adrenergic receptors. Low-potency phenothiazines, such as chlorpromazine and thioridazine, generally exhibit more pronounced sedative, anticholinergic, and hypotensive effects, while high-potency derivatives like fluphenazine are associated with a higher risk of extrapyramidal symptoms (EPS).[2][3] Prochlorperazine, while also a phenothiazine, is more commonly utilized for its antiemetic properties.[4]
Data Presentation
The following tables summarize the receptor binding affinities and the comparative incidence of key adverse effects associated with selected phenothiazine derivatives.
Table 1: Receptor Binding Affinities (Ki, nM) of Phenothiazine Derivatives
| Drug | Dopamine D2 | Histamine H1 | Muscarinic M1 | Alpha-1 Adrenergic |
| Chlorpromazine | +++ | ++++ | +++ | ++++ |
| Thioridazine | ++ | +++ | ++++ | +++ |
| Fluphenazine | ++++ | + | + | + |
| Prochlorperazine | +++ | ++ | ++ | ++ |
Data compiled from multiple sources.[2][5] Ki values represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The "+" symbols represent a qualitative summary of binding affinity, with ++++ indicating the strongest affinity.
Table 2: Comparative Incidence of Key Adverse Effects
| Adverse Effect | Chlorpromazine | Thioridazine | Fluphenazine | Prochlorperazine |
| Sedation | High | High | Low | Moderate |
| Extrapyramidal Symptoms (EPS) | Moderate | Low | High | Moderate |
| Orthostatic Hypotension | High | High | Low | Moderate |
| Anticholinergic Effects | Moderate | High | Low | Low |
This table provides a qualitative comparison based on the classification of these agents as low or high potency and available clinical data.[2][6] Direct head-to-head clinical trials with precise incidence percentages for all these side effects are limited. A meta-analysis of randomized controlled trials found that antipsychotics, as a class, were associated with a significantly increased odds of orthostatic hypotension compared to placebo.[7][8]
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of phenothiazine derivatives are mediated by their interaction with various G protein-coupled receptors. The diagrams below, generated using Graphviz, illustrate the primary signaling pathways involved.
References
- 1. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. droracle.ai [droracle.ai]
- 6. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials | PLOS Medicine [journals.plos.org]
- 7. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the adverse effect profiles of clorazepate and other benzodiazepines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse effect profiles of clorazepate and other commonly prescribed benzodiazepines, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences in the side effect liabilities of these widely used anxiolytic and sedative agents.
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of common adverse effects associated with clorazepate and other benzodiazepines based on user-reported data and clinical trial information. It is important to note that direct head-to-head clinical trial data with standardized methodologies for all listed benzodiazepines is limited. The presented data is a consolidation of available information and should be interpreted with this consideration.
| Adverse Effect | Clorazepate | Diazepam | Lorazepam | Alprazolam |
| Drowsiness | 5.4% - 7.3%[1][2] | 5.4%[1] | 7.3%[2] | 4.3% |
| Dizziness | 3.5%[2] | - | 3.5%[2] | - |
| Cognitive Impairment | Not specified | Not specified | Not specified | Not specified |
| Anxiety | 7.8% - 8.7%[1][2] | 7.8%[1] | 8.7%[2] | 6.5% |
| Withdrawal Symptoms | 4.4% - 5.3% | 4.4%[1] | 5.2%[2] | 4.6% |
| Addiction Potential | 3.0% - 3.5% | 3.0%[1] | 3.5%[2] | 4.8% |
| Insomnia | 3.7%[2] | - | 3.7%[2] | 2.7% |
| Nausea | 3.9%[2] | - | 3.9%[2] | - |
| Tiredness | - | - | - | 2.3% |
| Muscle Spasms | 3.0%[1] | 3.0%[1] | - | - |
| Panic Attacks | 2.8%[1] | 2.8%[1] | - | 4.1% |
| Tremors | 2.5%[1] | 2.5%[1] | - | - |
Note: Data is compiled from user-reported statistics and may not be directly comparable across all drugs due to variations in reporting and patient populations.
Experimental Protocols for Assessing Adverse Effects
The assessment of adverse effects in clinical trials of benzodiazepines relies on a combination of standardized scales, objective tests, and patient-reported outcomes. Below are detailed methodologies for key experiments cited in the evaluation of benzodiazepine side effects.
1. Assessment of Sedation: The Multiple Sleep Latency Test (MSLT)
The MSLT is an objective measure of daytime sleepiness.
-
Procedure: The test is typically conducted on the day following an overnight polysomnography (sleep study) to ensure the patient has had an adequate amount of sleep. The patient is given four or five 20-minute nap opportunities at two-hour intervals throughout the day in a quiet, dark room.
-
Data Collection: Electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset and sleep stages.
-
Primary Endpoint: The primary measure is the mean sleep latency, which is the average time it takes for the patient to fall asleep across all naps. A shorter mean sleep latency indicates a higher level of daytime sleepiness.
2. Assessment of Withdrawal Symptoms: The Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar)
While originally developed for alcohol withdrawal, the CIWA-Ar is also utilized to assess the severity of benzodiazepine withdrawal.
-
Procedure: A trained clinician scores the patient on ten common withdrawal symptoms.
-
Scoring: Each item is scored on a scale, and the total score indicates the severity of withdrawal. Scores are categorized as follows:
-
<10: Mild withdrawal
-
10-18: Moderate withdrawal
-
>18: Severe withdrawal
-
-
Items Assessed: Nausea and vomiting, tremor, paroxysmal sweats, anxiety, agitation, tactile disturbances, auditory disturbances, visual disturbances, headache/fullness in head, and orientation/clouding of sensorium.
3. Assessment of Cognitive and Psychomotor Impairment
A battery of neuropsychological tests is used to assess the impact of benzodiazepines on cognitive and psychomotor function.
-
Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and executive function.[3]
-
Procedure: The participant is given a key that pairs digits with symbols. They then have a limited time (e.g., 90 or 120 seconds) to fill in as many empty boxes as possible with the correct symbol corresponding to a given digit.[4][5]
-
Primary Endpoint: The score is the number of correctly completed symbol-digit pairings within the time limit.[4][5]
-
-
Divided Attention Task: This task evaluates the ability to attend to and process multiple sources of information simultaneously.[6]
-
Procedure: A common paradigm involves a primary task (e.g., a tracking task on a computer screen) and a secondary task (e.g., responding to auditory tones). Performance on both tasks is measured concurrently and compared to performance on each task when done individually.[7][8]
-
Primary Endpoint: The decrement in performance on one or both tasks when performed together indicates the degree of impairment in divided attention.[7][8]
-
Signaling Pathways and Mechanisms of Adverse Effects
The therapeutic and adverse effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[9] However, chronic use can lead to broader neuroadaptations involving other neurotransmitter systems.
Benzodiazepines bind to an allosteric site on the GABA-A receptor, which is distinct from the binding site for GABA.[10] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[11] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing the characteristic inhibitory effects of this drug class.[10]
The diverse adverse effects of benzodiazepines can be partly attributed to the heterogeneity of GABA-A receptor subtypes. Different subtypes, composed of various protein subunits (e.g., α1, α2, α3, α5), are distributed differently throughout the brain and mediate distinct effects. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.[12]
Chronic benzodiazepine use can also indirectly affect other neurotransmitter systems. For example, the modulation of GABAergic neurons in the ventral tegmental area can lead to a disinhibition of dopaminergic neurons, potentially contributing to the reinforcing effects and abuse liability of these drugs.[12] Similarly, interactions with the serotonergic system have been reported, which may play a role in the mood-related side effects of some benzodiazepines.[13]
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. cogstate.com [cogstate.com]
- 4. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digit symbol substitution test - Wikipedia [en.wikipedia.org]
- 6. xtiles.app [xtiles.app]
- 7. researchgate.net [researchgate.net]
- 8. thedecisionlab.com [thedecisionlab.com]
- 9. harmonyridgerecovery.com [harmonyridgerecovery.com]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. benzoinfo.com [benzoinfo.com]
- 12. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of dopaminergic and serotonergic systems on behavioral stimulatory effects of low-dose alprazolam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-marketing surveillance data comparing Noctran to other sedatives
Noctran: An Analysis of a Discontinued Sedative Combination
This compound, a combination sedative hypnotic, has been the subject of scrutiny and is no longer a marketed medication in many countries. Its formulation typically included clorazepate dipotassium, acepromazine, and promethazine. Due to its discontinuation, current post-marketing surveillance data directly comparing this compound to other contemporary sedatives is unavailable. However, an examination of its components and historical data provides insight into its pharmacological profile and potential for adverse effects.
Comparative Overview of this compound's Components
To understand the clinical profile of this compound, it is essential to analyze its individual active ingredients in comparison to other commonly used sedative-hypnotics.
| Component | Drug Class | Primary Mechanism of Action | Common Comparators | Key Distinctions |
| Clorazepate dipotassium | Benzodiazepine | GABA-A receptor positive allosteric modulator | Diazepam, Lorazepam, Alprazolam | Pro-drug of desmethyldiazepam with a long half-life. |
| Acepromazine | Phenothiazine | Dopamine D2 receptor antagonist | Chlorpromazine, Thioridazine | Primarily used in veterinary medicine as a tranquilizer; has significant antihistaminic and anticholinergic effects. |
| Promethazine | First-generation antihistamine | Histamine H1 receptor antagonist | Diphenhydramine, Hydroxyzine | Potent antihistaminic and sedative effects, also has anticholinergic and antiemetic properties. |
Signaling Pathways of this compound's Components
The sedative and adverse effects of this compound are a result of the combined actions of its components on various neurotransmitter systems.
Caption: Signaling pathways of this compound's active components.
Experimental Workflow for Post-Marketing Surveillance
While specific data for this compound is historical, the general workflow for post-marketing surveillance of sedative drugs involves several key stages.
Caption: General workflow for post-marketing drug safety surveillance.
Discussion
The combination of a benzodiazepine, a phenothiazine, and a first-generation antihistamine in this compound resulted in a potent sedative effect but also a complex and potentially high-risk adverse effect profile. The discontinuation of this compound in many regions reflects a broader trend in pharmacology towards the use of more selective agents with better-defined safety profiles. Modern sedative-hypnotic development focuses on minimizing residual daytime sedation, cognitive impairment, and the risk of dependence and withdrawal, concerns that were significant with multi-component drugs like this compound. Researchers and drug development professionals can draw valuable lessons from the history of such combination therapies, emphasizing the importance of thorough post-marketing surveillance and the development of targeted monotherapies.
A Comparative Analysis of Clorazepate Monotherapy Versus the Combination Formulation in Noctran for Sedative-Hypnotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of clorazepate as a monotherapy and its formulation within the combination drug Noctran. The analysis is based on the pharmacological profiles of the constituent active ingredients and available clinical data. This compound, a combination of dipotassium clorazepate, acepromazine maleate, and aceprometazine maleate, was previously indicated for severe insomnia but has since been withdrawn from the market due to a poor risk-benefit profile. This guide will delve into the mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the clinical rationale behind the use of these formulations, supported by available data.
Introduction
Clorazepate is a benzodiazepine that acts as a prodrug, rapidly converting to its active metabolite, desmethyldiazepam (nordiazepam), in the acidic environment of the stomach.[1] As a monotherapy, it is utilized for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] this compound was a combination product designed to leverage the sedative effects of clorazepate with two phenothiazine derivatives, acepromazine and aceprometazine, primarily for the management of severe insomnia.[2] The rationale for its discontinuation was rooted in unestablished efficacy for the specific combination and concerns regarding its safety and tolerability.[2]
Mechanism of Action
Clorazepate
Clorazepate, through its active metabolite nordiazepam, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] This potentiation of GABAergic inhibition underlies its sedative and hypnotic effects.
This compound Combination
This compound's proposed mechanism was the synergistic or additive sedative effects of its three components:
-
Dipotassium Clorazepate: As described above, providing a baseline level of sedation through GABA-A receptor modulation.[3]
-
Acepromazine: A phenothiazine derivative that acts as a dopamine D2 receptor antagonist in the central nervous system, leading to sedation, muscle relaxation, and a reduction in spontaneous activity.[4][5][6] It also possesses alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptor blocking properties, which contribute to its sedative and hypotensive effects.[5]
-
Aceprometazine: Another phenothiazine derivative with a similar pharmacological profile to acepromazine, primarily acting as a sedative and antihistamine through dopamine and histamine H1 receptor antagonism.[7]
The intended therapeutic effect of this compound was to achieve a more profound and sustained sedation for severe insomnia by targeting multiple neurotransmitter systems. However, the clinical evidence to support a synergistic benefit of this specific combination remains unestablished.[2]
Pharmacokinetic Profile
A direct pharmacokinetic comparison between clorazepate monotherapy and this compound is not available. However, the pharmacokinetic parameters of clorazepate's active metabolite, nordiazepam, are well-established.
Table 1: Pharmacokinetic Parameters of Nordiazepam (Active Metabolite of Clorazepate)
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | ~0.5 to 2 hours | [3] |
| Half-Life (t½) | 20 to 160 hours | [3] |
| Protein Binding | 97% to 98% | [3] |
| Metabolism | Hepatic (CYP2C19 and CYP3A4) to oxazepam (active) | [3] |
| Excretion | Primarily renal (as metabolites) | [3] |
The long half-life of nordiazepam contributes to the prolonged effects of clorazepate, which can be beneficial for maintaining sleep but also increases the risk of next-day sedation and accumulation with repeated dosing. The addition of acepromazine and aceprometazine in this compound would introduce additional pharmacokinetic variables, with the potential for drug-drug interactions, although specific data on these interactions within the this compound formulation are lacking. Acepromazine is known to be metabolized by the liver.[6]
Efficacy Data
Direct comparative efficacy trials between clorazepate monotherapy and this compound are absent from the published literature. The evaluation of their respective efficacies is therefore based on studies of clorazepate as a single agent and the documented clinical use and subsequent withdrawal of this compound.
Clorazepate Monotherapy
Clinical studies on clorazepate for insomnia have demonstrated its effectiveness in improving sleep parameters. A study using electroencephalography (EEG) to measure sleep showed that clorazepate (15 mg) increased total sleep time, shortened sleep onset latency, and reduced awakenings.[8] The effects on sleep stages included a reduction in stage 1 and an increase in stage 2 sleep, with no significant effect on REM sleep.[8]
Table 2: Effects of Clorazepate on Sleep Architecture (from a single study)
| Sleep Parameter | Effect of Clorazepate (15 mg) | Reference |
| Total Sleep Time | Increased | [8] |
| Sleep Onset Latency | Shortened | [8] |
| Awakenings | Reduced | [8] |
| Stage 1 Sleep | Reduced | [8] |
| Stage 2 Sleep | Increased | [8] |
| REM Sleep | No significant change | [8][9] |
It is important to note that this data is from a small study and may not be generalizable.
This compound Combination
There is a lack of published, peer-reviewed clinical trials that rigorously assess the efficacy of this compound for insomnia. The French Transparency Committee, in its review, noted that the efficacy of the clorazepate/aceprometazine/acepromazine combination was not well-established.[2] The decision to withdraw this compound from the market was based on an unfavorable risk-benefit ratio, which included concerns about its efficacy in the context of its side effect profile.[2]
Safety and Tolerability
The safety profiles of clorazepate monotherapy and the this compound combination differ significantly due to the addition of the phenothiazine components.
Clorazepate Monotherapy
As a benzodiazepine, clorazepate carries the risk of common side effects such as drowsiness, dizziness, and cognitive impairment.[1] Long-term use can lead to tolerance, dependence, and a withdrawal syndrome upon discontinuation.[1]
This compound Combination
This compound presented a more complex and concerning safety profile due to the additive effects of its components. In addition to the risks associated with clorazepate, the phenothiazines acepromazine and aceprometazine contribute to a higher incidence of:
-
Hypotension: Due to alpha-1 adrenergic blockade.[5]
-
Extrapyramidal symptoms: A risk associated with dopamine receptor antagonists.[7]
-
Anticholinergic effects: Such as dry mouth, blurred vision, and urinary retention.[7]
-
Enhanced Sedation and Respiratory Depression: Particularly when combined with other CNS depressants.[7]
The French Transparency Committee highlighted the poor tolerability of this compound as a key reason for its unfavorable risk-benefit assessment.[2]
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials specifically comparing clorazepate monotherapy to this compound are not available due to the lack of such studies. The information presented is derived from pharmacological reviews and the summary of product characteristics for the respective drugs.
For the polysomnography study on clorazepate mentioned, a typical protocol would involve:
Conclusion
Based on the available evidence, clorazepate monotherapy demonstrates efficacy as a sedative-hypnotic, with a well-characterized mechanism of action and a predictable, albeit not insignificant, side effect profile typical of benzodiazepines.
References
- 1. Clorazepate - Wikipedia [en.wikipedia.org]
- 2. This compound - CT-3151 [has-sante.fr]
- 3. medicine.com [medicine.com]
- 4. quora.com [quora.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Acepromazine - Wikipedia [en.wikipedia.org]
- 7. What is Aceprometazine used for? [synapse.patsnap.com]
- 8. Effect of N-desmethyldiazepam (nordiazepam) and a precursor, potassium clorazepate, on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Individual variations in the effects of flurazepam, clorazepate, L-dopa and thyrotropin-releasing hormone on REM sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Addictive Potential of Noctran's Components
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the addictive potential of the three active components of Noctran: acepromazine, aceprometazine, and clorazepate dipotassium. This document synthesizes experimental data on their mechanisms of action, receptor binding affinities, and behavioral effects to offer an objective comparison of their abuse liability.
This compound is a fixed-dose combination medication indicated for the short-term treatment of severe insomnia. Its formulation includes two phenothiazine neuroleptics, acepromazine and aceprometazine, and a benzodiazepine anxiolytic, clorazepate dipotassium. Understanding the individual contribution of each component to the overall addictive potential of the medication is crucial for risk assessment and the development of safer therapeutic alternatives.
Executive Summary of Comparative Addictive Potential
The addictive potential of this compound's components varies significantly, primarily driven by their distinct pharmacological mechanisms. Clorazepate dipotassium, a benzodiazepine, presents a high potential for dependence and abuse. In contrast, acepromazine and aceprometazine, both phenothiazines, exhibit a low addictive potential.
| Component | Primary Mechanism of Action | Addictive Potential | Key Contributing Factors |
| Clorazepate Dipotassium | Positive allosteric modulator of GABA-A receptors | High | Indirectly increases dopamine in reward pathways; produces significant reinforcement, withdrawal symptoms, and abuse liability.[1][2] |
| Acepromazine | Dopamine D2 receptor antagonist | Low | Blocks dopamine signaling, which is generally associated with anti-addictive or aversive properties; limited evidence of human abuse.[3][4][5][6][7][8][9][10] |
| Aceprometazine | Dopamine D2 receptor antagonist | Low (inferred) | Structurally and pharmacologically similar to acepromazine, suggesting a comparable low addictive potential.[11] |
Detailed Analysis of Individual Components
Clorazepate Dipotassium
Mechanism of Action and Signaling Pathway: Clorazepate dipotassium is a prodrug that is rapidly converted to its active metabolite, desmethyldiazepam, in the stomach. Desmethyldiazepam is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[12][13][14] By binding to the benzodiazepine site on the GABA-A receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition in the ventral tegmental area (VTA) reduces the activity of inhibitory interneurons, leading to a disinhibition of dopaminergic neurons and a subsequent increase in dopamine release in the nucleus accumbens, a key component of the brain's reward system.[15] This neurochemical effect is a cornerstone of its addictive potential.
Addictive Potential: The use of clorazepate dipotassium is associated with a high risk of developing tolerance, physical dependence, and a substance use disorder.[1][16] The reinforcing effects are demonstrated in preclinical models, and abrupt cessation of use can lead to a severe withdrawal syndrome. The Drug Enforcement Administration (DEA) classifies clorazepate as a Schedule IV controlled substance, indicating a recognized potential for abuse.
Acepromazine and Aceprometazine
Mechanism of Action and Signaling Pathway: Acepromazine and aceprometazine are phenothiazine derivatives that act primarily as antagonists at dopamine D2 receptors.[3][4][5][11] By blocking these receptors in the mesolimbic pathway, they reduce dopaminergic neurotransmission. This action is generally associated with antipsychotic effects and a lack of rewarding properties. In fact, dopamine D2 receptor antagonism can be aversive. These compounds also exhibit antagonist activity at other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to their sedative and other side effects but not to addictive potential.[3][4]
Addictive Potential: The addictive potential of acepromazine and aceprometazine is considered low.[9] Their primary mechanism of blocking dopamine receptors is contrary to the dopamine-enhancing effects of most drugs of abuse. Acepromazine is primarily used in veterinary medicine, and while cases of human misuse and overdose have been reported, it is not a widely sought-after substance for recreational use.[6][7][8][10] Due to the limited specific data on aceprometazine, its addictive potential is inferred from its close structural and pharmacological similarity to acepromazine.[11]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the receptor binding affinities of this compound's components. Lower Ki values indicate higher binding affinity.
| Component/Metabolite | Primary Target Receptor | Ki (nM) | Other Receptor Affinities (Ki, nM) |
| Desmethyldiazepam (active metabolite of Clorazepate) | GABA-A (Benzodiazepine site) | ~4 | Similar affinity to Diazepam for central benzodiazepine receptors.[17] |
| Acepromazine | Dopamine D2 | ~1.5 - 10 | H1: ~10-20, α1: ~1-5 |
| Aceprometazine | Dopamine D2 | Not available | H1: Not available, α1: Not available |
Note: Specific Ki values for acepromazine and aceprometazine are not consistently reported across literature. The provided ranges are estimates based on related phenothiazines and available pharmacological data.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues.
-
Pre-conditioning Phase: The animal is allowed to freely explore the entire apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: Over several days, the animal receives injections of the test drug and is confined to one compartment, and on alternate days receives a vehicle injection and is confined to the other compartment.
-
Test Phase: The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Intravenous Self-Administration
Objective: To determine the reinforcing efficacy of a drug, a key indicator of its abuse potential.
Methodology:
-
Surgical Preparation: Animals, typically rats, are surgically implanted with an intravenous catheter.
-
Apparatus: The animal is placed in an operant chamber equipped with a lever or nose-poke device connected to an infusion pump.
-
Acquisition Phase: Pressing the lever or nose-poking results in the intravenous delivery of a unit dose of the drug. The animal learns to associate the action with the drug's effects.
-
Maintenance Phase: Once self-administration is established, various schedules of reinforcement can be used to assess the drug's reinforcing strength (e.g., fixed-ratio, progressive-ratio).
-
Data Analysis: The rate and pattern of responding, as well as the total amount of drug self-administered, are measured to determine the reinforcing properties of the drug.
Visualizations
References
- 1. Addiction potential of benzodiazepines and non-benzodiazepine anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. Acepromazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Acepromazine? [synapse.patsnap.com]
- 5. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. poison.org [poison.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. What is Aceprometazine used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effects of a 44-day administration of phenobarbital on disposition of clorazepate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neural bases for addictive properties of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dependence on hypnotics: a comparative study between chronic users of benzodiazepines and Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluation of Noctran's Clinical Trial Data in Light of Modern Safety Standards
A Comparative Analysis Against Contemporary Hypnotics
The landscape of insomnia treatment has evolved significantly since the use of Noctran, a combination drug withdrawn from the market due to safety concerns. This guide provides a re-evaluation of this compound's clinical profile by comparing its known characteristics with modern hypnotics, including Z-drugs (eszopiclone, zolpidem, zaleplon) and dual orexin receptor antagonists (lemborexant, suvorexant). This analysis is based on current safety standards and clinical trial methodologies, offering researchers, scientists, and drug development professionals a comprehensive perspective on the advancements in hypnotic drug development.
This compound, a fixed-dose combination of clorazepate dipotassium (a benzodiazepine), acepromazine, and aceprometazine (phenothiazine derivatives), was previously prescribed for severe sleep disorders. However, its marketing authorization was withdrawn by the French Agency for the Safety and Health Products (AFSSAPS) in October 2011. The withdrawal was prompted by a re-evaluation of its risk-benefit balance, which was deemed unfavorable.[1][2] Key concerns included the risk of voluntary overdose, neurological and psychiatric adverse effects, and an increased risk of falls.[1] Furthermore, the therapeutic benefit of combining three active substances was not well-established compared to single-agent therapies.[3]
Modern hypnotics have undergone rigorous clinical development programs adhering to stringent safety and efficacy standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These standards emphasize a thorough assessment of next-day residual effects, abuse potential, and withdrawal symptoms.
Quantitative Comparison of Safety and Efficacy
Table 1: Efficacy of Modern Hypnotics in Clinical Trials
| Drug Class | Drug | Change in Latency to Persistent Sleep (LPS) from Baseline (Polysomnography) | Change in Wake After Sleep Onset (WASO) from Baseline (Polysomnography) | Change in Subjective Total Sleep Time (sTST) from Baseline |
| This compound (Combination) | Clorazepate, Acepromazine, Aceprometazine | Data Not Available | Data Not Available | Efficacy of the combination was poorly demonstrated.[3] |
| Z-drugs | Eszopiclone (3 mg) | -13.63 minutes | Significant reduction | +57.1 minutes[4] |
| Zolpidem (10 mg) | Data varies by study | Data varies by study | Data varies by study | |
| Zaleplon (10 mg) | Significant reduction in sleep latency | Less effective for sleep maintenance due to short half-life[5] | Modest increase[5] | |
| Dual Orexin Receptor Antagonists | Lemborexant (5 mg/10 mg) | Significant improvement vs. placebo[6][7] | Significant improvement vs. placebo[6][7] | Significant improvement vs. placebo[6] |
| Suvorexant (20/15 mg) | Significant improvement vs. placebo | Significant improvement vs. placebo | +22.7 minutes vs. placebo[8] |
Table 2: Safety Profile of Modern Hypnotics in Clinical Trials
| Drug Class | Drug | Common Adverse Events (Incidence >2% and greater than placebo) | Discontinuation Rate due to Adverse Events |
| This compound (Combination) | Clorazepate, Acepromazine, Aceprometazine | Neurological and psychiatric disorders, falls.[1] | Marketed withdrawn due to unfavorable risk-benefit profile.[2] |
| Z-drugs | Eszopiclone (3 mg) | Unpleasant taste (dysgeusia), headache, somnolence, dizziness.[9][10] | ~6% |
| Zolpidem (10 mg) | Drowsiness, dizziness, headache, gastrointestinal issues.[11][12] | ~3.7%[13] | |
| Zaleplon (10 mg) | Drowsiness, dizziness, headache, nausea.[13][14] | ~3.7%[13] | |
| Dual Orexin Receptor Antagonists | Lemborexant (5 mg/10 mg) | Somnolence, headache, nightmare/abnormal dreams.[15][16] | 5mg: 3.5%, 10mg: 6.1% |
| Suvorexant (20/15 mg) | Somnolence, headache, dizziness, abnormal dreams.[17][18][19] | ~3%[19] |
Experimental Protocols in Modern Hypnotic Clinical Trials
Modern clinical trials for hypnotic drugs are typically randomized, double-blind, placebo-controlled studies. Key components of these trials include:
-
Participant Selection: Patients with a diagnosis of insomnia disorder according to established criteria (e.g., DSM-5) are recruited. Polysomnography (PSG) is often used to exclude other sleep disorders like sleep apnea.[16]
-
Objective Efficacy Assessment: Polysomnography is the gold standard for objectively measuring sleep parameters. Key endpoints include Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).[7]
-
Subjective Efficacy Assessment: Patient-reported outcomes are captured using sleep diaries and validated questionnaires such as the Pittsburgh Sleep Quality Index (PSQI).[5][15][20] These assess subjective sleep onset latency (sSOL), subjective total sleep time (sTST), and overall sleep quality.
-
Safety Assessment: A comprehensive evaluation of adverse events is conducted throughout the trial. This includes monitoring for next-day residual effects, cognitive and psychomotor impairment, and potential for abuse and dependence. Specific assessments for complex sleep behaviors (e.g., sleepwalking, sleep-driving) are now a standard requirement.[9]
Detailed experimental protocols for this compound's original clinical trials are not publicly available. However, the reasons for its withdrawal suggest that its clinical development would not meet the rigorous safety and efficacy standards applied to modern hypnotics.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the drug classes discussed and a typical workflow for a modern hypnotic clinical trial.
Conclusion
The re-evaluation of this compound in the context of modern safety standards highlights the significant progress made in the development of hypnotic medications. While detailed clinical trial data for this compound is scarce, the reasons for its market withdrawal underscore the importance of a favorable risk-benefit profile, a principle that guides the development and approval of contemporary insomnia treatments. Modern hypnotics, such as Z-drugs and dual orexin receptor antagonists, have been subjected to extensive clinical evaluation, providing a clearer understanding of their efficacy and safety. This comparative analysis serves as a valuable resource for researchers and clinicians, emphasizing the evolution of safety and efficacy standards in the pharmacological treatment of insomnia.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems [frontiersin.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of Eszopiclone 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of insomnia treatment with lemborexant in older adults: analyses from three clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse events of pharmacological interventions for insomnia disorder in adults: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-blind randomized controlled study of the efficacy, safety and tolerability of eszopiclone vs placebo for the treatment of patients with post-traumatic stress disorder and insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eszopiclone for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 12. Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. psychiatrist.com [psychiatrist.com]
- 17. Clinical profile of suvorexant for the treatment of insomnia over 3 months in women and men: subgroup analysis of pooled phase-3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcsm.aasm.org [jcsm.aasm.org]
- 20. Population Pharmacokinetics and Exposure‐Response Analyses for the Most Frequent Adverse Events Following Treatment With Lemborexant, an Orexin Receptor Antagonist, in Subjects With Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Noctran (Clorazepate Dipotassium): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Noctran, a brand name for the benzodiazepine clorazepate dipotassium. As a Schedule IV controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA) to prevent diversion and environmental contamination. Adherence to these procedures is critical for laboratory safety and regulatory compliance.
Understanding the Regulatory Landscape
The primary objective in the disposal of controlled substances is to render them "non-retrievable," meaning the physical or chemical condition of the substance is permanently altered, making it unavailable and unusable for all practical purposes.[1][2] All disposal activities must be meticulously documented, and in many cases, require the completion of DEA Form 41, the "Registrants Inventory of Drugs Surrendered."[1][3]
Disposal Options for this compound in a Research Setting
Researchers and laboratory personnel have several approved methods for the disposal of expired, unused, or unwanted this compound. The selection of a particular method will depend on institutional policies, the quantity of the substance, and state and local regulations.
| Disposal Method | Key Features | Primary User | DEA Form 41 Requirement |
| DEA-Registered Reverse Distributor | A third-party entity authorized by the DEA to handle and dispose of controlled substances. This is a common and recommended method for institutions. | Research laboratories, Pharmacies, Healthcare facilities | Yes, for transfer to the reverse distributor. The reverse distributor is then responsible for the final disposal documentation.[4] |
| On-site Chemical Digestion | Use of commercially available systems (e.g., Rx Destroyer™, DRUGBUSTER®) that utilize activated charcoal to adsorb and neutralize the drug. | Research laboratories with appropriate protocols and approvals. | Yes, to be completed by the registrant prior to disposal.[1] |
| Incineration | Destruction of the substance in a licensed chemical incinerator, often after being dissolved in a combustible solvent. | Licensed disposal companies, DEA-registered reverse distributors. | Yes, documented by the disposal facility. |
| Mixing with an Inert Matrix (e.g., Latex Paint) | A less common method for research labs, where the controlled substance is mixed with latex paint and allowed to solidify, rendering it non-retrievable. | May be applicable for very small quantities in specific situations with institutional approval. | Yes, to be completed by the registrant.[1] |
Experimental Protocol: On-Site Disposal Using a Chemical Digestion System
This protocol outlines a general procedure for the on-site destruction of this compound (clorazepate dipotassium) using a commercially available activated charcoal-based chemical digestion system. Note: Always consult your institution's Environmental Health and Safety (EHS) department and the specific instructions provided by the manufacturer of the disposal system.
Materials:
-
Expired or unwanted this compound (clorazepate dipotassium) tablets or powder.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.
-
Commercially available chemical digestion system (e.g., Rx Destroyer™ or similar).
-
Water.
-
Mortar and pestle (if starting with tablets).
-
Spatula.
-
Permanent marker.
-
DEA Form 41.
Procedure:
-
Documentation: Complete the necessary sections of DEA Form 41 before initiating the disposal process. This includes the name, strength, and quantity of the drug to be destroyed.[1][3]
-
Preparation of this compound: If in tablet form, crush the tablets to a fine powder using a mortar and pestle to facilitate dissolution and adsorption.
-
Activation of Disposal System: Open the chemical digestion container as per the manufacturer's instructions. This typically involves adding a specific volume of water to the activated charcoal mixture.
-
Introduction of this compound: Carefully transfer the powdered this compound into the activated chemical digestion container. Use a spatula to ensure a complete transfer.
-
Mixing: Securely cap the container and shake vigorously for the time specified in the manufacturer's instructions to ensure thorough mixing of the drug with the activated charcoal slurry.
-
Solidification: Allow the mixture to stand for the recommended period. The mixture will solidify, encapsulating the drug and rendering it non-retrievable.
-
Final Disposal of Container: Once solidified, the container can typically be disposed of in the regular laboratory waste, as the controlled substance is no longer in a recoverable form. Confirm this with your institution's EHS guidelines.
-
Final Documentation: Complete and sign DEA Form 41. A witness is often required for the destruction process. Retain a copy of the completed form for your records for at least two years.[3]
Logical Workflow for this compound Disposal in a Research Laboratory
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a research setting.
Environmental Considerations and Chemical Properties
Clorazepate dipotassium is soluble in water, and its aqueous solutions are unstable.[5] Like other benzodiazepines, it can be persistent in the environment and has been detected in wastewater effluents and surface water.[6] Improper disposal, such as flushing down the drain, can contribute to environmental contamination. The primary metabolite of clorazepate is nordiazepam, which is also pharmacologically active and has a long half-life.[5] The disposal methods outlined above are designed to destroy the parent compound and its metabolites, preventing their release into the ecosystem.
References
- 1. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Environmental occurrence, fate and transformation of benzodiazepines in water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Noctran
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Noctran, a medication containing Acepromazine and Clorazepate. The following procedural guidance is based on information from safety data sheets (SDSs) for its active pharmaceutical ingredients.
Hazard Identification and Personal Protective Equipment (PPE)
The active ingredients of this compound, Acepromazine and Clorazepate, are potent pharmaceutical compounds that require careful handling to avoid exposure.
Hazard Summary:
| Hazard Statement[1][2][3][4] | Description |
| Toxic/Harmful | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] |
| Skin and Eye Irritant | Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.[1][3] |
| Respiratory Irritant | May cause respiratory irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] |
| Central Nervous System | May cause drowsiness or dizziness.[3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves.[1][2][3] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[1] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is crucial to minimize risk. The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
